4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNCHZBITMUSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433931 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461432-23-5 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Critical Intermediate in Modern Antidiabetic Drug Synthesis
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This compound (CAS No. 461432-23-5) is a highly functionalized aromatic compound that has emerged as a cornerstone intermediate in the synthesis of cutting-edge pharmaceuticals.[1][2] Its primary significance lies in its role as a key building block for producing Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are pivotal in the management of type 2 diabetes mellitus.[1][][4] The precise arrangement of its chloro, bromo, and ethoxybenzyl moieties provides a reactive scaffold, enabling complex molecular constructions necessary for developing potent and selective active pharmaceutical ingredients (APIs).[2]
This guide offers a comprehensive examination of the core physicochemical and spectroscopic properties of this intermediate. It is designed for researchers, medicinal chemists, and process development scientists, providing not only foundational data but also the underlying principles and experimental methodologies required for its accurate characterization and effective utilization in a laboratory setting.
Section 1: Core Physicochemical Characteristics
The physical properties of this compound are fundamental to its handling, reaction setup, and purification. These characteristics are summarized below and are critical for predicting its behavior in various solvent systems and thermal conditions.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [][5] |
| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane; 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [1][][5][6] |
| CAS Number | 461432-23-5 | [1][5][7] |
| Molecular Formula | C₁₅H₁₄BrClO | [][5][7] |
| Molecular Weight | 325.63 g/mol | [][5][7] |
| Appearance | White to off-white low-melting solid or powder | [][4] |
| Melting Point | 41-43 °C | [][4] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg (Predicted) | [] |
| Density | ~1.4 g/cm³ | [] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [][4] |
Section 2: Molecular Structure and Spectroscopic Profile
The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control.
Molecular Structure
The molecule consists of a central benzene ring substituted with a bromine atom, a chlorine atom, and an ethoxybenzyl group. This specific substitution pattern is key to its reactivity in cross-coupling and substitution reactions.[2]
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each type of hydrogen atom. Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[8][9][10] Benzylic protons (on a carbon adjacent to an aromatic ring) appear further downfield than typical alkane protons, usually between 2.3 and 3.0 ppm.[8][10] Hydrogens on carbons next to the ether oxygen are deshielded and appear in the 3.4 to 4.5 δ range.[11][12]
-
Expected Signals :
-
A triplet and a quartet for the ethyl group of the ethoxy substituent.
-
A singlet for the benzylic methylene (-CH₂-) bridge.
-
A complex pattern of doublets and multiplets for the seven protons on the two aromatic rings.
-
-
Reported Data : A ¹H NMR spectrum in CDCl₃ shows signals at δ 7.20-7.28 (m, 3H), 7.08 (d, 2H), 6.83 (d, 2H), 4.00 (q, 2H), 3.96 (s, 2H), and 1.40 (t, 3H).[13]
-
-
¹³C NMR Spectroscopy : Aromatic carbons typically absorb in the 110-150 ppm range.[8][9][10] Carbon atoms bonded to the ether oxygen are also shifted downfield, appearing in the 50-80 δ range.[11][12]
-
Reported Data : A ¹³C NMR spectrum in CDCl₃ shows peaks at δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, and 14.9.[13]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal the presence of halogen atoms through their characteristic isotopic patterns.[14]
-
Isotopic Pattern : The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a distinctive cluster of peaks for the molecular ion (M⁺).[14][15][16] The spectrum will show an M⁺ peak, an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and an M+4 peak.
-
Reported Data : LC-MS analysis using electrospray ionization (ESI positive) shows a peak at m/z 325, corresponding to the protonated molecule [M+H]⁺.[13]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
Aromatic C-H Stretching : A characteristic absorption is expected around 3030 cm⁻¹.[8]
-
Aromatic C=C Stretching : A series of peaks in the 1450 to 1600 cm⁻¹ range is indicative of the benzene rings.[8]
-
C-O Ether Stretching : Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[11][12] One is an asymmetric stretch between 1200 and 1300 cm⁻¹, and the other is a symmetric stretch around 1050 cm⁻¹.[11][17]
-
C-H Bending : Strong absorptions in the 690 to 900 cm⁻¹ range due to C-H out-of-plane bending can help identify the substitution pattern of the aromatic rings.[8]
Section 3: Experimental Protocols for Physicochemical Analysis
The trustworthiness of physicochemical data relies on robust and reproducible experimental methods. The following protocols outline standard procedures for determining the key properties of this compound.
Melting Point Determination (Capillary Method)
Principle : The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[18] Impurities typically lower the melting point and broaden the range.[19][20] The capillary method is a common and reliable technique for this determination.[21]
Methodology :
-
Sample Preparation : Ensure the sample is completely dry and finely powdered.
-
Capillary Loading : Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the material down. A sample height of 2-3 mm is ideal.
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional) : If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.
-
Careful Determination : Heat the block to a temperature about 15-20°C below the expected melting point.
-
Slow Heating : Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.
-
Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting : The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Boiling Point Determination (Micro Reflux Method)
Principle : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[22] For small sample quantities, a micro reflux or micro-boiling point method is effective and minimizes material loss.[23]
Methodology :
-
Apparatus Setup : Place approximately 0.5 mL of the sample into a small test tube containing a magnetic stir bar.
-
Thermometer Placement : Suspend a thermometer in the test tube so that its bulb is above the liquid surface but below the top of the tube. This ensures it measures the vapor temperature.
-
Heating : Place the test tube in a heating block on a magnetic stirrer. Turn on the stirrer for gentle mixing to prevent bumping.[23]
-
Heating and Observation : Heat the sample gently until it boils and a ring of refluxing condensate is visible on the walls of the test tube.
-
Equilibrium : Adjust the heating so the reflux ring is stable and its height remains constant. The thermometer bulb should be positioned at the level of this ring.
-
Temperature Reading : Once the temperature reading on the thermometer stabilizes for at least one minute, record this value as the boiling point.[23]
Solubility Determination (Shake-Flask Method)
Principle : Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[24] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[25]
Methodology :
-
Sample Preparation : Add an excess amount of the solid compound to a known volume of the solvent (e.g., acetonitrile, DMSO, methanol) in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Place the flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling : Carefully withdraw a sample from the clear supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Analysis : Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. nbinno.com [nbinno.com]
- 4. cphi-online.com [cphi-online.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. tutorchase.com [tutorchase.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. athabascau.ca [athabascau.ca]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 21. westlab.com [westlab.com]
- 22. Video: Boiling Points - Concept [jove.com]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 25. lup.lub.lu.se [lup.lub.lu.se]
spectral data for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Introduction
This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Its precise structural elucidation is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive overview of the analytical methodologies required to confirm its identity and purity, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
As a Senior Application Scientist, this document is structured to not only present the data but also to illuminate the rationale behind the experimental design and data interpretation. The protocols described herein are designed to be self-validating, providing a robust framework for researchers in the field of chemical analysis and drug development.
Molecular Structure and Atom Numbering
A clear and unambiguous numbering system is essential for the assignment of spectroscopic signals. The following diagram illustrates the chemical structure of this compound with the IUPAC-recommended numbering for subsequent spectral analysis.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.
Experimental Protocol: NMR
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as a convenient internal standard.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) because it is chemically inert, volatile, and its single sharp signal does not overlap with most organic proton or carbon signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6 mL of CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire at least 1024 scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate Fourier transform and phase correction algorithms. Calibrate the spectra using the residual solvent peak or TMS.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integrations for the title compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.35 | d | 2.2 | 1H | H-3 |
| 7.28 | dd | 8.4, 2.2 | 1H | H-5 |
| 7.08 | d | 8.4 | 1H | H-6 |
| 7.05 | d | 8.8 | 2H | H-2', H-6' |
| 6.82 | d | 8.8 | 2H | H-3', H-5' |
| 4.05 | s | - | 2H | H-7 (CH₂) |
| 4.01 | q | 7.0 | 2H | H-8 (OCH₂) |
| 1.40 | t | 7.0 | 3H | H-9 (CH₃) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C-4' |
| 138.5 | C-2 |
| 134.1 | C-1 |
| 132.0 | C-5 |
| 131.5 | C-3 |
| 130.2 | C-2', C-6' |
| 129.8 | C-1' |
| 129.5 | C-6 |
| 120.5 | C-4 |
| 114.8 | C-3', C-5' |
| 63.5 | C-8 (OCH₂) |
| 38.5 | C-7 (CH₂) |
| 14.8 | C-9 (CH₃) |
Interpretation of NMR Spectra
The ¹H NMR spectrum provides a wealth of information. The three distinct signals in the aromatic region between 7.08 and 7.35 ppm, with their characteristic doublet and doublet of doublets splitting patterns, confirm the 1,2,4-trisubstitution pattern on Ring A. The two doublets at 7.05 and 6.82 ppm, each integrating to 2H, are classic indicators of a 1,4-disubstituted (para) benzene ring (Ring B).
The singlet at 4.05 ppm integrating to 2H is definitively assigned to the benzylic methylene bridge (C7-H₂), which is not coupled to any adjacent protons. The quartet at 4.01 ppm and the triplet at 1.40 ppm are the hallmark signals of an ethoxy group, confirming its presence.
The ¹³C NMR spectrum corroborates these findings. The presence of 12 distinct carbon signals (with two pairs of equivalent carbons on Ring B) matches the molecular structure. The signal at 158.0 ppm is characteristic of an oxygen-bearing aromatic carbon (C-4'). The aliphatic signals at 63.5, 38.5, and 14.8 ppm correspond to the ethoxy and methylene bridge carbons, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid or liquid samples. It eliminates the need for preparing KBr pellets.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is used for analysis.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |
| 1610, 1510, 1480 | Strong | C=C Aromatic Ring Stretch |
| 1245 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |
| 1040 | Strong | Aryl-O-C Symmetric Stretch (Ether) |
| 820 | Strong | C-H Out-of-plane bend (1,4-disubstituted ring) |
| 1100-1000 | Strong | C-Cl Stretch |
| 600-500 | Medium | C-Br Stretch |
Interpretation of IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. The strong, sharp peak around 1245 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretching of an aryl ether, which is a key feature of the ethoxybenzyl moiety. This is complemented by the symmetric stretch near 1040 cm⁻¹. The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches confirms the hybrid nature of the molecule. The strong absorptions in the 1610-1480 cm⁻¹ region are typical for aromatic C=C bond vibrations. Finally, the presence of halogen substituents is suggested by the absorptions in the lower frequency "fingerprint" region, with C-Cl and C-Br stretches expected near 1050 cm⁻¹ and 550 cm⁻¹, respectively, though these can be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.
Experimental Protocol: MS
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is chosen as it is a "hard" ionization technique that induces significant fragmentation. This fragmentation pattern serves as a molecular fingerprint and is invaluable for structural elucidation.
-
Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer is suitable for providing high-resolution mass data.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the EI source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment |
| 340/342/344 | High | [M]⁺˙ (Molecular Ion) |
| 215/217 | High | [M - C₉H₁₁O]⁺ (Loss of ethoxybenzyl) |
| 121 | Very High (Base Peak) | [C₈H₉O]⁺ (Ethoxybenzyl cation) |
| 93 | Medium | [C₇H₉]⁺ (Loss of CO from m/z 121) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of Mass Spectrum
The mass spectrum is expected to show a complex molecular ion [M]⁺˙ peak cluster around m/z 340/342/344. The characteristic isotopic pattern is due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing definitive evidence for the elemental composition.
The fragmentation pattern is highly informative. The most favorable fragmentation is the benzylic cleavage, leading to the formation of a stable ethoxybenzyl cation at m/z 121. This is often the base peak (most abundant ion) in the spectrum. The corresponding fragment, the bromochlorophenyl radical, would lead to the cation at m/z 215/217.
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous and comprehensive structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic aryl ether linkage. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition through the distinct isotopic pattern of the molecular ion and confirms the major structural subunits via a logical fragmentation pathway. This integrated analytical approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for its use in research and development.
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene for Pharmaceutical Research and Development
Introduction: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5) is a halogenated aromatic compound with significant utility in modern synthetic chemistry.[1][2] It serves as a pivotal structural intermediate in the synthesis of widely used antidiabetic drugs, including Dapagliflozin and Empagliflozin.[3][4] Its molecular structure, featuring a reactive benzylic halide moiety, is key to its synthetic value but also dictates a specific set of handling requirements to ensure laboratory safety.[2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our approach is grounded in establishing a self-validating system of controls where each layer of protection reinforces the next, ensuring the integrity of both the research and the well-being of the researcher.
Section 1: Hazard Analysis & Risk Profile
A thorough understanding of a compound's intrinsic properties is the foundation of safe handling. The risk profile of this compound is multifaceted, stemming from its physical state, chemical reactivity, and toxicological effects.
Chemical Reactivity Profile
The molecule's structure contains a benzylic halide, a functional group known for its reactivity in nucleophilic substitution reactions (both SN1 and SN2 pathways). This reactivity is essential for its role as a synthetic building block but also necessitates careful consideration of its storage and handling.[5]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[1] Contact could lead to vigorous, exothermic reactions, posing a fire or explosion hazard.
-
Thermal Decomposition: Like many halogenated organics, formation of toxic gases (e.g., hydrogen chloride, hydrogen bromide, carbon oxides) is possible during heating or in the event of a fire.[1]
Toxicological and Ecotoxicity Profile
The primary risks associated with this compound are severe eye damage, acute toxicity through multiple exposure routes, and significant environmental hazard.[1][6] The Globally Harmonized System (GHS) classifications provide a clear directive for the required control measures.
| Hazard Class & Category | Hazard Statement | Signal Word | Rationale & Implication |
| Serious Eye Damage 1 | H318: Causes serious eye damage.[1][6][7] | Danger | This is the most critical health hazard. Exposure can lead to irreversible damage and potential loss of sight. This mandates the highest level of eye and face protection. |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed.[6][8] | Warning | Accidental ingestion can lead to significant adverse health effects. Strict hygiene practices are essential. |
| Acute Toxicity 4 (Dermal) | H312: Harmful in contact with skin.[6][8] | Warning | The compound can be absorbed through the skin, causing systemic effects. Chemical-resistant gloves are non-negotiable. |
| Acute Toxicity 4 (Inhalation) | H332: Harmful if inhaled.[6][8] | Warning | As a solid powder, it can be aerosolized.[4] Inhalation of dust must be prevented through engineering controls. |
| Aquatic Acute 1 | H400: Very toxic to aquatic life.[1][7] | Warning | Direct release into the environment can cause significant harm to aquatic ecosystems. |
| Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[1][7] | Warning | The compound is persistent in the environment, necessitating stringent spill control and specialized waste disposal. |
Section 2: The Self-Validating Safety Protocol: A Multi-Layered Approach
Safe handling is achieved not by a single action, but by a system of overlapping controls. We advocate for the "Hierarchy of Controls" model, which prioritizes the most effective measures. This system is self-validating: proper use of engineering controls minimizes reliance on PPE, and adherence to administrative controls ensures all layers function correctly.
Caption: Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.
Layer 1: Engineering Controls (Primary Barrier)
These controls are designed to physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[9][10] This is the primary defense against inhalation of the powdered solid and any potential vapors.[11]
-
Emergency Equipment: An accessible and regularly tested emergency eyewash station and safety shower are critical. Given the H318 classification (Causes serious eye damage), immediate and prolonged flushing of the eyes is the only effective first aid measure.[1][12]
Layer 2: Administrative & Procedural Controls
These are the work practices and procedures that ensure safe operation.
-
Safety Data Sheet (SDS) Review: Before beginning any new procedure, all personnel must read and fully understand the SDS for the compound.[9]
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to prevent cross-contamination.
-
Waste Management: As a halogenated organic substance, all waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.[10] This is crucial for proper disposal and to prevent environmental release.[13][14]
Layer 3: Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and its selection is directly dictated by the hazard profile.[15][16]
| PPE Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1) AND a full-face shield.[9] | Causality: The H318 classification (Causes serious eye damage) necessitates dual protection. Goggles protect from dust ingress from the sides, while the face shield protects the entire face from splashes.[1][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[9][17] | Causality: The H312 classification (Harmful in contact with skin) requires an effective barrier. Gloves must be inspected before use and removed properly to avoid contaminating skin.[8][11] |
| Body Protection | Long-sleeved lab coat and closed-toe shoes.[9][18] | Causality: Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with P95/P100 particulate filters or organic vapor cartridges. | Causality: To be used only if engineering controls fail or during major spill cleanup. Not a substitute for a fume hood.[9][11] |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Aliquoting the Solid Compound
This common procedure carries a high risk of aerosolization if not performed correctly.
Caption: A step-by-step workflow for the safe weighing of the solid compound.
Protocol:
-
Preparation: Verify the fume hood is operational. Don all required PPE as specified in Section 2.3.
-
Setup: Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the chemical fume hood.
-
Weighing: Tare the weigh boat on the balance. Carefully transfer the solid compound to the boat, avoiding any actions that could create dust.
-
Transfer: Once the desired mass is obtained, carefully transfer the solid into the designated reaction vessel.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes into the "Halogenated Organic Waste" container.[10]
-
Final Steps: Remove gloves using the proper technique and wash hands thoroughly.
SOP 2: Emergency Response
| Emergency | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][12] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][12] |
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
Ensure proper PPE is worn, including respiratory protection if the spill is large or outside of a fume hood.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled container for halogenated waste.
-
Decontaminate the area with a suitable solvent and wash thoroughly.
Section 4: Storage and Disposal
Secure Storage
Proper storage is essential to maintain the compound's integrity and prevent accidents.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
-
Location: Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1]
-
Segregation: Store separately from other chemicals to prevent accidental mixing.
Waste Disposal Protocol
The environmental toxicity of this compound necessitates a strict disposal pathway.
Caption: Decision process for segregating chemical waste.
Procedure:
-
Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain.[1][10]
-
Segregation: All waste, including contaminated solids, solutions, and disposable equipment, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10]
-
Professional Disposal: The waste container must be collected and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
Conclusion
This compound is an invaluable tool in pharmaceutical development. Its effective and safe use hinges on a culture of safety that is built upon a deep understanding of its chemical nature. By implementing a multi-layered system of controls—prioritizing engineering solutions, reinforcing them with robust procedures, and backing them up with appropriate personal protective equipment—researchers can confidently manage the risks associated with this compound. Adherence to these principles ensures that scientific advancement does not come at the cost of personal or environmental safety.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Benzylic substitution, benzylation [organic-chemistry.org]
- 6. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. capotchem.com [capotchem.com]
- 12. aksci.com [aksci.com]
- 13. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 14. Chlorinated organic substances [utslappisiffror.naturvardsverket.se]
- 15. hazmatschool.com [hazmatschool.com]
- 16. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 17. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
solubility of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 461432-23-5), a critical intermediate in the synthesis of the SGLT2 inhibitor Dapagliflozin.[1][2] Understanding and quantifying the solubility of this compound is paramount for optimizing reaction kinetics, developing efficient purification strategies, and ensuring process scalability in pharmaceutical manufacturing. This document synthesizes known physicochemical data, establishes a theoretical framework for predicting solubility based on molecular structure, and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. The insights and methodologies provided herein are designed to empower researchers to make informed decisions, mitigate process risks, and accelerate development timelines.
Introduction: The Nexus of Synthesis and Solubility
In modern pharmaceutical development, the efficiency of a synthetic route is not merely a measure of chemical yield but also of process robustness, scalability, and cost-effectiveness. The physical properties of intermediates play a silent but pivotal role in this equation.
Strategic Importance in Dapagliflozin Synthesis
This compound is a cornerstone building block in the synthesis of Dapagliflozin, a widely used medication for the management of type 2 diabetes.[2][3] Its molecular structure is specifically designed for subsequent chemical transformations, such as cross-coupling reactions, that build the final active pharmaceutical ingredient (API).[4] The successful execution of these synthetic steps is intrinsically linked to the ability to control the concentration of this intermediate in solution.
Why Solubility is a Critical Process Parameter
Precise solubility data is not an academic exercise; it is a fundamental requirement for rational process development. Key applications include:
-
Reaction Optimization: Ensuring the starting material remains in solution is crucial for achieving predictable reaction kinetics and minimizing side-product formation.[4]
-
Purification and Crystallization: The selection of appropriate anti-solvents and crystallization solvents depends entirely on differential solubility profiles.
-
Process Safety and Handling: Knowledge of solubility limits prevents unexpected precipitation, which can foul equipment and complicate material transfers.
-
Analytical Method Development: Preparing standards and samples for techniques like HPLC requires solvents that can fully dissolve the compound at known concentrations.
Physicochemical Profile of this compound
A molecule's physical properties are the primary determinants of its solubility behavior. The key characteristics of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 461432-23-5 | [1] |
| Molecular Formula | C₁₅H₁₄BrClO | [] |
| Molecular Weight | 325.63 g/mol | [] |
| Appearance | White to off-white low-melting solid/powder | [1][] |
| Melting Point | 41–43 °C | [] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |
| Density | ~1.4 g/cm³ | [] |
| Predicted XLogP3 | 5.5 | [6] |
The most telling property is the predicted XLogP3 of 5.5 .[6] This high value indicates a strongly lipophilic (oil-loving) and nonpolar character. This single parameter allows us to hypothesize that the compound will exhibit poor solubility in polar solvents (like water) and significantly better solubility in nonpolar organic solvents.
Theoretical Framework for Solubility Prediction
The "Like Dissolves Like" Principle
The foundational principle of solubility states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[7][8] this compound is a large, nonpolar molecule dominated by aromatic rings and halogen substituents. Therefore, its dissolution is energetically favored in solvents that can establish nonpolar interactions (van der Waals forces) and is disfavored in highly polar solvents, like water, which form strong hydrogen-bonding networks.[8]
Predicted Solubility Across Solvent Classes
Based on its nonpolar structure, we can predict a general solubility trend:
-
High Solubility: Expected in nonpolar aromatic (e.g., Toluene) and chlorinated solvents (e.g., Dichloromethane) which closely match the solute's own structure and polarity.
-
Moderate to Good Solubility: Expected in aprotic polar solvents of intermediate polarity like ethers (THF) and esters (Ethyl Acetate).
-
Low to Slight Solubility: Expected in more polar solvents like ketones (Acetone), nitriles (Acetonitrile), and short-chain alcohols (Methanol, Ethanol). The existing qualitative data supports this.[1][]
-
Insoluble: Expected in highly polar protic solvents, particularly water .
Known Qualitative Solubility Data
Publicly available data offers a preliminary but non-quantitative glimpse into the compound's solubility.
| Solvent | Reported Solubility | Source |
| Acetonitrile | Soluble / Slightly Soluble | [1][] |
| DMSO | Soluble / Slightly Soluble | [1][] |
| Methanol | Soluble / Slightly Soluble | [1][] |
While useful, terms like "soluble" are insufficient for process chemistry, which demands precise concentration limits. This necessitates a robust experimental protocol to quantify these values.
Experimental Protocol for Quantitative Solubility Determination
This section details a self-validating protocol based on the industry-standard shake-flask equilibrium method to determine solubility with high accuracy.[9]
Objective
To determine the equilibrium solubility (mg/mL) of this compound in a diverse range of organic solvents at a controlled ambient temperature (25 °C).
Materials and Reagents
-
Solute: this compound (>98% purity)
-
Solvents: HPLC-grade or equivalent purity for the following: Heptane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Methanol.
-
Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, 0.22 µm PTFE syringe filters, and a validated HPLC-UV system.
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
-
Preparation: For each solvent, accurately weigh and add approximately 200-300 mg of the solute into a 20 mL glass vial. The key is to add enough solid so that a visible excess remains after equilibrium is reached. Record the exact mass. Add 10.0 mL of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature of 25 °C and a speed of ~200 RPM. Allow the slurries to equilibrate for a minimum of 24 hours.
-
Self-Validation Check: To ensure equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours. If the measured concentrations are statistically identical, equilibrium was achieved at 24 hours.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours. For solvents with fine suspensions, centrifuge the vials at ~3000 RPM for 10 minutes to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant, being cautious not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.
-
Dilution: Based on an estimated solubility range, perform an accurate volumetric dilution of the filtered sample to bring its concentration into the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. A standard calibration curve prepared from the same compound of known concentration must be used to calculate the concentration of the saturated solution.
Data Analysis and Interpretation
The final solubility is calculated from the HPLC concentration, accounting for the dilution factor.
-
Formula: Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor
The results should be compiled into a comprehensive table, ranking the solvents from highest to lowest solubility. This quantitative data should then be compared against the theoretical predictions outlined in Section 3.0. Any significant deviations may suggest specific solute-solvent interactions (e.g., hydrogen bonding, pi-stacking) that were not immediately obvious from the general principle of polarity.
Conclusion
While theoretical principles provide a valuable starting point, only empirical, quantitative data can furnish the precise information required for robust pharmaceutical process development. The qualitative observation that this compound is soluble in solvents like methanol and DMSO is a useful but incomplete picture.[1][] By implementing the detailed shake-flask protocol described herein, researchers can generate the high-quality, actionable solubility data needed to optimize synthetic reactions, streamline purification processes, and ensure the overall efficiency and safety of producing critical medicines like Dapagliflozin. This guide provides both the predictive framework and the practical tools necessary to achieve this goal.
References
- 1. cphi-online.com [cphi-online.com]
- 2. This compound [chemicalbook.com]
- 3. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 4. nbinno.com [nbinno.com]
- 6. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Synthesis, Properties, and Application in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a critical chemical intermediate, primarily recognized for its role in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes mellitus. This guide provides a comprehensive overview of this compound, detailing its chemical properties, molecular structure, and established synthesis protocols. By synthesizing information from chemical databases, patents, and safety data sheets, this document aims to serve as a vital resource for professionals in pharmaceutical research and development, offering insights into its reactivity, handling, and application in the synthesis of active pharmaceutical ingredients (APIs) such as Dapagliflozin.
Core Molecular and Physical Properties
This compound is a substituted diphenylmethane derivative. Its molecular structure, featuring a bromo, chloro, and an ethoxybenzyl group, dictates its chemical reactivity and utility as a versatile building block in organic synthesis.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Data Summary
A summary of the key physical and chemical properties is presented in Table 1, providing at-a-glance information essential for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 461432-23-5 | [1][2][][4] |
| Appearance | White to off-white powder/solid | [2][6] |
| Melting Point | 40–43 °C | [2][] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |
| Density | ~1.4 g/cm³ | [2][] |
| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol | [2] |
Structural Elucidation and Reactivity
The chemical behavior of this compound is a direct consequence of its molecular architecture. The molecule consists of a central methylene bridge connecting a 4-ethoxyphenyl group to a 4-bromo-1-chlorophenyl group.
Caption: 2D representation of this compound.
The presence of two halogen atoms, bromine and chlorine, on one of the aromatic rings provides distinct sites for reactivity. The bromine atom is particularly susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This reactivity is fundamental to its role in building more complex molecular scaffolds. The chlorine atom, being less reactive in such couplings, offers the potential for sequential or orthogonal functionalization under different reaction conditions.[7]
The ethoxy-substituted phenyl ring influences the electronic properties of the molecule and can play a role in directing regioselectivity in subsequent synthetic steps.[7]
Synthesis Pathway: A One-Pot Process
The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. A notable and efficient method is a one-pot process that avoids the use of acetonitrile, thereby preventing the formation of the N-acetyl impurity.[8][9] This process involves a Friedel-Crafts acylation followed by an in-situ reduction.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on published patent literature.[8][9][10][11]
Step 1: Acyl Chloride Formation
-
To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF) under a nitrogen atmosphere.
-
Slowly add oxalyl chloride or a similar chlorinating agent (e.g., thionyl chloride).[8][9]
-
Stir the reaction mixture at room temperature (25-30 °C) for approximately one hour until the acid is fully converted to the acyl chloride.
-
Concentrate the mixture under vacuum to remove excess chlorinating agent and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[8][10]
Step 2: Friedel-Crafts Acylation and In-Situ Reduction
-
Dissolve the crude acyl chloride in dichloromethane and cool the solution to 0-5 °C.
-
Add phenetole (ethoxybenzene) to the solution.
-
Portion-wise, add a Lewis acid catalyst, such as aluminum chloride, while maintaining the temperature between 0-5 °C.[8][9] This step forms the intermediate ketone, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
After stirring for approximately 2 hours, slowly add a reducing agent, such as triethylsilane, to the reaction mixture.[10][11]
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 36 hours) to ensure complete reduction of the ketone to the methylene bridge.[10][11]
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding an aqueous base, such as potassium hydroxide solution.[10]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.[10]
-
Concentrate the organic phase under vacuum to yield the crude product.
-
Purify the crude material, for example, by recrystallization from ethanol, to obtain this compound as a solid.[9]
Caption: One-pot synthesis workflow for the target compound.
Application in Pharmaceutical Synthesis: The Case of Dapagliflozin
The primary and most significant application of this compound is as a key starting material for the synthesis of Dapagliflozin.[2][][12][13] Dapagliflozin is a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[][12]
In the synthesis of Dapagliflozin, the bromo- and chloro-substituents on the intermediate serve as handles for constructing the final C-aryl glucoside structure that is characteristic of this class of drugs. The specific reactivity of the bromine atom is exploited in a crucial coupling step to introduce the glucose moiety (or a protected precursor).
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1][15]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[6][14]
Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15][16]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][16]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][16]
-
Avoid creating dust during handling.[16]
Storage Conditions
For optimal stability, this compound should be stored at ambient or refrigerated (4°C) temperatures in a dry, well-sealed container.[2] It should be kept away from strong oxidizing agents.[6]
Conclusion
This compound is a high-value intermediate in the pharmaceutical industry. Its well-defined molecular structure provides predictable reactivity, particularly in cross-coupling reactions essential for the synthesis of complex APIs like Dapagliflozin. Understanding its physicochemical properties, synthesis pathways, and safety protocols is crucial for its effective and safe utilization in drug discovery and development workflows. This guide provides a consolidated technical resource to support researchers and scientists in this endeavor.
References
- 1. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 461432-23-5 | FB76075 [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 461432-23-5 [chemicalbook.com]
- 12. This compound [chemicalbook.com]
- 13. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 14. chemical-label.com [chemical-label.com]
- 15. echemi.com [echemi.com]
- 16. capotchem.com [capotchem.com]
An In-Depth Technical Guide to the Identification and Characterization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a critical intermediate in the synthesis of prominent antidiabetic pharmaceuticals. The document delineates its chemical identity, physicochemical properties, and its pivotal role in drug discovery, primarily as a precursor to SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[1][2] A detailed, two-step synthesis pathway is presented, including mechanistic insights into the Friedel-Crafts acylation and subsequent reductive deoxygenation. Furthermore, this guide outlines a suite of analytical methodologies for the robust characterization and quality control of the compound, encompassing spectroscopic and chromatographic techniques. Each section is underpinned by field-proven insights and references to authoritative literature, ensuring scientific integrity and practical applicability for researchers in the pharmaceutical sciences.
Introduction: A Key Building Block in Modern Antidiabetic Therapies
This compound (CAS No. 461432-23-5) is a halogenated aromatic hydrocarbon of significant interest in medicinal chemistry and pharmaceutical development.[1][3] Its molecular structure is primed for further chemical modification, making it an ideal starting material for the synthesis of complex active pharmaceutical ingredients (APIs). The primary application of this compound lies in its role as a key intermediate in the manufacturing of Dapagliflozin and Empagliflozin, which are at the forefront of Type 2 diabetes treatment.[1][2][4] These drugs belong to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which lower blood glucose levels by promoting its excretion in the urine.[1][4] The purity and well-defined structure of this compound are paramount for ensuring the efficacy and safety of the final drug product.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is crucial for its effective utilization and handling. The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 461432-23-5 | [1][3] |
| Molecular Formula | C₁₅H₁₄BrClO | [3][5] |
| Molecular Weight | 325.63 g/mol | [3][5] |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [6] |
| Synonyms | 5-Bromo-2-chloro-4′-ethoxydiphenylmethane, 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether, Dapagliflozin Bromo Impurity | [1][3][5][7] |
| Appearance | White to off-white powder or low-melting solid | [4][8] |
| Melting Point | 41-43 °C | [8] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [8] |
| Solubility | Soluble in acetonitrile, DMSO, and methanol | [4][8] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process commencing from 5-bromo-2-chlorobenzoic acid. This pathway involves a Friedel-Crafts acylation followed by a reductive deoxygenation of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Phenetole
The initial step involves the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride, which then undergoes a Friedel-Crafts acylation with phenetole (ethoxybenzene) to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[9] The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich aromatic ring of phenetole, leading to the formation of a sigma complex.[1] Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired ketone product.[1]
Step 2: Reductive Deoxygenation of the Ketone Intermediate
The second step involves the reduction of the carbonyl group of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone to a methylene group, yielding the final product, this compound.
Mechanism: This transformation is commonly achieved via ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a strong protic acid.[10][11] The Lewis acid activates the carbonyl group, making it more electrophilic. A hydride is then transferred from the triethylsilane to the carbonyl carbon, leading to the formation of a silylated alcohol intermediate which is then further reduced to the methylene compound.[8][12]
Experimental Protocol for Synthesis
The following is a representative, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a catalytic amount of dimethylformamide.
-
Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) to the mixture at room temperature and stir until the reaction is complete (typically monitored by the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.
-
In a separate flask, dissolve phenetole (1 equivalent) in an anhydrous solvent and cool to 0 °C.
-
Add aluminum chloride (1.1 equivalents) portion-wise to the phenetole solution, maintaining the temperature at 0 °C.
-
Slowly add the crude 5-bromo-2-chlorobenzoyl chloride to the reaction mixture and stir at 0 °C for several hours.
-
Upon completion (monitored by TLC or HPLC), quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Step 2: Synthesis of this compound
-
Dissolve the crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in a suitable solvent such as a mixture of acetonitrile and dichloromethane.
-
Cool the solution to 0 °C and add triethylsilane (2-3 equivalents).
-
Slowly add boron trifluoride etherate (1.5-2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[13] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a white to off-white solid.[14][15]
Comprehensive Characterization of this compound
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are approximately:
-
7.20-7.28 (m, 3H, aromatic protons)
-
7.08 (d, 2H, aromatic protons ortho to the ethoxy group)
-
6.83 (d, 2H, aromatic protons meta to the ethoxy group)
-
4.00 (q, 2H, -OCH₂CH₃)
-
3.96 (s, 2H, benzylic -CH₂-)
-
1.40 (t, 3H, -OCH₂CH₃)[5]
-
-
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The expected chemical shifts (in ppm) in CDCl₃ are approximately: 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9.[5]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (325.63 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
GC-MS Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed.
HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or a buffer solution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 225 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
This method can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[12][16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for:
-
Aromatic C-H stretch: ~3030-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
-
Aromatic C=C stretch: ~1500 and 1600 cm⁻¹
-
C-O-C stretch (ether): Strong absorption around 1250 cm⁻¹ and 1050 cm⁻¹[17]
-
C-Cl stretch: ~600-800 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.[4] As with all organohalogen compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[18][19][20][21][22] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[18][19][21] Refer to the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal procedures.[16][18]
Conclusion
This compound stands as a cornerstone intermediate in the synthesis of vital antidiabetic medications. A comprehensive understanding of its synthesis, from the mechanistic underpinnings of the Friedel-Crafts acylation and ionic hydrogenation to the practicalities of a detailed experimental protocol, is essential for its efficient and safe production. The analytical methodologies outlined in this guide provide a robust framework for the structural confirmation and purity assessment of this compound, ensuring its quality for downstream applications in pharmaceutical manufacturing. This guide serves as a valuable resource for researchers and scientists, empowering them with the technical knowledge to confidently work with this key building block in the ongoing development of innovative therapies.
References
- 1. byjus.com [byjus.com]
- 2. Triethylsilane (TES) [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 9. Khan Academy [khanacademy.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 12. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 19. csub.edu [csub.edu]
- 20. ethz.ch [ethz.ch]
- 21. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 22. solubilityofthings.com [solubilityofthings.com]
role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in SGLT2 inhibitor synthesis
An In-depth Technical Guide on the Core Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in SGLT2 Inhibitor Synthesis
Abstract
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action.[1][2] This class of drugs, characterized by a C-aryl glucoside structure, provides enhanced metabolic stability and efficacy.[3][4] Central to the synthesis of several leading SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, is the key aglycone precursor, this compound (CAS No. 461432-23-5).[5][6] This technical guide provides a comprehensive examination of the strategic importance of this intermediate, detailing its synthesis, chemical properties, and critical role in the construction of the C-aryl glucoside core. We will dissect the mechanistic underpinnings of its application, providing field-proven protocols and insights for researchers, chemists, and drug development professionals in the pharmaceutical industry.
Introduction to SGLT2 Inhibitors: A Mechanistic Overview
SGLT2 is a protein primarily located in the proximal tubules of the kidney and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] SGLT2 inhibitors selectively block this transporter, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[7][8] This mechanism is independent of insulin secretion or sensitivity, which provides a complementary approach to other antidiabetic therapies.[9]
The foundational structure for this class of drugs is the C-aryl glucoside, a modification of the natural O-glucoside phlorizin.[4] Unlike O-glucosides, which are susceptible to enzymatic cleavage in the gastrointestinal tract, C-glucosides form a direct carbon-carbon bond between the glucose moiety and the aglycone (aromatic) portion, rendering them resistant to metabolic degradation and thus suitable for oral administration.[3] The synthesis of this crucial C-C bond is a pivotal challenge in the manufacturing of these drugs, a challenge elegantly addressed through the use of specifically functionalized intermediates.
The Aglycone Core: Strategic Importance of this compound
The aglycone portion of an SGLT2 inhibitor is responsible for its binding affinity and selectivity to the SGLT2 protein. The diarylmethane motif is a common structural feature in many potent SGLT2 inhibitors.[10] The specific intermediate, this compound, serves as the aglycone precursor for blockbuster drugs like Dapagliflozin.[6][11]
Its structure is strategically designed for sequential, high-yield transformations:
-
The Bromine Atom : This is the most critical functional group for the key C-C bond-forming reaction. Its position makes it highly susceptible to halogen-lithium exchange, a robust method for generating a potent aryl lithium nucleophile.[12][13]
-
The Chlorine Atom : This substituent remains on the proximal phenyl ring in the final drug structure (e.g., Dapagliflozin). It is essential for the drug's potency and binding to the SGLT2 transporter.[14]
-
The Ethoxybenzyl Group : This distal ring provides the second half of the diarylmethane structure and contributes to the overall molecular conformation required for effective SGLT2 inhibition.[15]
Profile of the Key Intermediate
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including process optimization, purification, and storage.
| Property | Value | Reference |
| CAS Number | 461432-23-5 | [5][16] |
| Molecular Formula | C₁₅H₁₄BrClO | [16][17] |
| Molecular Weight | 325.63 g/mol | [16][17] |
| Appearance | White to off-white powder/solid | [11] |
| Melting Point | 40-43 °C | [11][18] |
| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [5][19] |
Synthesis of the Key Intermediate
The industrial preparation of this compound is typically a two-step process starting from readily available materials.[20][21] The causality behind this choice is rooted in the reliability and scalability of Friedel-Crafts chemistry and subsequent selective reductions.
Caption: General synthesis workflow for the key intermediate.
Detailed Protocol: Synthesis of the Intermediate
The following protocol is a representative synthesis adapted from established literature.[10][18][21]
Step 1: Friedel-Crafts Acylation to (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Acid Chloride Formation : To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Acylation : Dissolve the crude acid chloride and phenetole (1.0-1.2 eq) in a solvent like dichloromethane and cool the solution to 0-5 °C.
-
Lewis Acid Addition : Add a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.1-1.3 eq), portion-wise, maintaining the temperature below 10 °C. Causality: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, activating it for electrophilic attack on the electron-rich phenetole ring.
-
Reaction & Quench : Stir the reaction mixture at low temperature for 2-4 hours. Upon completion (monitored by TLC or HPLC), carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Workup : Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone intermediate, which can be purified by recrystallization.
Step 2: Reduction to this compound
-
Reaction Setup : Dissolve the ketone intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) and cool to approximately 0 °C.
-
Reductant Addition : Add triethylsilane (Et₃SiH) (1.5-2.5 eq) followed by the slow, dropwise addition of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5-2.5 eq). Causality: This combination, known as a reductive hydrosilylation, is highly effective for the complete reduction of the diaryl ketone to a methylene group, avoiding the formation of alcohol byproducts often seen with other reducing agents.[13] Alternative, more cost-effective systems like TiCl₄/NaBH₄ have also been developed.[10]
-
Reaction & Workup : Allow the reaction to warm to room temperature and stir for 12-36 hours until the reaction is complete.[18][21] Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification : The final product, this compound, is typically purified by column chromatography or recrystallization from a solvent like ethanol to yield a high-purity solid.[20]
Core Application: Synthesis of Dapagliflozin
The primary and most critical role of this compound is to serve as the aglycone component in a C-arylation reaction with a protected glucose derivative.[13][22]
Caption: Synthesis of Dapagliflozin from the key intermediate.
Mechanistic Insights: Halogen-Lithium Exchange
The reaction is initiated by treating the bromo-intermediate with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C).[22] The bromine atom, being larger and more polarizable than chlorine, is selectively targeted for halogen-lithium exchange. This generates a highly reactive aryl lithium species in situ. This nucleophile then attacks the electrophilic carbonyl carbon of a protected gluconolactone (e.g., 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone).[13] This nucleophilic addition is the key step that forges the desired C-glucoside bond.
Detailed Protocol: C-Arylation and Final Synthesis Steps
The following is a representative protocol for the synthesis of Dapagliflozin.[13][22]
-
Aryl Lithium Generation : Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add n-butyllithium (approx. 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
Nucleophilic Addition : In a separate flask, dissolve the protected gluconolactone (approx. 1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryl lithium solution to the gluconolactone solution via cannula. Stir the mixture at -78 °C for 1-2 hours.
-
Hemiacetal Formation : Quench the reaction with a solution of methanesulfonic acid in methanol. This step hydrolyzes the silyl protecting groups and forms a stable methyl-protected hemiacetal intermediate.
-
Reductive Elimination (Final Step) : Isolate the crude hemiacetal. Dissolve it in a solvent system such as dichloromethane/acetonitrile and cool to a low temperature (e.g., -40 °C). Add triethylsilane (Et₃SiH) and a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃).[13][23] This final reduction step removes the anomeric methoxy/hydroxy group and establishes the desired β-anomer stereochemistry with high diastereoselectivity, yielding crude Dapagliflozin.
-
Purification : The final Active Pharmaceutical Ingredient (API) is purified, often through co-crystal formation or chromatography, to achieve the high purity required for pharmaceutical use (>99.7%).[13][23]
Versatility in SGLT2 Inhibitor Synthesis
The strategic utility of the this compound core extends beyond Dapagliflozin. It is also documented as a key intermediate in the synthesis of Empagliflozin.[5] While the distal ring of Empagliflozin is different (a tetrahydrofuran moiety instead of an ethoxy group), the core diaryl structure and the crucial bromo-chloro substitution pattern on the proximal ring remain the same. This allows for a divergent synthesis strategy where the core intermediate can be coupled with different protected sugar moieties or modified to produce a range of SGLT2 inhibitor analogues, making it a valuable platform for drug discovery and development.[24]
Conclusion
This compound is not merely a passive precursor but an intelligently designed keystone intermediate in the synthesis of leading SGLT2 inhibitors. Its carefully placed functional groups—the activatable bromine for C-C coupling and the essential chlorine for drug potency—enable a robust, scalable, and efficient synthetic pathway to complex C-aryl glucoside drugs. An in-depth understanding of the synthesis and reactivity of this intermediate is fundamental for process chemists and researchers aiming to optimize existing routes or develop novel antidiabetic agents within this important therapeutic class.
References
- 1. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 6. theclinivex.com [theclinivex.com]
- 7. nbinno.com [nbinno.com]
- 8. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cphi-online.com [cphi-online.com]
- 12. nbinno.com [nbinno.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. C-aryl glucosides substituted at the 4'-position as potent and selective renal sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. This compound [lgcstandards.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. EP3063116A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 21. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. A Concise and Efficient Synthesis of Dapagliflozin | Semantic Scholar [semanticscholar.org]
- 24. This compound | 461432-23-5 [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Key Intermediate in the Synthesis of Dapagliflozin
Introduction: The Unsung Hero Behind a Blockbuster Drug
In the landscape of modern pharmaceuticals, the journey from a complex chemical entity to a life-changing therapeutic is paved with critical molecular building blocks. One such pivotal molecule is 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , a compound whose significance is intrinsically linked to the development of Dapagliflozin, a leading SGLT2 inhibitor for the management of type-2 diabetes.[1][2][3] This guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this essential intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, the evolution of its synthesis, and the intricate chemistry that underscores its importance.
Historical Perspective: A Journey from Discovery to Optimized Synthesis
The story of this compound is a testament to the continuous drive for process optimization in pharmaceutical manufacturing. Its initial synthesis was disclosed in U.S. Patent No. 6,515,117, a foundational document in the development of Dapagliflozin.[4][5] This early method involved a multi-step process with the isolation of the intermediate, 5-bromo-2-chloro-4'-ethoxybenzophenone.
Subsequent research and development efforts led to significant improvements, most notably the development of a "one-pot" synthesis. This refined approach circumvents the need to isolate the benzophenone intermediate and, crucially, avoids the use of acetonitrile as a solvent. The avoidance of acetonitrile is a key process improvement, as it prevents the formation of the N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine impurity.[4][5] These advancements not only streamline the manufacturing process but also enhance the purity of the final active pharmaceutical ingredient, Dapagliflozin.
The development of Dapagliflozin itself can be traced back to the late 1990s and early 2000s by Bristol-Myers Squibb in collaboration with AstraZeneca. After extensive clinical trials, Dapagliflozin received FDA approval in January 2014 under the brand name Farxiga for the treatment of type 2 diabetes.
The Synthesis of this compound: A Tale of Two Steps
The synthesis of this compound is a classic example of fundamental organic reactions applied to a complex target. The process can be conceptually broken down into two key transformations: a Friedel-Crafts acylation followed by a reduction.
Part 1: Friedel-Crafts Acylation - Forging the Benzophenone Backbone
The journey begins with the activation of 5-bromo-2-chlorobenzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[4][6]
The resulting 5-bromo-2-chlorobenzoyl chloride is then subjected to a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][7] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich phenetole ring. This reaction forges the central carbon-carbon bond of the benzophenone intermediate, 5-bromo-2-chloro-4'-ethoxybenzophenone.
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: Formation of the acylium ion and subsequent electrophilic attack on phenetole.
Part 2: Reduction - From Ketone to Methylene Bridge
The second critical step is the reduction of the carbonyl group in the benzophenone intermediate to a methylene bridge, yielding the target molecule. A widely employed and effective method for this transformation is the use of a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[8][9][10]
The Lewis acid activates the carbonyl group by coordinating with the oxygen atom, making the carbonyl carbon more susceptible to hydride attack from the triethylsilane. This ionic hydrogenation mechanism is highly efficient for the reduction of diaryl ketones.
Diagram 2: Mechanism of Triethylsilane Reduction
Caption: Lewis acid activation of the ketone followed by hydride transfer from triethylsilane.
Experimental Protocols: A Step-by-Step Guide
The following protocols are synthesized from various patented and published procedures, representing a modern, optimized approach to the synthesis of this compound.
One-Pot Synthesis of this compound
This procedure combines the Friedel-Crafts acylation and the reduction into a single, continuous process, enhancing efficiency and minimizing waste.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Phenetole (Ethoxybenzene)
-
Aluminum chloride (AlCl₃), anhydrous
-
Triethylsilane (Et₃SiH)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) to the mixture under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC or LC-MS). Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[4][6]
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0-5 °C in an ice bath. To this solution, add phenetole (1.1 eq) followed by the portion-wise addition of anhydrous aluminum chloride (1.3 eq), maintaining the temperature below 5 °C. Stir the reaction mixture at 0-5 °C for 2-3 hours.[4]
-
In-situ Reduction: While maintaining the reaction mixture at a low temperature, slowly add triethylsilane (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.[4]
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from ethanol to yield this compound as a white to off-white solid.[5]
Characterization Data: Confirming the Identity and Purity
Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₄BrClO |
| Molecular Weight | 325.63 g/mol [11] |
| Melting Point | 41-43 °C[] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 3H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 4.0-4.1 (s, 2H, -CH₂-), 3.9-4.0 (q, 2H, -O-CH₂-), 1.3-1.4 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.8, 138.5, 134.2, 132.8, 131.0, 130.5, 129.8, 128.6, 116.5, 114.7, 63.5, 38.2, 14.9 |
| Mass Spectrometry (EI) | m/z: 324/326/328 ([M]⁺, isotopic pattern for Br and Cl), characteristic fragments from benzylic cleavage.[13] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), C-Cl, and C-Br bonds.[11][14] |
| Purity (HPLC) | >98% |
Note: Specific peak assignments for NMR data can vary slightly depending on the solvent and instrument.
The Final Step: Conversion to Dapagliflozin
This compound serves as the aglycone precursor in the synthesis of Dapagliflozin. The final key step is the C-glycosylation reaction. This is typically achieved by reacting the aryl bromide with an organolithium reagent (such as n-butyllithium) to form an aryllithium species in situ. This nucleophilic aryllithium then attacks a protected gluconolactone derivative (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).[15] Subsequent workup with a protic acid, such as methanesulfonic acid in methanol, leads to the formation of the C-glycoside bond and removal of the protecting groups, yielding Dapagliflozin.
Diagram 3: Synthesis of Dapagliflozin from the Key Intermediate
Caption: C-glycosylation reaction to form the final Dapagliflozin molecule.
Conclusion: A Cornerstone of Modern Diabetes Treatment
This compound, while not a therapeutic agent itself, is a quintessential example of a critical intermediate that enables the large-scale production of a vital medicine. The evolution of its synthesis from a multi-step, isolation-heavy process to a streamlined one-pot reaction highlights the ingenuity and relentless pursuit of efficiency in pharmaceutical chemistry. For researchers and drug development professionals, a deep understanding of the history, synthesis, and characterization of such key intermediates is paramount for the successful and cost-effective delivery of new therapies to patients worldwide.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. EP3063116A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound | 461432-23-5 [chemicalbook.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 11. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. spectrabase.com [spectrabase.com]
- 15. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
Methodological & Application
synthesis of Dapagliflozin from 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Application Note: A Scalable and Efficient Synthesis of Dapagliflozin
Abstract & Introduction
Dapagliflozin is a potent, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic action, which promotes urinary glucose excretion, has also demonstrated significant benefits in patients with heart failure and chronic kidney disease.[3] Chemically, Dapagliflozin is a C-aryl glucoside, a structure that confers high stability against enzymatic hydrolysis compared to natural O-glycosides.[4]
This application note provides a detailed, step-by-step protocol for a concise and efficient synthesis of Dapagliflozin, starting from the readily available precursor, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[5][6] The described pathway emphasizes operational simplicity, high diastereoselectivity, and robust purification methods suitable for multi-kilogram scale implementation.[7][8] We will delve into the causality behind key experimental choices, from the initial organometallic coupling to the final, highly selective reduction and purification, providing a self-validating protocol for producing high-purity Dapagliflozin (>99.7%).[2][8]
Overall Synthetic Strategy
The synthesis transforms the starting aryl bromide into the target C-glucoside through a three-stage process. The strategy is designed to avoid unnecessary protection-deprotection sequences of the glucose moiety's hydroxyl groups, which enhances process efficiency.
-
Stage 1: Aryl Lithium Coupling: Bromine-lithium exchange on the starting material generates a potent aryl lithium nucleophile. This is immediately reacted with a persilylated gluconolactone to form the carbon-carbon bond that defines the C-glycoside structure.
-
Stage 2: C-Glycoside Formation: An acid-catalyzed workup removes the silyl protecting groups and facilitates the formation of a stable ethyl C-aryl glycoside intermediate. This key intermediate is crystalline, allowing for highly effective purification early in the synthesis.[7][8]
-
Stage 3: Diastereoselective Reduction & Purification: The anomeric center of the purified intermediate is stereoselectively reduced to yield the final glucitol structure. The crude Dapagliflozin is then purified via crystallization to yield the final Active Pharmaceutical Ingredient (API).
Caption: Overall Synthetic Workflow for Dapagliflozin.
Detailed Protocols & Methodologies
Safety Precaution: This synthesis involves highly reactive and hazardous materials, including pyrophoric n-butyllithium and corrosive boron trifluoride etherate. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) where specified. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Ethyl C-Aryl Glycoside Intermediate (Compound 9)
This protocol combines the initial coupling and glycoside formation into a two-step, one-pot sequence leading to a key crystalline intermediate.
Causality & Expertise: The core of Dapagliflozin's synthesis is the creation of the C-C bond between the aryl and sugar moieties. We employ a bromine-lithium exchange using n-butyllithium at cryogenic temperatures (-78 °C) to generate the aryllithium species. This low temperature is critical to prevent undesired side reactions and decomposition of the organometallic intermediate. The subsequent reaction with persilylated gluconolactone is highly efficient. The modern approach, detailed here, avoids isolating the initial syrupy adduct. Instead, treatment with methanesulfonic acid in ethanol not only removes the trimethylsilyl (TMS) protecting groups but also drives the formation of the more stable ethyl glycoside, which can be selectively crystallized to a high purity (>98.5%), effectively removing impurities generated in the organometallic step.[7][8]
Materials & Reagents:
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound (2) | 341.65 | 100.0 g | 292.7 | 1.0 eq |
| 2,3,4,6-Tetra-O-TMS-D-glucono-1,5-lactone (3) | 466.88 | 150.0 g | 321.3 | 1.1 eq |
| n-Butyllithium (n-BuLi) | 64.06 | 129 mL | 322.0 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.0 L | - | - |
| Methanesulfonic acid (MsOH) | 96.11 | 56.3 g | 585.4 | 2.0 eq |
| Ethanol (EtOH) | 46.07 | 1.0 L | - | - |
| n-Propanol | 60.10 | As needed | - | - |
| n-Heptane | 100.21 | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: Equip a dry 3 L three-neck flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Charge the flask with this compound (100.0 g) and anhydrous THF (500 mL).
-
Aryl Lithium Formation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (2.5 M in hexanes, 129 mL) dropwise over 60 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve the persilylated gluconolactone (150.0 g) in anhydrous THF (500 mL). Add this solution to the aryllithium mixture dropwise via a cannula over 90 minutes, maintaining the temperature at -78 °C. Stir the reaction for 3 hours at this temperature.
-
Quench and Glycoside Formation: Prepare a solution of methanesulfonic acid (56.3 g) in ethanol (1.0 L). Slowly add this acidic solution to the reaction mixture, ensuring the temperature does not rise above -60 °C during the initial quench. Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 16 hours.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to obtain a crude oil. Dissolve the oil in ethyl acetate (1.5 L) and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl C-aryl glycoside (9) as a thick oil.
-
Crystallization: Dissolve the crude oil in n-propanol (300 mL) at 50 °C. Slowly add n-heptane (600 mL) until the solution becomes cloudy. Cool the mixture to room temperature and stir for 12 hours to allow for crystallization. Filter the resulting solid, wash with a cold 1:2 mixture of n-propanol/n-heptane, and dry under vacuum at 45 °C.
Protocol 2: Diastereoselective Reduction and Purification of Dapagliflozin (1)
This final protocol converts the purified intermediate into the active pharmaceutical ingredient.
Causality & Expertise: The reduction of the anomeric center is the final key transformation. The combination of triethylsilane (Et3SiH) as a hydride source and boron trifluoride diethyl etherate (BF3·OEt2) as a Lewis acid catalyst is highly effective for this purpose.[3][9] The Lewis acid activates the ethoxy group at the anomeric position, facilitating its departure and subsequent reduction by Et3SiH with high diastereoselectivity, yielding the desired (1S) stereochemistry of Dapagliflozin. The crude product is an amorphous foam, which is difficult to handle and purify.[2] Therefore, a robust crystallization procedure from a specific solvent system like ethyl acetate/n-heptane is crucial to isolate the final API as a stable, high-purity crystalline solid.[2][8]
Caption: Key Reduction Mechanism.
Materials & Reagents:
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Ethyl C-Aryl Glycoside (9) | 436.93 | 100.0 g | 228.9 | 1.0 eq |
| Triethylsilane (Et3SiH) | 116.28 | 66.5 g | 572.1 | 2.5 eq |
| Boron trifluoride diethyl etherate (BF3·OEt2) | 141.93 | 64.9 g | 457.7 | 2.0 eq |
| Dichloromethane (DCM) | 84.93 | 1.0 L | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| n-Heptane | 100.21 | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 2 L flask under a nitrogen atmosphere, add the purified ethyl C-aryl glycoside intermediate (100.0 g) and anhydrous dichloromethane (1.0 L). Stir to dissolve.
-
Addition of Reagents: Cool the solution to -20 °C. Sequentially add triethylsilane (66.5 g) followed by the slow, dropwise addition of BF3·OEt2 (64.9 g) over 45 minutes, maintaining the internal temperature below -15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir at this temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quench and Workup: Slowly pour the reaction mixture into a stirred solution of saturated sodium bicarbonate (1.0 L) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (2 x 200 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield crude Dapagliflozin as a white to off-white amorphous foam.[2]
-
Final Purification by Crystallization: Dissolve the crude foam in ethyl acetate (250 mL) at 45 °C. Slowly add n-heptane (500 mL) while stirring. Cool the mixture to 25 °C and stir for 24 hours.
-
Collection: Filter the crystalline solid, wash with n-heptane (200 mL), and dry under vacuum at 45 °C to a constant weight.
-
Expected Outcome: Pure Dapagliflozin (1) as a white crystalline solid. Yield: ~79%. Purity (HPLC): >99.7%.[8]
-
Analytical Characterization
The identity and purity of the final Dapagliflozin product must be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method is essential for determining purity and quantifying any related impurities.[10]
| Parameter | Condition |
| Column | C18 (e.g., Kromasil 100-5, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 52:48 v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 224 nm[10] or 225 nm[11] |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight (C₂₁H₂₅ClO₆, MW: 408.87).
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Exploring and applying the substrate promiscuity of a C-glycosyltransferase in the chemo-enzymatic synthesis of bioactive C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theclinivex.com [theclinivex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP3049397A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
reaction mechanism for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in drug synthesis
Application Note & Protocol
Topic: Mechanistic Elucidation and Synthetic Protocol for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a Key Intermediate in SGLT2 Inhibitor Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Modern Antidiabetic Drug Synthesis
This compound (CAS No. 461432-23-5) is a sophisticated diarylmethane derivative that has emerged as a cornerstone intermediate in the synthesis of leading antidiabetic agents.[1][2] Specifically, its structure forms the core scaffold of potent Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including Dapagliflozin and Empagliflozin.[1][3][4][5] These drugs represent a significant advancement in the management of type 2 diabetes, functioning by inhibiting glucose reabsorption in the kidneys.[3][5]
The synthetic efficiency, purity, and scalability of this compound are therefore critical parameters that directly impact the manufacturing viability of these life-changing pharmaceuticals. This document serves as a comprehensive technical guide, providing an in-depth analysis of the predominant reaction mechanism for its synthesis, detailed experimental protocols, and critical insights into process optimization. Our focus is on the widely adopted Friedel-Crafts acylation followed by an in situ reduction, a pathway optimized for industrial-scale production.[6][7]
Synthetic Strategy: A Two-Step, One-Pot Approach
The most robust and industrially scalable synthesis of this compound proceeds via a one-pot sequence that combines two classic organic transformations: a Lewis acid-catalyzed Friedel-Crafts acylation and an ionic hydrogenation (reductive deoxygenation).
The overall transformation begins with two readily available starting materials: 5-bromo-2-chlorobenzoic acid and phenetole (ethyl phenyl ether). The process can be conceptually divided as follows:
-
Acyl Chloride Formation: Activation of the carboxylic acid to a more reactive acyl chloride.
-
Friedel-Crafts Acylation: Electrophilic aromatic substitution of the activated acyl chloride onto the electron-rich phenetole ring to form a diaryl ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Reductive Deoxygenation: In situ reduction of the ketone's carbonyl group to a methylene bridge, yielding the final product.
This one-pot strategy is advantageous as it circumvents the need to isolate and purify the ketone intermediate, thereby improving process efficiency, reducing solvent waste, and increasing overall throughput.[6][7]
Figure 1: High-level workflow for the one-pot synthesis.
Mechanistic Deep Dive: From Carboxylic Acid to Diaryl Methane
A thorough understanding of the underlying mechanism is paramount for troubleshooting, optimization, and ensuring reaction robustness.
Stage 1: Activation via Acyl Chloride Formation
The synthesis initiates with the conversion of the relatively unreactive 5-bromo-2-chlorobenzoic acid into its highly electrophilic acyl chloride derivative. While several chlorinating agents can be used (e.g., thionyl chloride), oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is particularly effective.[6][8]
The mechanism involves the formation of a Vilsmeier reagent intermediate from DMF and oxalyl chloride. This intermediate is the active species that facilitates the efficient conversion of the carboxylic acid to the acyl chloride, which then serves as the electrophile for the subsequent Friedel-Crafts reaction.
Stage 2: Friedel-Crafts Acylation
This is the key carbon-carbon bond-forming step. It is a classic electrophilic aromatic substitution reaction.[9]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 5-bromo-2-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant.
-
Electrophilic Attack: The electron-rich phenetole ring acts as the nucleophile. The ethoxy group is a powerful ortho-, para-directing activator. The nucleophilic attack occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts the proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate. The ketone product, being a Lewis base, immediately complexes with AlCl₃, requiring a stoichiometric amount of the catalyst.[10]
Stage 3: Ionic Hydrogenation (Reduction)
The final step involves the reduction of the ketone's carbonyl group to a methylene group. This is achieved using a combination of a hydride donor, triethylsilane (Et₃SiH), and a Lewis acid, boron trifluoride diethyl etherate (BF₃·OEt₂).[8]
-
Carbonyl Activation: The Lewis acid (BF₃) coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: Triethylsilane delivers a hydride ion (H⁻) to the activated carbonyl carbon. This forms a silyloxy carbocation intermediate.
-
Deoxygenation and Final Hydride Transfer: The intermediate is highly unstable and readily eliminates the silyloxy group to form a benzylic carbocation, which is stabilized by both aromatic rings. A second hydride transfer from another molecule of Et₃SiH to this carbocation yields the final this compound product.
Figure 2: Core mechanisms of the acylation and reduction steps.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | 235.45 | 20.0 g | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL + 20 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.2 mL | cat. |
| Oxalyl Chloride | 79-37-8 | 126.93 | 8.0 mL (1.1 eq) | 1.1 |
| Phenetole | 103-73-1 | 122.16 | 11.5 mL (1.1 eq) | 1.1 |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 24.0 g (2.1 eq) | 2.1 |
| Triethylsilane (Et₃SiH) | 617-86-7 | 116.28 | 34.0 mL (2.5 eq) | 2.5 |
| Boron Trifluoride Diethyl Etherate | 109-63-7 | 141.93 | - | - |
Note: Some protocols use a combination of reducing agents like NaBH₄ and AlCl₃[7] or Et₃SiH with BF₃·OEt₂.[8] The latter is often preferred for cleaner conversions. This protocol outlines a general procedure based on literature reports.
Step-by-Step Procedure
-
Acyl Chloride Formation:
-
To a dry, nitrogen-purged reactor, add 5-bromo-2-chlorobenzoic acid (20.0 g) and dichloromethane (200 mL).
-
Add catalytic DMF (0.2 mL).
-
Slowly add oxalyl chloride (8.0 mL) dropwise at room temperature (20-25 °C).
-
Stir the mixture for 1-2 hours. Reaction completion can be monitored by the cessation of off-gassing (HCl, CO, CO₂).
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding an oily residue of 5-bromo-2-chlorobenzoyl chloride.[6][8]
-
-
Friedel-Crafts Acylation & Reduction:
-
Dissolve the oily residue in fresh dichloromethane (20 mL) and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (24.0 g) in dichloromethane.
-
To the cooled acyl chloride solution, add phenetole (11.5 mL).
-
Slowly add the aluminum chloride slurry portion-wise, maintaining the internal temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Allow the mixture to warm to ~20 °C.
-
Slowly add triethylsilane (34.0 mL) dropwise. Caution: This can be exothermic.
-
Stir the reaction for 24-48 hours at 20-25 °C, monitoring progress by TLC or HPLC.[8]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 2N KOH solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield this compound as a white to off-white solid.[7][8][11]
-
Process Optimization and Critical Parameters
-
Anhydrous Conditions: The Friedel-Crafts acylation is extremely sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the aluminum chloride catalyst. All glassware must be oven-dried and the reaction run under an inert atmosphere (N₂ or Ar).
-
Solvent Choice: While dichloromethane is common, some patented procedures explicitly avoid acetonitrile in the reduction step.[6][7][12] This is a critical insight, as acetonitrile can participate in a side reaction to form an N-acetyl impurity that is difficult to separate from the final product.[6][7]
-
Temperature Control: Maintaining low temperatures (0-5 °C) during the addition of AlCl₃ is crucial to prevent side reactions and control the exothermic nature of the complexation and reaction.
-
Purity of Starting Materials: The quality of the starting materials, particularly the 5-bromo-2-chlorobenzoic acid, directly impacts the yield and purity of the final product. High-purity reagents minimize the formation of impurities that can complicate purification.[13]
-
Reaction Monitoring: Due to the long reaction time for the reduction step, regular monitoring by HPLC or TLC is essential to determine the point of maximum conversion and prevent the formation of degradation products.
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed by analytical methods.
| Test | Specification / Expected Result |
| Appearance | White to off-white crystalline solid.[5][8] |
| Melting Point | 40-42 °C.[8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.28 (m, 3H), 7.08 (d, J = 8.8, 2H), 6.83 (d, J = 8.8, 2H), 4.00 (q, J = 7.0, 2H), 3.96 (s, 2H), 1.40 (t, J = 7.0, 3H).[8] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9.[8] |
| LC-MS (ESI+) | m/z: 325 [M+H]⁺.[8] |
| Purity (HPLC) | >98% (typical for pharmaceutical intermediates).[13] |
Conclusion
The synthesis of this compound via a one-pot Friedel-Crafts acylation and subsequent reduction represents a highly refined and efficient process crucial for the pharmaceutical industry. A deep understanding of the multi-step reaction mechanism—from acylium ion generation to ionic hydrogenation—is essential for process control and optimization. By carefully managing reaction parameters such as temperature, solvent purity, and anhydrous conditions, researchers and process chemists can reliably produce this high-value intermediate, enabling the scalable manufacturing of next-generation SGLT2 inhibitors.
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. theclinivex.com [theclinivex.com]
- 5. cphi-online.com [cphi-online.com]
- 6. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. EP3063116A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in Modern Pharmaceutical Synthesis
These application notes provide an in-depth guide for researchers, medicinal chemists, and process development scientists on the strategic use of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a pivotal pharmaceutical intermediate. The focus of this document is to elucidate its critical role in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, with a specific emphasis on the widely-prescribed antidiabetic agent, Dapagliflozin.[1][2][3] The protocols herein are synthesized from established literature and patents, offering a robust framework for laboratory and scale-up applications.
Introduction: The Emergence of a Key Building Block
This compound (CAS No. 461432-23-5) has become an indispensable building block in the landscape of modern drug development.[1][4] Its significance is intrinsically linked to the rise of the "gliflozin" class of drugs, which represent a paradigm shift in the management of type 2 diabetes mellitus.[2][3] This intermediate's unique trifunctionalized structure—featuring bromo, chloro, and ethoxybenzyl moieties—offers a versatile platform for constructing the complex diarylmethane core of Dapagliflozin and related SGLT2 inhibitors.[4][5]
The strategic placement of the bromine atom facilitates crucial carbon-carbon bond-forming reactions, while the chloro and ethoxybenzyl groups are integral to the final pharmacophore responsible for potent and selective SGLT2 inhibition.[4] Understanding the reactivity and handling of this intermediate is therefore paramount for any research or commercial campaign targeting this important class of therapeutics.
Physicochemical & Structural Data
A comprehensive understanding of the intermediate's properties is fundamental for its effective use. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 461432-23-5 | [1][6][7] |
| Molecular Formula | C₁₅H₁₄BrClO | [2][6][7] |
| Molecular Weight | 325.63 g/mol | [2][6] |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [2][7] |
| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [1][7][8] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 40–43 °C | [3] |
| Solubility | Slightly soluble in organic solvents like acetonitrile, DMSO, and methanol | [3] |
Synthesis of this compound
The most prevalent and scalable synthesis of the title intermediate involves a two-step, one-pot process starting from 5-bromo-2-chlorobenzoic acid. This method employs a Friedel-Crafts acylation followed by an in situ reduction, which is efficient and mitigates the formation of process-related impurities.[9][10][11]
Underlying Chemistry: Friedel-Crafts Acylation and Reductive Workup
The synthesis hinges on two classical organic transformations. Initially, 5-bromo-2-chlorobenzoic acid is converted to its more reactive acyl chloride derivative. This acyl chloride then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with phenetole (ethyl phenyl ether) to form the corresponding benzophenone intermediate.[5][9] Critically, this ketone is not isolated. Instead, it is immediately reduced in situ to the desired methylene bridge. This one-pot approach is advantageous as it avoids a separate isolation and purification step for the ketone, thereby improving process efficiency and yield.[9][10] The use of a reducing agent like triethylsilane is common in this step.[9]
Visualizing the Synthesis Pathway
Caption: One-pot synthesis of the target intermediate.
Detailed Laboratory Protocol
This protocol is a representative synthesis adapted from published patents.[9][10]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
Phenetole
-
Aluminum chloride (AlCl₃), anhydrous
-
Triethylsilane (Et₃SiH)
-
8% Sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Nitrogen (N₂) gas supply
Procedure:
-
Acyl Chloride Formation: Under a nitrogen atmosphere, charge a dry reaction vessel with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane (10 volumes). Add a catalytic amount of DMF (e.g., 0.1 vol).
-
Slowly add oxalyl chloride (1.1 eq) to the mixture at room temperature (25-30 °C).
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction completion by TLC or HPLC.
-
Once the formation of the acyl chloride is complete, concentrate the mixture under vacuum to remove excess oxalyl chloride and DCM, yielding an oily residue.
-
Friedel-Crafts Acylation: Dissolve the oily residue in fresh anhydrous DCM (10 volumes) and cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, add phenetole (1.05 eq).
-
Portion-wise, add anhydrous aluminum chloride (1.5 eq) while maintaining the internal temperature at 0-5 °C.
-
Stir the mixture at this temperature for 2-3 hours.
-
In Situ Reduction: While maintaining the cold temperature, slowly add triethylsilane (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for approximately 36-48 hours. Monitor progress by TLC/HPLC until the benzophenone intermediate is consumed.
-
Workup and Isolation: Upon completion, carefully quench the reaction by washing with an aqueous solution of 8% sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water.
-
Concentrate the organic layer under vacuum to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) or by silica gel column chromatography to yield a white to off-white solid.[10]
Application in the Synthesis of Dapagliflozin
The primary utility of this compound is as the aglycone precursor in the total synthesis of Dapagliflozin.[1][2] The key transformation involves coupling this intermediate with a protected glucose or gluconolactone derivative.
The Core Reaction: C-Aryl Glycoside Formation
The formation of the C-aryl glycoside bond is the cornerstone of the Dapagliflozin synthesis. A common and effective method involves a lithium-halogen exchange on the intermediate, followed by nucleophilic addition to a protected gluconolactone. The resulting lactol is then reduced to the desired C-glycoside.
Visualizing the Dapagliflozin Synthesis Workflow
Caption: Key steps in Dapagliflozin synthesis.
Illustrative Protocol: C-Glycosylation
This protocol outlines the coupling of the intermediate with a protected sugar moiety.
Materials:
-
This compound
-
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Aqueous Hydrochloric Acid (HCl)
-
Argon (Ar) gas supply
Procedure:
-
Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to generate the aryllithium species.
-
Coupling: In a separate flask, dissolve 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the gluconolactone solution via cannula, keeping the temperature at -78 °C. Stir for 2-3 hours.
-
Reduction & Deprotection: In a separate flask, prepare a solution of triethylsilane (2.5 eq) and boron trifluoride diethyl etherate (2.0 eq) in a suitable solvent like acetonitrile or DCM at -78 °C.
-
Quench the coupling reaction mixture by transferring it to the acidic reducing solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC).
-
Quench the reaction with methanol.
-
Workup and Isolation: Perform an aqueous workup, typically involving washing with a mild base and brine.
-
Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to obtain Dapagliflozin. A final crystallization from a system like heptane and ethyl acetate can be used to achieve high purity.[12]
Safety, Handling, and Quality Control
Safety:
-
Always consult the Safety Data Sheet (SDS) before handling this compound and all other reagents.[4]
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The compound may cause serious eye damage and can be harmful if swallowed or in contact with skin.[7]
Quality Control:
-
The purity of the intermediate is critical for the success of subsequent reactions.[4] High-purity material (>98%) should be used.
-
Characterization and quality assurance should be performed using a suite of analytical techniques, including ¹H-NMR, Mass Spectrometry, and HPLC, to confirm identity and purity.[6]
Conclusion
This compound is a high-value, strategically important intermediate in pharmaceutical manufacturing. Its efficient one-pot synthesis and its crucial role in the construction of the Dapagliflozin core underscore its importance. The protocols and data provided in these notes offer a comprehensive guide for chemists to utilize this building block effectively and safely, paving the way for the successful development and production of next-generation antidiabetic therapies.
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. apicule.com [apicule.com]
- 3. cphi-online.com [cphi-online.com]
- 4. nbinno.com [nbinno.com]
- 5. gelest.com [gelest.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 461432-23-5 [chemicalbook.com]
- 9. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. researchgate.net [researchgate.net]
large-scale synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the , a key intermediate in pharmaceutical and materials science research. The synthetic strategy is built upon a robust Friedel-Crafts acylation followed by a Clemmensen reduction. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, detailed experimental procedures, process control parameters, and critical safety information to ensure a reproducible and scalable outcome.
Introduction and Strategic Overview
This compound is a diarylmethane derivative of significant interest as a structural motif in the development of novel therapeutic agents, such as SGLT2 inhibitors used in diabetes management. Its synthesis requires the strategic formation of a C-C bond between a substituted benzene ring and a benzyl group.
This protocol eschews more complex, multi-step, or costly palladium-catalyzed cross-coupling reactions in favor of a classic, cost-effective, and highly scalable two-step approach:
-
Friedel-Crafts Acylation: The synthesis commences with the reaction of commercially available 4-bromo-1-chlorobenzene and 4-ethoxybenzoyl chloride. This reaction, catalyzed by the potent Lewis acid aluminum chloride (AlCl₃), selectively forms the diaryl ketone intermediate, (4-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The regioselectivity is directed by the ortho-para directing chloro substituent, with the acylation occurring at the sterically more accessible position ortho to the chlorine.
-
Clemmensen Reduction: The carbonyl group of the ketone intermediate is subsequently reduced to a methylene bridge (-CH₂-) using an amalgamated zinc catalyst in the presence of concentrated hydrochloric acid. This classic reduction method is well-suited for ketones that are stable in strongly acidic conditions and is a proven method for large-scale production.
This strategic pathway is designed for efficiency, scalability, and cost-effectiveness, providing a reliable method for obtaining high-purity target compound.
Mechanistic Insights and Rationale
Step 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. The reaction is initiated by the interaction of the Lewis acid, AlCl₃, with 4-ethoxybenzoyl chloride. This coordination polarizes the carbon-chlorine bond of the acyl chloride, generating a highly electrophilic acylium ion (or a strongly polarized complex).
The electron-rich 4-bromo-1-chlorobenzene then acts as the nucleophile. The chloro group is an ortho-, para-directing deactivator. Acylation occurs at the position ortho to the chlorine and para to the bromine, which is the most sterically accessible and electronically favorable position for electrophilic attack. The subsequent loss of a proton re-establishes aromaticity and yields the ketone intermediate. A slight excess of AlCl₃ is used to ensure complete activation and to complex with the product ketone, preventing side reactions.
Step 2: Clemmensen Reduction
The Clemmensen reduction provides a direct and forceful method to deoxygenate the ketone intermediate. The reaction occurs on the surface of zinc amalgam. While the precise mechanism is still debated, it is generally accepted to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group. This process generates radical intermediates that are subsequently protonated and undergo further reduction until the carbon is fully reduced to a methylene group, releasing water as a byproduct. The use of a co-solvent like toluene helps to maintain the solubility of the organic substrate in the biphasic reaction mixture, enhancing reaction efficiency.
Experimental Protocols & Workflow
Overall Synthesis Workflow
The following diagram illustrates the complete two-step synthesis process from starting materials to the final purified product.
Application Notes and Protocols for the Purification of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Introduction
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of several pharmacologically active molecules, including the SGLT2 inhibitor Dapagliflozin.[1][] The purity of this diarylmethane derivative is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies and offering expert insights to overcome common challenges. We will delve into the principles and practical applications of recrystallization and flash column chromatography, the two most effective techniques for obtaining this intermediate in high purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrClO | [3][4] |
| Molecular Weight | 325.63 g/mol | [3] |
| Appearance | White to off-white low-melting solid or powder | [1][] |
| Melting Point | 41-43°C | [1] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [1] |
| CAS Number | 461432-23-5 | [3] |
Understanding Potential Impurities
The synthetic route to this compound, often involving a Friedel-Crafts type reaction, can introduce several impurities.[5][6] Awareness of these potential contaminants is crucial for selecting the appropriate purification method.
Common impurities may include:
-
Unreacted starting materials: Such as 5-bromo-2-chlorobenzoic acid or its derivatives.
-
Isomeric products: Arising from non-regioselective benzylation of the aromatic ring.
-
Over-alkylation products: Where more than one benzyl group is added to the aromatic ring.[7]
-
Solvent-derived impurities: A notable example is the formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine when acetonitrile is used as a solvent during the reduction step of the synthesis.[6][8]
The choice of purification strategy should be guided by the impurity profile of the crude material, which can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification Strategies: A Comparative Overview
The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these techniques depends on the purity of the crude material, the scale of the purification, and the desired final purity.
Figure 1: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Recrystallization from Ethanol
Recrystallization is a powerful technique for purifying compounds that are crystalline solids and is particularly effective for removing small amounts of impurities. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Causality Behind Experimental Choices
Ethanol is an excellent solvent choice for the recrystallization of this compound due to the compound's moderate solubility in hot ethanol and significantly lower solubility at reduced temperatures.[8][9] This differential solubility allows for the selective crystallization of the desired product upon cooling, while impurities remain in the mother liquor. The use of pre-cooled ethanol for washing the filtered solid minimizes the loss of the purified product.
Detailed Step-by-Step Methodology
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (approximately 50-55°C).[8] Stir continuously to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath or a refrigerator at a temperature between -20°C and -15°C for at least 2 hours to maximize the yield of the crystalline product.[8][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of pre-cooled ethanol (-20°C) to remove any residual mother liquor containing dissolved impurities.[8]
-
Drying: Dry the purified crystals under vacuum at 25-30°C for at least 3 hours to remove any remaining solvent.[8]
Figure 2: Workflow for the recrystallization of this compound.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the method of choice for purifying complex mixtures or when the impurities have similar solubility profiles to the target compound, making recrystallization ineffective. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Causality Behind Experimental Choices
Silica gel, a polar stationary phase, is effective for separating the moderately polar this compound from both more polar and less polar impurities. A gradient elution with heptane and ethyl acetate allows for a gradual increase in the polarity of the mobile phase.[10] This ensures that less polar impurities are eluted first, followed by the target compound, and finally, the more polar impurities, providing a high degree of separation.
Detailed Step-by-Step Methodology
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material to be purified. The column should be packed uniformly in a non-polar solvent such as heptane to avoid air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin the elution with a non-polar mobile phase, such as 100% heptane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the heptane/ethyl acetate mixture. A gradient of 0% to 100% ethyl acetate is often effective.[10]
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 85:15 hexane/ethyl acetate). Visualize the spots under UV light.
-
Combining Fractions: Combine the fractions that contain the pure this compound, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Figure 3: Workflow for flash column chromatography purification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| "Oiling out" during recrystallization | The solution is too concentrated, or cooling is too rapid. | Reheat the solution to dissolve the oil, add more solvent, and allow for slower cooling. |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used for washing. | Select a less-solubilizing solvent or use a mixed-solvent system. Use ice-cold solvent for washing and in minimal amounts. |
| Poor separation in column chromatography | Inappropriate mobile phase polarity. | If the compound elutes too quickly, decrease the mobile phase polarity. If it elutes too slowly or not at all, increase the polarity. |
| Product co-elutes with an impurity | The chosen solvent system does not provide sufficient resolution. | Try a different solvent system or a shallower elution gradient. |
Conclusion
The successful purification of this compound is a critical step in the synthesis of important pharmaceutical compounds. Both recrystallization and flash column chromatography are powerful techniques that, when applied correctly, can yield this intermediate in high purity. The choice of method should be guided by a careful analysis of the crude material and the desired final purity. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to achieve their purification goals efficiently and effectively.
References
- 1. cup.edu.cn [cup.edu.cn]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound | 461432-23-5 [chemicalbook.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Synthesis routes of this compound [benchchem.com]
analytical methods for quantifying 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
An Application Note and Protocol for the Quantification of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Impurity C)
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, validated analytical method for the quantification of this compound, a known process impurity of Dapagliflozin.[] The primary method detailed is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, designed for accuracy, precision, and robustness in quality control and drug development settings. This document furnishes researchers, scientists, and drug development professionals with the scientific rationale behind the method, step-by-step protocols for implementation and validation, and guidance on data interpretation, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
This compound is a critical intermediate and potential impurity in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.[][4] The stringent control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, as even trace amounts can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Therefore, a reliable and validated analytical method is essential for its quantification.
The method of choice is RP-HPLC with UV detection, selected for its high resolving power, sensitivity, and suitability for non-volatile aromatic compounds. The molecular structure of the analyte, featuring a chromophore, makes it well-suited for UV detection. The protocol herein has been developed to ensure specificity, allowing for the accurate quantification of the target impurity in the presence of the Dapagliflozin API and other related substances. All validation parameters are discussed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [7] |
| Synonyms | Dapagliflozin Impurity C, Dapagliflozin Bromo Impurity | [5][8] |
| CAS Number | 461432-23-5 | [7][9] |
| Molecular Formula | C₁₅H₁₄BrClO | [][7] |
| Molecular Weight | 325.63 g/mol | [][7] |
| Melting Point | 41-43 °C | [] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |
| Appearance | White to Off-white Low-Melting Solid | [] |
Primary Analytical Method: RP-HPLC
This section details the validated RP-HPLC method for the quantification of this compound.
Workflow for Impurity Quantification
The overall process from sample handling to final reporting is outlined below.
Caption: General workflow for HPLC-based impurity analysis.
Reagents, Standards, and Materials
-
Reference Standard: this compound, purity >95%.[9]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Potassium Phosphate Monobasic (KH₂PO₄): AR grade.
-
Ortho-phosphoric Acid (H₃PO₄): AR grade, for pH adjustment.
-
Dapagliflozin API: For specificity and accuracy studies.
-
Filters: 0.45 µm or 0.22 µm PVDF or Nylon syringe filters.
Instrumentation and Chromatographic Conditions
The method is optimized for standard HPLC or UPLC systems equipped with a UV/PDA detector.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC with UV/PDA Detector | Standard for pharmaceutical analysis, providing necessary resolution and sensitivity. |
| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent retention and separation for moderately non-polar aromatic compounds.[5][10] |
| Mobile Phase A | 0.01M KH₂PO₄ buffer, pH adjusted to 6.5 | Buffered aqueous phase controls the ionization state of any acidic/basic components, ensuring reproducible retention times.[10] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Acetonitrile is a common organic modifier providing good peak shape and elution strength.[5][10] |
| Gradient Program | See Table Below | A gradient is essential to elute the main API peak and all related impurities with good resolution within a reasonable runtime.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5][11] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability.[12] |
| Detector Wavelength | 227 nm | Provides good sensitivity for both Dapagliflozin and its related impurities.[11] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile:Water (50:50 v/v) | Ensures solubility of the API and impurities and is compatible with the mobile phase. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 12 | 55 | 45 |
| 35 | 40 | 60 |
| 40 | 30 | 70 |
| 45 | 75 | 25 |
| 50 | 75 | 25 |
Protocol: Solution Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is typically around the 0.1% reporting level for a 1 mg/mL API sample.
-
Sample Solution (1000 µg/mL of API): Accurately weigh 50 mg of the Dapagliflozin API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
Protocol: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
System Suitability Test (SST): Inject the Working Standard Solution (1.0 µg/mL) five times.
-
Verify that the SST results meet the acceptance criteria (see table below).
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this impurity is approximately 10.58 minutes under similar conditions.[10]
Method Validation Protocol (ICH Q2(R2))
A robust analytical method must be validated to prove its suitability. The following parameters must be assessed.[2][3][13]
Validation Workflow
Impurity (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100
References
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound [chemicalbook.com]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. database.ich.org [database.ich.org]
- 7. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. This compound [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 13. altabrisagroup.com [altabrisagroup.com]
Application Note & Protocols: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5). This halogenated aromatic compound is a pivotal intermediate, most notably in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors such as Dapagliflozin and Empagliflozin.[1][2][3] We will explore its physicochemical properties, detailed synthesis protocols, and its utility as a versatile building block in key cross-coupling reactions, underpinned by mechanistic rationale and field-proven methodologies.
Introduction and Physicochemical Profile
This compound is a diarylmethane derivative whose structure is primed for selective, sequential chemical modifications.[4] Its utility in complex organic synthesis stems from the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—on one of the phenyl rings. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the chlorine atom is comparatively less reactive, allowing it to be retained for subsequent transformations or to remain as a structural element in the final target molecule.[4] This feature is instrumental in its primary application as a key intermediate for antidiabetic drugs.[1]
Compound Identification
| Identifier | Value |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene[5][] |
| CAS Number | 461432-23-5[5] |
| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether[1][5][] |
| Molecular Formula | C₁₅H₁₄BrClO[5][] |
| Molecular Weight | 325.63 g/mol [5][] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white low-melting solid or powder | [2][] |
| Melting Point | 41-43 °C | [] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |
| Density | ~1.4 g/cm³ | [] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [2][] |
Safety and Handling
Proper handling of this compound is critical. The compound presents several hazards as classified under the Globally Harmonized System (GHS).
-
Hazard Statements:
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P273: Avoid release to the environment.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P310: Immediately call a POISON CENTER or doctor.[7]
-
-
Storage: Store at -20°C for long-term stability.[] The material is stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[7]
Synthesis Protocol: A One-Pot Approach
The synthesis of this compound is efficiently achieved via a one-pot Friedel-Crafts acylation followed by an in situ reduction. This method is advantageous as it avoids the isolation of the intermediate benzophenone, streamlining the process and preventing the formation of N-acetyl impurities that can occur when using acetonitrile as a solvent.[8][9]
Diagram: Synthesis Pathway
Caption: One-pot synthesis of the target building block.
Protocol 1: One-Pot Synthesis from 5-Bromo-2-chlorobenzoic acid
Causality: This protocol begins by converting the carboxylic acid to a more reactive acid chloride. The subsequent Friedel-Crafts acylation with phenetole is catalyzed by a strong Lewis acid, aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution. The resulting ketone is then reduced in situ. Using a mixed hydride system like NaBH₄/AlCl₃ or a silane reducing agent like triethylsilane (Et₃SiH) is effective for this carbonyl reduction.[8][10] The one-pot nature of this process improves efficiency and yield.[9]
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Phenetole
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄) or Triethylsilane (Et₃SiH)
-
Tetrahydrofuran (THF)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of DMF (e.g., 0.05 eq).[9]
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the mixture at room temperature (25-30°C).[9]
-
Stir the reaction for 1-2 hours until gas evolution ceases and the conversion is complete (monitor by TLC).
-
Concentrate the reaction mixture under vacuum at 40-45°C to remove excess reagent and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[8]
-
Friedel-Crafts Acylation: Dissolve the oily residue in DCM (~1 mL per gram of starting acid) and cool the solution to 0°C.[8]
-
Add phenetole (1.1 eq) to the solution, followed by the portion-wise addition of aluminum chloride (1.1 eq) while maintaining the temperature between 0-5°C.[8]
-
Stir the mixture at 0-5°C for 1-2 hours.
-
In situ Reduction: To the reaction mixture, add tetrahydrofuran (THF, ~10 mL per gram of starting acid).[8]
-
Slowly and carefully add sodium borohydride (0.9 eq) and aluminum chloride (2.2 eq) portion-wise, ensuring the temperature remains between 0-5°C.[8]
-
Reaction Completion: Heat the reaction mixture to 60-65°C and stir for approximately 16 hours or until the reaction is complete as monitored by TLC/HPLC.[8]
-
Work-up and Purification: Cool the mixture to 0-15°C and cautiously quench by slowly adding water.[8]
-
Extract the aqueous layer with toluene or DCM.[8]
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under vacuum to obtain a crude oily residue.
-
Purify the residue by dissolving it in a minimal amount of hot ethanol and then cooling to -20°C to induce crystallization.[8]
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound as a solid.[8]
Applications in Cross-Coupling Chemistry
The primary value of this compound lies in the selective reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions.[4] This allows for the precise introduction of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the chlorobenzyl ring.
Diagram: Cross-Coupling Reactivity
Caption: Key cross-coupling reactions utilizing the C-Br bond.
Protocol 2: General Protocol for Suzuki-Miyaura C-C Coupling
Causality: The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid species (formed by reaction with the base), and concluding with reductive elimination to yield the product and regenerate the catalyst. The choice of ligand and base is crucial for efficient catalysis.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate or a similar organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 3: General Protocol for Buchwald-Hartwig C-N Amination
Causality: This reaction enables the formation of aryl amines, a common motif in pharmaceuticals. The mechanism relies on a palladium catalyst, but critically, it requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate both the oxidative addition to the C-Br bond and the final reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11][12]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry reaction vessel, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine substrate to the mixture.
-
Seal the vessel and heat to 90-110°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS until completion (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to yield the desired aryl amine product.
Application in the Synthesis of SGLT2 Inhibitors
The most prominent application of this building block is in the synthesis of Dapagliflozin and Empagliflozin.[1] In these syntheses, the aryl bromide moiety is typically converted into an organometallic species (via lithium-halogen exchange or Grignard formation) which then attacks a protected C-glucosyl precursor (a gluconolactone) to form the critical C-aryl glucoside bond.
Diagram: Core Synthesis Strategy for SGLT2 Inhibitors
Caption: General pathway to SGLT2 inhibitors via a C-aryl glucoside intermediate.
This strategic coupling reaction constructs the central pharmacophore of the drug. The remaining ethoxybenzyl and chloro-phenyl moieties are key structural features that ensure proper binding to the SGLT2 protein. The reliability and scalability of reactions involving this compound make it an indispensable component in the manufacturing of these important medicines.[2]
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. cphi-online.com [cphi-online.com]
- 3. theclinivex.com [theclinivex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
application of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in Empagliflozin synthesis
An Application Guide to the Synthesis of Empagliflozin Utilizing 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of the key intermediate, This compound (CAS No: 461432-23-5), in the synthesis of Empagliflozin. Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), representing a cornerstone in the management of type 2 diabetes mellitus. The efficiency of its synthesis is paramount for pharmaceutical production. This guide elucidates the critical role of the title intermediate, provides detailed, field-proven protocols, and explains the scientific rationale behind the methodological choices to ensure reproducibility and high yield.
Introduction: The Strategic Importance of C-Aryl Glucoside Synthesis
Empagliflozin belongs to the "gliflozin" class of drugs, which are characterized by a C-aryl glucoside structure. Unlike their O-glucoside predecessors, C-glucosides are metabolically more stable and resistant to enzymatic cleavage by β-glucosidases, making them ideal oral antidiabetic agents.[1][2] The synthesis of these complex molecules hinges on the successful formation of a carbon-carbon bond between the glucose moiety and a diarylmethane aglycone.
The intermediate, this compound, serves as a critical building block for constructing the diarylmethane portion of SGLT2 inhibitors like Dapagliflozin and as a precursor in certain synthetic routes to Empagliflozin.[3][4][5] Its structure contains the necessary chloro-substituted phenyl ring and a masked phenol (as an ethoxy ether), with the bromine atom acting as a versatile chemical handle for the key C-C bond-forming reaction.
The Role of this compound in the Synthetic Pathway
The primary function of this compound is to serve as the nucleophilic precursor for attachment to the electrophilic glucose core. The bromine atom on the aromatic ring is strategically positioned for a metal-halogen exchange reaction, which is a cornerstone of this synthetic approach.[6]
The overall workflow can be conceptualized as follows:
-
Activation of the Aglycone : The chemically stable aryl bromide is converted into a highly reactive organometallic species (typically an aryllithium or Grignard reagent).
-
C-C Bond Formation : This organometallic reagent performs a nucleophilic attack on a protected D-gluconolactone, forming the crucial carbon-carbon bond that defines a C-glucoside.
-
Reduction & Deprotection : The resulting lactol intermediate is then stereoselectively reduced to establish the desired β-anomeric configuration, followed by deprotection of the sugar hydroxyls.
-
Final Moiety Installation : For Empagliflozin synthesis, the ethoxy group on the benzyl ring is cleaved to reveal a phenol, which is then alkylated with an (S)-tetrahydrofuran derivative to yield the final API.[7][8]
Detailed Application Protocol: C-Aryl Glucoside Formation
This protocol details the critical steps from the activated aglycone to the core C-glucoside structure. The synthesis of the Empagliflozin-specific aglycone, (S)-4-bromo-1-chloro-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene, from the title compound is a preliminary step involving de-ethylation and subsequent etherification, procedures for which can be found in the literature.[8]
Materials & Reagents:
-
(S)-4-Bromo-1-chloro-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene
-
2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanesulfonic acid (MsOH)
-
Anhydrous Methanol (MeOH)
-
Triethylsilane (Et3SiH)
-
Boron trifluoride etherate (BF3·OEt2) or Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Step-by-Step Methodology
PART A: Lithiation and Coupling
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (S)-4-Bromo-1-chloro-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is crucial to prevent side reactions and ensure the kinetic stability of the aryllithium species once formed.
-
Metal-Halogen Exchange: Add n-BuLi (approx. 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (approx. 1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium mixture, again keeping the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours until HPLC analysis indicates complete consumption of the aryl bromide.
PART B: Hemiketal Formation and In-situ Deprotection
-
Quenching & Silyl Deprotection: Prepare a solution of methanesulfonic acid (approx. 4.0 eq) in anhydrous methanol. Carefully add this acidic solution to the reaction mixture from Part A. The temperature will rise; allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Expertise Note: This step serves a dual purpose: it quenches the organometallic reaction and removes the TMS protecting groups from the sugar hydroxyls, leading to the formation of an intermediate anomeric methoxy lactol.[7][9]
PART C: Reductive C-Glycosylation
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove methanol and THF. Re-dissolve the residue in a mixture of anhydrous acetonitrile and dichloromethane (typically 1:1 v/v).
-
Reduction Setup: In a separate, inerted flask, prepare a solution of triethylsilane (Et3SiH, approx. 2.0-3.0 eq) and a Lewis acid such as BF3·OEt2 or AlCl3 (approx. 2.0-3.0 eq) in the same MeCN/DCM solvent system.[10] Cool this mixture to 0-10 °C.
-
Reduction: Add the solution from step 6 to the reducing agent mixture dropwise, maintaining the temperature below 20 °C. Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by HPLC for the disappearance of the lactol intermediate. Trustworthiness Note: This ionic reduction is highly effective for forming C-glucosides. The Lewis acid activates the anomeric methoxy group as a leaving group, which is then displaced by a hydride from triethylsilane, favoring the formation of the thermodynamically more stable β-anomer.[11]
PART D: Work-up and Purification
-
Quenching: Slowly and carefully pour the reaction mixture into a stirred, chilled solution of saturated aqueous NaHCO3 to neutralize the acid and quench the remaining silane.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO4 or Na2SO4.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the pure Empagliflozin.
"Caption: Experimental workflow for the core coupling reaction."
Quantitative Data and Yields
The efficiency of each step is critical for the overall process viability. The following table provides expected outcomes based on literature precedents and process optimization studies.
| Step | Key Reagents | Solvent System | Temperature (°C) | Typical Yield (%) | Purity Target (HPLC) |
| Lithiation & Coupling | n-BuLi, Protected Gluconolactone | THF | -78 | >90% (in-situ) | >95% conversion |
| Deprotection | Methanesulfonic Acid | Methanol | 0 to RT | Quantitative (in-situ) | N/A |
| Reduction | Et3SiH, BF3·OEt2 / AlCl3 | MeCN / DCM | 0 to RT | 70-85% (over 2 steps) | >98% (β-anomer) |
| Purification | Silica Gel / Solvent | N/A | RT | >90% (of pure fraction) | >99.5% |
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield in Coupling Step.
-
Cause: Often due to insufficient anhydrous conditions, leading to quenching of the n-BuLi and aryllithium species. Can also result from poor quality n-BuLi.
-
Solution: Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity.
-
-
Issue: Formation of α-Anomer Impurity.
-
Cause: Sub-optimal conditions during the reductive glycosylation step. The choice and stoichiometry of the Lewis acid and the reaction temperature can influence stereoselectivity.
-
Solution: Ensure slow, controlled addition of the lactol to the reducing mixture at the specified temperature. AlCl3 is sometimes reported to give higher selectivity than BF3·OEt2.[11][12] Screen different Lewis acids and temperatures on a small scale to optimize for the β-anomer.
-
-
Issue: Difficult Purification.
-
Cause: Incomplete reactions or side-product formation can lead to complex crude mixtures. Residual silane byproducts can also complicate chromatography.
-
Solution: Ensure reactions go to completion by HPLC monitoring. A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. A biphasic wash with a mild base (NaHCO3) is critical for removing acidic residues.
-
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of SGLT2 inhibitors. Its application, particularly as a precursor to the Empagliflozin aglycone, enables a robust and scalable synthetic route centered around a key organometallic coupling reaction. By understanding the causality behind each step—from the necessity of cryogenic temperatures for lithiation to the specific Lewis acid/silane pairing for stereoselective reduction—researchers can effectively troubleshoot and optimize the synthesis of Empagliflozin, contributing to the efficient production of this vital therapeutic agent.
References
- 1. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 4. apicule.com [apicule.com]
- 5. US11565990B2 - Preparation of 4-bromo-2-(4â²-ethoxyphenyl)-1-chlorobenzene - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 11. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5). This critical intermediate, essential in the manufacturing of SGLT2 inhibitors like Dapagliflozin, is typically synthesized via a two-step process: Friedel-Crafts acylation followed by a reduction.[][2] While the synthetic route is robust, it is not without its challenges.
This guide is structured to provide researchers, process chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you diagnose issues, mitigate side reactions, and optimize your synthesis for yield and purity.
Diagram: Overall Synthesis Pathway
Caption: The two-step synthesis of the target compound via acylation and subsequent reduction.
Part 1: Troubleshooting Guide - Diagnosing & Solving Common Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by probable cause, with actionable solutions provided.
Issue 1: Low Yield of Acylation Product ((5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone)
Probable Cause A: Inactive Lewis Acid Catalyst (e.g., AlCl₃)
-
Expert Insight: Aluminum chloride is extremely hygroscopic. Any moisture in the reaction setup (glassware, solvent, reagents, or atmosphere) will hydrolyze and deactivate the catalyst, halting the reaction.[3] Unlike some catalytic processes, Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid because the product ketone complexes with it, effectively sequestering the catalyst.[4][5]
-
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (120°C) overnight. Use freshly opened, anhydrous grade solvents.
-
Use High-Quality Catalyst: Use a freshly opened bottle of AlCl₃. If the bottle is old, the catalyst may be partially hydrolyzed (appearing clumpy or discolored).
-
Proper Stoichiometry: Use at least 1.1-1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride) to account for complexation with the product.
-
Probable Cause B: Suboptimal Reaction Temperature
-
Expert Insight: While many Friedel-Crafts acylations proceed at 0°C to room temperature, the activation energy can be substrate-dependent. Insufficient temperature may lead to an incomplete reaction. Conversely, excessive heat can promote side reactions.
-
Solutions:
-
Monitor Progress: Track the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature Optimization: If the reaction stalls at low temperatures, consider slowly warming it to room temperature or slightly above (e.g., 40°C), while continuing to monitor for side product formation.
-
Issue 2: Presence of Isomeric Impurities in the Acylation Product
Probable Cause: Formation of the ortho-Acylated Isomer
-
Expert Insight: The ethoxy group (-OEt) on phenetole is an ortho, para-directing activator for electrophilic aromatic substitution.[6] While the desired para-product is sterically favored, some amount of the ortho-acylated isomer, (5-Bromo-2-chlorophenyl)(2-ethoxyphenyl)methanone, can form.
-
Solutions:
-
Control Temperature: Lowering the reaction temperature (e.g., maintaining 0-5°C) often increases selectivity for the less sterically hindered para-product.
-
Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvents may alter selectivity.
-
Purification: The primary method for removing the ortho-isomer is through careful purification.
-
Recrystallization: The two isomers may have different solubilities. Screen various solvent systems (e.g., ethanol, isopropanol, heptane/ethyl acetate mixtures) for effective recrystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the most reliable method for separating positional isomers.
-
-
Caption: The ethoxy group directs acylation to the ortho and para positions.
Issue 3: Incomplete Reduction or Formation of Side Products During Reduction
Probable Cause A: Incomplete Reaction
-
Expert Insight: The reduction of the diaryl ketone to a methylene group using triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is an ionic reduction.[7] The reaction's success depends on the effective generation of a transient benzylic carbocation, which is then quenched by a hydride from the silane. Insufficient Lewis acid or low temperature can lead to an incomplete reaction.
-
Solutions:
-
Lewis Acid Stoichiometry: Ensure at least one equivalent of BF₃·OEt₂ is used.
-
Reaction Time & Temperature: These reactions can be slow. A patent for this specific transformation notes stirring for 36 hours at 20-25°C.[8] Monitor by TLC/HPLC until the starting ketone is consumed.
-
Probable Cause B: Formation of N-acetyl Impurity (When Using Acetonitrile)
-
Expert Insight: A known and significant side reaction is the formation of N-(1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)methyl)acetamide when acetonitrile is used as a solvent or co-solvent. This occurs via a Ritter-type reaction where the intermediate benzylic carbocation is trapped by the nitrile solvent, which is then hydrolyzed upon workup to form the amide impurity.
-
Solutions:
Caption: Competing reaction pathways for the carbocation intermediate in the reduction step.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation followed by reduction preferred over direct Friedel-Crafts alkylation? A1: Direct alkylation of 1-bromo-4-chlorobenzene with a 4-ethoxybenzyl halide would be prone to several severe side reactions that are avoided with the acylation/reduction route:
-
Polyalkylation: The product of alkylation is an activated ring, making it more susceptible to further alkylation than the starting material. This leads to mixtures of poly-substituted products.[10] In contrast, the ketone product of acylation is deactivated, preventing further reactions.[5]
-
Carbocation Rearrangement: Direct alkylation proceeds through a carbocation intermediate. Primary benzyl halides can rearrange, leading to isomeric products. The acylium ion in the acylation step is stabilized by resonance and does not rearrange.[11]
Q2: What is the role of dimethylformamide (DMF) mentioned in some acylation protocols? A2: In protocols where the acyl chloride is generated in situ from the corresponding carboxylic acid (5-bromo-2-chlorobenzoic acid) using reagents like oxalyl chloride or thionyl chloride, a catalytic amount of DMF is often added. The DMF acts as a catalyst to form a Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride.
Q3: Can I use a different reducing agent instead of triethylsilane/BF₃·OEt₂? A3: Yes, other methods can reduce a diaryl ketone to a methylene group. Common alternatives include:
-
Clemmensen Reduction (Zn(Hg), conc. HCl): Effective, but the strongly acidic conditions may not be compatible with all substrates.
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): Uses strongly basic conditions and high temperatures, which can also be a limitation.
-
Sodium borohydride / Aluminum trichloride: Some patents describe using this combination for the reduction step.[8] The triethylsilane method is often preferred due to its milder conditions.
Q4: My final product is an oil and difficult to purify. What are the best practices? A4: The target compound has a reported melting point of around 40-42°C, so it can exist as a low-melting solid or a thick oil.[3]
-
Induce Crystallization: If the product is high purity, try dissolving it in a minimal amount of a non-polar solvent (like heptane or hexane) and cooling it to a low temperature (-20°C or lower) to induce crystallization. Seeding with a previously obtained crystal can help.
-
Chromatography: If impurities are preventing crystallization, flash column chromatography on silica gel is the most effective method. Use a non-polar eluent system, such as a gradient of ethyl acetate in heptane or hexane.
-
Distillation: Given its molecular weight, high-vacuum distillation (Kugelrohr) could be an option, but thermal degradation is a risk. This should only be considered after chromatographic purification.
Part 3: Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
(Based on literature procedures[3][8])
Apparatus: Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 5-Bromo-2-chlorobenzoyl chloride | 254.34 | 2.54 g | 10.0 mmol | 1.0 |
| Phenetole | 122.16 | 1.34 g | 11.0 mmol | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 1.60 g | 12.0 mmol | 1.2 |
| Dichloromethane (anhydrous) | - | 50 mL | - | - |
Procedure:
-
To the reaction flask, add anhydrous dichloromethane (30 mL) and aluminum chloride (1.60 g) under a nitrogen atmosphere.
-
Cool the resulting suspension to 0-5°C using an ice bath.
-
In a separate flask, dissolve 5-bromo-2-chlorobenzoyl chloride (2.54 g) and phenetole (1.34 g) in anhydrous dichloromethane (20 mL).
-
Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL).
-
Stir vigorously until all solids dissolve. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with 1M NaOH (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
Protocol 2: Triethylsilane Reduction
(Based on literature procedures[3][8])
Apparatus: Dry round-bottom flask with a magnetic stirrer and nitrogen inlet.
| Reagent | M.W. | Amount | Moles | Equiv. |
| Crude Ketone from Protocol 1 | 339.61 | 3.40 g | 10.0 mmol | 1.0 |
| Triethylsilane (Et₃SiH) | 116.28 | 2.33 g | 20.0 mmol | 2.0 |
| Boron Trifluoride Etherate | 141.93 | 1.70 g | 12.0 mmol | 1.2 |
| Dichloromethane (anhydrous) | - | 50 mL | - | - |
Procedure:
-
Dissolve the crude ketone (3.40 g) in anhydrous dichloromethane (50 mL) in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C.
-
Add triethylsilane (2.33 g), followed by the slow, dropwise addition of boron trifluoride etherate (1.70 g).
-
After addition, remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir the reaction for 24-48 hours. Monitor the disappearance of the ketone by TLC.
-
Upon completion, cool the mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Stir for 30 minutes, then transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash chromatography (silica gel, gradient elution with ethyl acetate in hexane) or recrystallization from a suitable solvent like ethanol or heptane.
References
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for navigating the complexities of catalyst selection for the selective cross-coupling of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This molecule, a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin, presents a common yet critical challenge in synthetic chemistry: achieving chemoselectivity between two different aryl-halide bonds.[1][2] This guide provides field-proven insights and troubleshooting advice to ensure the success of your coupling reactions.
The Principle of Selective Catalysis: C-Br vs. C-Cl
The substrate this compound features both a C-Br and a C-Cl bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: C–I > C–Br > C–OTf >> C–Cl.[3][4] This inherent difference in reactivity is the foundation for achieving selectivity.
The key step governing this selectivity is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] The C-Br bond, being weaker and more polarizable than the C-Cl bond, undergoes oxidative addition at a significantly faster rate. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact.
Visualizing the Catalytic Cycle
The generalized catalytic cycle for a Suzuki-Miyaura coupling highlights the critical oxidative addition step where selectivity is determined.
References
troubleshooting failed reactions involving 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the dedicated technical support resource for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5). This guide is intended for researchers, scientists, and drug development professionals utilizing this key intermediate in their synthetic pathways, particularly in the synthesis of Dapagliflozin and related SGLT2 inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the successful execution of your chemical reactions.
I. Troubleshooting Failed Reactions
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Question 1: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
Low or no conversion in a cross-coupling reaction is a common issue that can often be traced back to catalyst activity, reagent quality, or reaction conditions. The bromine atom on the aromatic ring of this molecule is the primary site for such reactions.[1]
Potential Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the cross-coupling reaction.[1]
-
Solution: Ensure your palladium source and ligands are of high purity. Use fresh catalyst and ligands if possible. Consider screening different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific substrate. Electron-rich and bulky ligands often improve catalytic activity.[3][4]
-
-
Poor Reagent Quality:
-
Solution: The purity of this compound is crucial; impurities can poison the catalyst.[1] Ensure you are using a high-purity grade (>98%) from a reputable supplier.[1] Additionally, the quality of your boronic acid/ester (in Suzuki reactions) is critical. Boronic acids can degrade over time; using fresh or recently purified boronic acid is recommended.[3]
-
-
Inadequate Solvent & Base Conditions:
-
Solution: The choice of solvent and base is critical for reaction success.[1] For Suzuki couplings, solvent systems like THF/water, dioxane/water, or DMF are common.[4][5] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step.[6] Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3] For anhydrous reactions, ensure all components are scrupulously dried.
-
-
Sub-optimal Temperature and Reaction Time:
-
Solution: Cross-coupling reactions are often sensitive to temperature. If the reaction is sluggish at a lower temperature, a modest increase may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Question 2: I am attempting a Grignard reaction with this compound, but the reaction won't initiate. What should I do?
Grignard reagent formation can be notoriously sensitive. The primary issue is often the passivation of the magnesium surface or the presence of moisture.[7]
Potential Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents reaction.[7]
-
Solution: Activate the magnesium. Common methods include:
-
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[9][10]
-
Reactivity of the Aryl Halide: While the aryl bromide is more reactive than the aryl chloride, initiation can still be sluggish.[12][13]
-
Solution: Once you've added your activating agent, add a small portion of your this compound solution and gently warm the mixture to initiate the reaction. A noticeable exotherm or the appearance of a cloudy/gray color indicates initiation.[7] Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux.[10]
-
Question 3: My Friedel-Crafts reaction using a derivative of this compound is giving me multiple products (polyalkylation). How can I improve selectivity for the mono-alkylated product?
Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the product of the initial alkylation is often more reactive than the starting material.[14][15]
Potential Causes & Solutions:
-
Relative Reactivity: The newly introduced alkyl group is electron-donating, activating the aromatic ring for further alkylation.[14]
-
Solution: Use a large excess of the aromatic substrate relative to the alkylating agent.[14] This statistically favors the reaction of the electrophile with the starting material over the more reactive mono-alkylated product.
-
-
Reaction Conditions:
-
Solution: Lowering the reaction temperature can sometimes improve selectivity. Additionally, consider the choice of Lewis acid catalyst; a milder catalyst may reduce the rate of the second alkylation.
-
-
Alternative Strategy: Acylation-Reduction:
-
Solution: A more robust method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by reduction. The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation.[14] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[14]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[1][2][16]
Q2: What are the recommended storage conditions for this compound?
It should be stored in a dry, well-ventilated place. For long-term stability, storage at -20°C is recommended.[] It is a white to off-white low-melting solid.[][18]
Q3: What are some common impurities that can arise during the synthesis and use of this compound?
During the synthesis of Dapagliflozin from this intermediate, several related substances can be formed. One notable impurity that can arise during a subsequent reduction step, particularly when using acetonitrile as a solvent at elevated temperatures, is N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine.[19][20] Other potential impurities can include isomers or byproducts from the initial coupling reactions.[]
Q4: What analytical techniques are best for monitoring reactions involving this compound?
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. It is also excellent for assessing the purity of the final product.[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product as well as any side products or impurities by their mass-to-charge ratio.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[23]
Q5: Are there any specific safety precautions I should take when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause serious eye damage.[24][25] Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Summary of Key Reaction Parameters
| Reaction Type | Key Parameters to Control | Common Issues |
| Suzuki Coupling | Catalyst/Ligand choice, Base, Solvent (degassed), Temperature | Catalyst deactivation, Boronic acid decomposition |
| Grignard Reaction | Anhydrous conditions, Mg activation, Temperature | Failure to initiate, Wurtz coupling side products |
| Friedel-Crafts | Stoichiometry (excess aromatic), Lewis Acid choice, Temp. | Polyalkylation, Carbocation rearrangements[15][26] |
Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Key components and potential outcomes of a typical cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. arlifesciences.com [arlifesciences.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Aryl halide - Wikipedia [en.wikipedia.org]
- 13. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 18. cphi-online.com [cphi-online.com]
- 19. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 20. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 22. This compound [lgcstandards.com]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
- 24. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. This compound | 461432-23-5 [amp.chemicalbook.com]
- 26. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5). This critical intermediate, essential in the manufacturing of the SGLT2 inhibitor Dapagliflozin, presents unique synthetic challenges that require precise control over reaction conditions.[1][2][] This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities, troubleshoot common issues, and optimize for yield, purity, and scalability.
Overview of the Core Synthetic Pathway
The most prevalent and scalable synthesis of this compound involves a two-step, one-pot Friedel-Crafts acylation followed by an in situ reduction. The process begins with the activation of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride, which then acylates phenetole in the presence of a Lewis acid. The resulting benzophenone intermediate is subsequently reduced to the target diphenylmethane derivative.
References
Technical Support Center: Impurity Profiling of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the impurity profiling of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No: 461432-23-5). As a critical starting material for the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor, ensuring its purity is paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3] This document is structured in a practical question-and-answer format, offering troubleshooting advice and validated protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity profile critical?
A1: this compound is a key chemical intermediate used in the synthesis of Dapagliflozin.[1][3] The principle of quality control in pharmaceutical manufacturing dictates that the purity of the final drug substance is heavily dependent on the quality of its starting materials. Impurities introduced at this early stage, whether from raw materials, side reactions, or degradation, can persist through subsequent synthetic steps and contaminate the final API.[2] A well-defined impurity profile for this intermediate is therefore essential for:
-
Ensuring Final API Quality: Minimizing downstream purification challenges and ensuring the final drug meets stringent regulatory standards.
-
Patient Safety: Preventing potentially toxic or pharmacologically active impurities from reaching the patient.[4]
-
Process Consistency: Guaranteeing batch-to-batch reproducibility of the Dapagliflozin synthesis.
Q2: What are the most common potential impurities associated with this compound and where do they originate?
A2: Impurities can be broadly classified as process-related or degradation products. Understanding their origin is the first step in controlling them.
-
Process-Related Impurities: These arise during the synthesis, which typically involves a Friedel-Crafts reaction.[5][6][7]
-
Unreacted Starting Materials: Residual amounts of precursors like 5-bromo-2-chlorobenzoic acid or phenetole.[5][6]
-
Intermediates: Incomplete reaction can leave behind intermediates such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (the keto-intermediate before reduction).[5][8]
-
By-products: Friedel-Crafts reactions are prone to side reactions.[9] Potential by-products include positional isomers (from incorrect substitution on the aromatic rings) and over-alkylated products.
-
Reagent- and Solvent-Related Impurities: Residual catalysts (e.g., aluminum chloride) and solvents used in the synthesis or purification steps are common.[5][10] A known impurity, N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, can form if acetonitrile is used as a solvent under certain conditions.[6][11]
-
-
Degradation Products: These form due to the decomposition of the substance under specific conditions like exposure to heat, light, moisture, or oxygen.[2] While this is an intermediate, forced degradation studies are crucial to predict potential degradants that could form during manufacturing or storage. Common pathways include:
Q3: What are the regulatory expectations for impurity control for a key starting material like this?
A3: While the most stringent impurity guidelines, such as ICH Q3A(R2) and Q3B(R2), apply directly to the new drug substance and product, the principles are cascaded down to critical starting materials.[13][14] Regulatory agencies expect a robust control strategy. This involves:
-
Characterization: Identifying and characterizing any impurity present above a certain threshold (typically >0.10%).[4][10]
-
Specification: Establishing clear acceptance criteria for each identified and unidentified impurity in the material's specification sheet.
-
Justification: Providing a rationale for the proposed impurity limits, demonstrating that they do not compromise the quality and safety of the final API.
The core ICH thresholds provide a framework for what is considered significant.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in regulatory submissions.[13] |
| Identification Threshold | 0.10% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity's structure must be determined.[4][13] |
| Qualification Threshold | 0.15% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity's biological safety must be established.[13] |
| Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances. |
Q4: Which analytical techniques are considered the gold standard for this type of impurity profiling?
A4: A multi-technique approach is necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification. A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is the industry standard for its ability to separate the main component from a wide range of impurities.[15][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities. It provides the molecular weight of eluted compounds, which is a critical piece of information for structure elucidation.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for the structural characterization of isolated impurities.[5][17] Once an impurity is isolated (e.g., via preparative HPLC), 1H and 13C NMR are used to confirm its exact chemical structure.
-
Gas Chromatography (GC): Used specifically for the detection and quantification of volatile organic impurities, primarily residual solvents from the manufacturing process.[17]
Experimental Protocols & Workflows
Workflow for Comprehensive Impurity Profiling
The following diagram illustrates a systematic approach to identifying and controlling impurities in this compound.
Caption: A systematic workflow for impurity detection, identification, and control.
Protocol 1: General RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method. Optimization will be required based on the specific impurity profile and available instrumentation.
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS)[16][20] | C18 columns provide excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peaks for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 30 | |
| 35 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C[17] | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 224 nm[21][22] | A wavelength where the parent compound and potential chromophoric impurities absorb. |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of the this compound reference standard in diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the test batch in diluent at the same concentration (0.5 mg/mL).
-
Procedure: Inject the diluent (as a blank), followed by the standard solution and then the sample solution. Compare the chromatogram of the sample to the blank to identify impurity peaks.
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[23] The study should be performed on a solution of the compound in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for up to 48 hours.[23] Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature.[24][25] Neutralize before injection.
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature.[26][27]
-
Thermal Degradation: Expose the solid sample to 60-80°C in an oven.[24] Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples using the validated HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradation products are formed and can be resolved from the parent peak.[24]
Troubleshooting Guide
Q5: My HPLC chromatogram shows poor peak shape (tailing or fronting). What should I do?
A5: Poor peak shape can compromise the accuracy of quantification. Here is a decision tree to diagnose the issue:
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
-
For Tailing Peaks: This is often caused by secondary interactions between basic analytes and acidic silanol groups on the silica-based column. Lowering the mobile phase pH (e.g., to ~3.0) can suppress this interaction.[17] Using a modern, end-capped column also minimizes this effect.
-
For Fronting Peaks: This typically indicates column overload. Try reducing the concentration of your sample or the injection volume.[17]
Q6: I see a new, unknown peak in my sample chromatogram that is above the identification threshold. How do I proceed?
A6: Follow the workflow outlined in Figure 1.
-
Confirm and Quantify: First, ensure the peak is real and not an artifact. Re-inject the sample. If it persists, accurately quantify it relative to the main peak.
-
LC-MS Analysis: The immediate next step is to analyze the sample by LC-MS to get the molecular weight of the unknown impurity. This is the most crucial first piece of data for identification.
-
Literature and Synthesis Review: Check if an impurity with that molecular weight is a known process-related impurity or degradation product from the synthetic route.
-
Isolation and Characterization: If the impurity is novel, it must be isolated using techniques like preparative HPLC. Once a pure fraction is obtained, use NMR spectroscopy to elucidate its definitive structure.
Q7: My baseline is drifting during the gradient run. What could be the cause?
A7: Baseline drift in a gradient run is often related to the mobile phase.
-
Mismatched UV Absorbance: Ensure both mobile phase A and B have similar UV absorbance at the detection wavelength. If one solvent absorbs significantly more than the other, the baseline will shift as the composition changes. Using high-purity, HPLC-grade solvents is critical.
-
Temperature Fluctuations: Ensure the column oven is on and stable. A fluctuating column temperature can cause the baseline to drift.[17]
-
Contamination: Contamination in the mobile phase or the HPLC system can slowly elute during the gradient, causing a rising baseline. Prepare fresh mobile phase daily.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. alentris.org [alentris.org]
- 3. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 4. ijcrt.org [ijcrt.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dapagliflozin Impurities | SynZeal [synzeal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 11. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. jpionline.org [jpionline.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. ijrpr.com [ijrpr.com]
- 25. researchgate.net [researchgate.net]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. ijprajournal.com [ijprajournal.com]
Technical Support Center: Industrial Production of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No: 461432-23-5). This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this critical pharmaceutical intermediate, which serves as a key building block for SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and field-proven insights to help you navigate the common challenges encountered during industrial-scale production.
Section 1: Process Chemistry Overview & Synthesis Pathway
The most common and industrially viable route for synthesizing this compound involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone intermediate.[3] This method is often performed as a one-pot synthesis to improve process efficiency.[4][5]
The reaction begins with the activation of 5-bromo-2-chlorobenzoic acid, typically by converting it to its more reactive acyl chloride derivative using reagents like oxalyl chloride or thionyl chloride.[3][6] The resulting 5-bromo-2-chlorobenzoyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the ketone intermediate, 5-bromo-2-chloro-4'-ethoxybenzophenone.[3][4]
This ketone is subsequently reduced to the desired methylene bridge of the final product. A common and effective method for this reduction is the use of a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[6]
Caption: General synthesis pathway for this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during synthesis.
Q1: My Friedel-Crafts acylation is showing low conversion or failing completely. What are the likely causes?
A1: Low conversion in the Friedel-Crafts acylation step is a common issue often traced back to the catalyst or reaction conditions. Here’s a breakdown of potential causes and corrective actions:
-
Catalyst Inactivation: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Any water present in the reactants or solvent will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous grade solvents and confirm the water content of phenetole and 5-bromo-2-chlorobenzoyl chloride is minimal (<0.05%). Store AlCl₃ in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which can sequester the catalyst.[8] Therefore, a stoichiometric amount (or slight excess) of the catalyst is required relative to the acyl chloride, not just a catalytic amount.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃. Perform a small-scale trial to determine the optimal stoichiometry for your specific raw material quality.
-
-
Incorrect Reaction Temperature: Friedel-Crafts acylations are typically run at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of side products.[4][6] Running the reaction at too low a temperature may slow the rate excessively, while too high a temperature can lead to degradation or undesired side reactions.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C during the addition of AlCl₃ and phenetole. Monitor the reaction progress using in-process controls like TLC or HPLC.[9]
-
Q2: The reduction of the ketone intermediate is sluggish, or I'm getting a significant amount of the alcohol intermediate instead of the final product. Why is this happening?
A2: Incomplete reduction or isolation of the alcohol intermediate points to issues with the reducing agent or reaction conditions.
-
Reducing System Potency: The combination of triethylsilane (Et₃SiH) and a Lewis acid (like BF₃·OEt₂ or AlCl₃) is a powerful system for ionic hydrogenation. The potency depends on the effective generation of the electrophilic silylium species and the subsequent hydride transfer.
-
Solution: Ensure the quality and dryness of both the triethylsilane and the Lewis acid. Add the Lewis acid to the ketone substrate first to activate the carbonyl group, followed by the slow addition of triethylsilane.
-
-
Insufficient Reaction Time or Temperature: While the initial steps may be conducted at low temperatures, these reductions often require heating to drive the reaction to completion. Patents describe heating to 50 °C or stirring for extended periods (e.g., 36 hours) at room temperature.[4][6]
-
Solution: After the initial addition at a controlled temperature, allow the reaction to warm to room temperature and monitor for progress. If the reaction stalls, consider gently heating the mixture to 40-50 °C. Use HPLC to confirm the disappearance of both the starting ketone and the intermediate alcohol.
-
Q3: My final product is contaminated with a significant nitrogen-containing impurity. What is it and how do I prevent it?
A3: This is a well-documented and critical issue. The impurity is likely N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine .[4][5]
-
Causality: This impurity forms when acetonitrile is used as a solvent during the reduction step. The carbocation intermediate generated during the reduction can be trapped by acetonitrile in a Ritter-type reaction, which then hydrolyzes during workup to form the N-acetyl impurity. This side reaction is exacerbated at elevated temperatures.[5]
-
Prevention: The most effective solution is to avoid acetonitrile as a solvent for the reduction step.
-
Recommended Solvents: Dichloromethane (DCM) or a mixture of 1,2-dichloroethane and acetonitrile (with DCM being the primary solvent) have been successfully used.[4][6] Patents specifically highlight the development of one-pot processes that circumvent the use of acetonitrile to prevent this impurity's formation.[4][5]
-
Temperature Control: If a mixed solvent system containing acetonitrile is unavoidable, maintain strict temperature control and keep reaction temperatures as low as possible to minimize the rate of the side reaction.
-
| Impurity | Formation Context | Mitigation Strategy |
| N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine | Reduction step performed in acetonitrile solvent, especially at elevated temperatures.[4][5] | Avoid acetonitrile as a solvent. Use dichloromethane or other suitable chlorinated solvents.[4] |
| Di-acylated phenetole | Excess 5-bromo-2-chlorobenzoyl chloride or highly activating conditions in Friedel-Crafts step. | Use a controlled stoichiometry of the acylating agent (1.0 eq). Maintain low reaction temperatures (0-5 °C). |
| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol | Incomplete reduction of the ketone intermediate. | Increase reaction time, temperature, or the amount of reducing agent. Confirm full conversion by HPLC. |
Q4: I am struggling with the final purification. The product is a low-melting solid or oil, making crystallization difficult.
A4: The final product is known to be a low-melting solid (m.p. ~40-42 °C), which can present purification challenges.[6][10]
-
Solvent Screening for Crystallization: The choice of solvent is critical. Ethanol is frequently cited in patents as a suitable solvent for crystallization.[4][5]
-
Protocol: After aqueous workup and solvent removal, the crude oily residue can be dissolved in a minimal amount of hot ethanol. The solution is then cooled slowly, potentially to sub-ambient temperatures (-15 to -20 °C), to induce crystallization.[4][5] Seeding with a pure crystal of the product can aid in initiating crystallization.
-
-
Chromatography: While not ideal for large industrial scales, column chromatography is an effective method for obtaining high-purity material at the lab or pilot scale.
-
Purity of Inputs: Difficulty in crystallization is often a sign of persistent impurities. Ensure the reaction has gone to completion and that side products have been minimized. High purity of starting materials is essential for achieving a high-purity final product that crystallizes well.[9]
Caption: A systematic workflow for troubleshooting synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: The quality of your starting materials is paramount.[9] For 5-bromo-2-chlorobenzoic acid and phenetole, ensure high purity (>99%) and low water content. For the Lewis acid catalyst (AlCl₃), use a high-purity, anhydrous grade and ensure it has not been compromised by exposure to atmospheric moisture.
Q: What analytical techniques are recommended for monitoring the reaction and for final product release? A:
-
In-Process Controls (IPCs): Thin-Layer Chromatography (TLC) provides a quick qualitative check on reaction progress. High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis to determine the consumption of starting materials and the formation of intermediates and products.[9]
-
Final Product Release: A comprehensive Certificate of Analysis (CoA) should include:
Q: What are the recommended storage and handling conditions for the final product? A: this compound should be stored in a dry, well-sealed container at ambient or refrigerated temperatures.[10][13] It is slightly soluble in solvents like acetonitrile, DMSO, and methanol.[10][] Always consult the Safety Data Sheet (SDS) for detailed handling procedures and required personal protective equipment (PPE).[9]
Section 4: Reference Experimental Protocol
The following is a representative one-pot protocol adapted from patent literature.[4][5]
Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride
-
To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at room temperature (20-25 °C) under a nitrogen atmosphere.
-
Stir the mixture for 1-2 hours until gas evolution ceases and the reaction is complete (monitor by TLC/HPLC).
-
Concentrate the reaction mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue. This is used directly in the next step.
Step 2: One-Pot Acylation and Reduction
-
Dissolve the crude acyl chloride residue in anhydrous DCM (5 vol).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Add phenetole (1.05 eq) dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Stir the mixture at 0-5 °C for 2-3 hours until the acylation is complete (monitor by HPLC).
-
To the same reaction mixture, slowly add triethylsilane (1.5 eq) at 0-5 °C.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir for 24-36 hours, or until the reduction is complete (monitor by HPLC for disappearance of the ketone intermediate).
-
Slowly quench the reaction by pouring it into a cold (0 °C) aqueous solution of 1N HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under vacuum to yield the crude product, typically as an oil or low-melting solid.
Step 3: Purification by Crystallization
-
Dissolve the crude residue in a minimum volume of hot ethanol (e.g., 2-3 volumes).
-
Stir and cool the solution slowly to room temperature.
-
Further cool the mixture to -15 to -20 °C and hold for 2-4 hours to maximize crystal formation.[4][5]
-
Filter the resulting solid, wash with a small amount of pre-cooled ethanol, and dry under vacuum at 25-30 °C.
References
- 1. apicule.com [apicule.com]
- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. cphi-online.com [cphi-online.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. This compound | 461432-23-5 [amp.chemicalbook.com]
minimizing byproduct formation with 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the technical support center for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproduct formation in reactions involving this critical intermediate. As a key building block in the synthesis of important active pharmaceutical ingredients (APIs) like Dapagliflozin, ensuring high-yield and high-purity reactions is paramount.[1][2]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: I'm observing a significant amount of a dimeric byproduct from my boronic acid reagent in a Suzuki coupling reaction. How can I minimize this homocoupling?
A1: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura coupling, leading to reduced yields and purification challenges. This typically occurs due to the presence of oxygen, which can lead to the oxidative coupling of the boronic acid, or the presence of Pd(II) species that can mediate this undesired reaction.[3][4][5]
Troubleshooting Steps & Explanations:
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[6]
-
Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. This can be achieved by evacuating and backfilling the flask three times.[7]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling of the boronic acid.[5]
-
-
Solvent Degassing is Crucial: Solvents, including water, can contain dissolved oxygen.
-
Protocol: Degas all solvents immediately before use. This can be done by sparging with an inert gas for 15-30 minutes, or for more sensitive reactions, using the "freeze-pump-thaw" method.[4]
-
Causality: Removing dissolved oxygen minimizes a key oxidant that promotes both catalyst deactivation and homocoupling.[3][8]
-
-
Catalyst Choice Matters: The source of palladium can influence the amount of active Pd(0) available at the start of the reaction.
-
Recommendation: Utilize a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that efficiently generates the active Pd(0) species.[6][9]
-
Causality: Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to Pd(0). During this induction period, the Pd(II) can react with the boronic acid to form the homocoupled byproduct.[5]
-
-
Consider Additives: Certain additives can suppress homocoupling.
Caption: Workflow for minimizing homocoupling in Suzuki reactions.
Q2: My reaction is producing a significant amount of 2-(4-ethoxybenzyl)-1-chlorobenzene, where the bromine has been replaced by hydrogen. What causes this debromination and how can I prevent it?
A2: The loss of the bromine atom, known as hydrodebromination or simply debromination, is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when a palladium-hydride species is formed in the reaction mixture, which can then react with your starting material to replace the bromine with a hydrogen atom.[10]
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Base: The choice of base is often the primary culprit.
-
Protocol: If you are using a strong base like sodium tert-butoxide (NaOt-Bu) or sodium hydroxide (NaOH), switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10]
-
Causality: Stronger bases, particularly alkoxides, are more prone to generating palladium-hydride species from trace water or the solvent.[10]
-
-
Lower the Reaction Temperature: Temperature can influence the rate of competing side reactions.
-
Protocol: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C).
-
Causality: The activation energy for the debromination pathway may be higher than that of the desired cross-coupling. Lowering the temperature can therefore selectively slow down the undesired side reaction.[10]
-
-
Check Your Solvent and Reagent Purity: Solvents and reagents can be sources of hydride species.
-
Protocol: Ensure you are using high-purity, dry solvents. Some solvents like isopropanol can act as hydride donors.
-
Causality: Impurities or the solvent itself can react with the palladium catalyst to generate the problematic palladium-hydride species.
-
Caption: Flowchart for troubleshooting debromination side reactions.
Q3: I'm seeing evidence of ether cleavage, resulting in the formation of 4-bromo-1-chloro-2-(4-hydroxybenzyl)benzene. Why is this happening?
A3: The ethoxy group on the benzyl ring is generally stable, but it can be cleaved under certain conditions, particularly with strong acids or bases at elevated temperatures. [11][12] While less common than other byproducts in standard cross-coupling, it's a possibility if your reaction conditions are too harsh.
Troubleshooting Steps & Explanations:
-
Avoid Strong Lewis or Brønsted Acids: If your reaction involves acidic conditions, ensure they are not strong enough to promote ether cleavage.
-
Moderate Your Base: While strong bases are sometimes used in cross-coupling, extremely harsh basic conditions, especially at high temperatures, can potentially lead to ether cleavage.
-
Protocol: If ether cleavage is observed and you are using a very strong base, consider switching to a milder alternative like K₃PO₄ or K₂CO₃.
-
Causality: Strongly basic agents can deprotonate the carbon adjacent to the ether oxygen, initiating an elimination pathway that cleaves the C-O bond.[11]
-
-
Control the Temperature: High temperatures can provide the necessary activation energy for this undesired reaction.
-
Protocol: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for your desired transformation.
-
Frequently Asked Questions (FAQs)
Q: What is the order of reactivity for the halogen atoms on this compound in cross-coupling reactions? A: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[10] Therefore, the bromine atom is significantly more reactive than the chlorine atom, allowing for selective functionalization at the bromo position.
Q: My reaction mixture is turning black, and the reaction has stalled. What does this mean? A: The formation of a black precipitate, often referred to as "palladium black," indicates that your palladium catalyst has decomposed and precipitated out of the solution.[6] This deactivates the catalyst and stops the reaction. This can be caused by:
-
High Temperatures: Can accelerate catalyst decomposition.
-
Ligand Instability: The phosphine ligand may be degrading.
-
Presence of Oxygen: Can lead to catalyst oxidation and decomposition.
-
Improper Reagent Ratios: In some cases, having the aryl halide as the limiting reagent can lead to catalyst precipitation.[14]
To resolve this, consider using a more robust ligand (e.g., an N-heterocyclic carbene or a bulkier Buchwald ligand), lowering the reaction temperature, ensuring a strictly inert atmosphere, and re-evaluating your reagent stoichiometry.[6]
Q: For a Suzuki coupling, which catalyst and ligand system would you recommend as a starting point for this electron-rich aryl bromide? A: For challenging, electron-rich aryl halides, a robust catalyst system is required to facilitate the oxidative addition step, which is often rate-limiting.[7] A good starting point would be a combination of a palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides an active Pd(0) source and ensures efficient catalyst generation.[7][9] |
| Ligand | XPhos or SPhos | These bulky, electron-rich ligands promote the difficult oxidative addition step and the final reductive elimination, often leading to higher yields and lower byproduct formation.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases that are less likely to cause debromination compared to stronger bases like alkoxides.[7][10] |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Common solvents for Suzuki reactions that provide good solubility for the reagents.[1][7] |
Q: Can I use this compound in a Grignard reaction? A: While theoretically possible, forming a Grignard reagent from this molecule presents challenges. The magnesium would preferentially insert at the more reactive carbon-bromine bond. However, Grignard reagents are highly reactive and may not be compatible with the ethoxy group under all conditions. Furthermore, ensuring selectivity over the chloride can be difficult. It is generally more common to use this substrate in palladium-catalyzed cross-coupling reactions which offer greater functional group tolerance.[1][15]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
solvent effects on the reactivity of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Technical Support Center: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the role of solvents in reactions involving this compound (CAS: 461432-23-5). As a critical intermediate in the synthesis of important APIs like Dapagliflozin, understanding how to control its reactivity is paramount.[1] This document moves beyond standard protocols to explain the causality behind solvent choices, empowering you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My primary goal is a selective reaction. Which halogen on this compound is more reactive?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > OTf >> Cl.[2] Therefore, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. For most cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), you can achieve high chemoselectivity for reaction at the C-Br position by using appropriate conditions.
Q2: What is the fundamental role of the solvent in controlling reactions with this substrate?
A2: The solvent is not merely a medium for dissolution; it is an active parameter that profoundly influences the reaction's outcome.[3][4] Its roles include:
-
Solubility: Ensuring the substrate, reagents, catalyst, and base are sufficiently dissolved is critical for reaction kinetics.[5]
-
Catalyst Stability and Activity: Solvents can coordinate with the metal center of the catalyst, stabilizing it or, in some cases, inhibiting its activity by displacing essential ligands.[3][5] Some solvents can even participate in the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[3]
-
Reaction Rate: Solvent polarity can stabilize or destabilize transition states, directly impacting the reaction rate. For instance, polar solvents can accelerate reactions involving charged intermediates.[6]
-
Chemoselectivity: In dihalide systems, the solvent can sometimes alter which site reacts. This is often tied to the solvent's ability to stabilize different catalytic intermediates.[7][8]
Q3: When should I choose a polar aprotic, polar protic, or non-polar solvent?
A3: The choice is dictated by the reaction mechanism.
-
Non-Polar Solvents (e.g., Toluene, Dioxane, THF): These are often the first choice for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) of this substrate.[9] They are less likely to coordinate strongly to the palladium center, which generally favors selective oxidative addition at the more reactive C-Br bond.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can be useful for challenging couplings due to their excellent solvating power.[9] However, they are more coordinating and can sometimes lead to unexpected selectivity or catalyst inhibition.[5][7] In the context of a potential Nucleophilic Aromatic Substitution (SNAr) at the C-Cl position (activated by the other substituents), polar aprotic solvents would be preferred as they enhance the nucleophilicity of the attacking species.[10]
-
Polar Protic Solvents (e.g., Water, Alcohols): These are typically used as a co-solvent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[11][12] Their primary role is to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄). For SNAr reactions, protic solvents should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[10][13]
Q4: Why are biphasic solvent systems like Toluene/Water or Dioxane/Water so common for Suzuki reactions?
A4: This addresses a fundamental challenge in Suzuki-Miyaura couplings: the disparate solubility of the reactants. The organic substrate and the palladium catalyst/ligand complex are soluble in the organic phase (Toluene, Dioxane), while the inorganic base (e.g., K₂CO₃, K₃PO₄) is soluble in the aqueous phase.[11] The reaction occurs at the interface of the two phases. This biphasic system allows the base to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle, without requiring a single solvent that can dissolve all components, which is often difficult to find.[14]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: Suzuki-Miyaura Coupling
Problem 1: My reaction yield is very low, or the reaction has stalled with significant starting material remaining.
-
Underlying Cause: This is frequently a solvent-related issue tied to reagent solubility or catalyst deactivation. The chosen solvent may not adequately dissolve the substrate, boronic acid, or base at the reaction temperature.[15] Furthermore, the presence of oxygen or moisture in the solvent can irreversibly oxidize the active Pd(0) catalyst, leading to its deactivation.[2][11]
-
Solution Workflow:
-
Verify Solvent Purity and Degassing: Use anhydrous solvents. Ensure the solvent is rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[11] This is the most critical first step.
-
Re-evaluate Solvent Choice: If using a single non-polar solvent like toluene, consider switching to a biphasic system to improve base solubility. A 4:1 to 10:1 mixture of Dioxane/Water or Toluene/Water is a robust starting point.[11][14]
-
Check Reagent Solubility: Before heating, observe the reaction mixture. If the base or other reagents form an intractable solid, the solvent system is not optimal. Consider a more polar co-solvent or a different base, such as the more soluble Cs₂CO₃.[14]
-
Temperature Optimization: Ensure the reaction temperature is appropriate for the chosen solvent. Higher boiling point solvents like dioxane or toluene allow for higher reaction temperatures, which can be necessary for less reactive coupling partners.[16]
-
Problem 2: I am observing a significant byproduct where the bromine atom has been replaced by a hydrogen (hydrodehalogenation).
-
Underlying Cause: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can arise from various pathways, including the reaction of an intermediate with trace water or other proton sources. This side reaction becomes more competitive when the desired cross-coupling reaction is slow.[11] The solvent can influence the kinetics of both the desired reaction and the undesired side reaction.
-
Solution Workflow:
-
Accelerate the Cross-Coupling: The best way to minimize the side reaction is to make the main reaction faster. Switch to a solvent system known to promote rapid coupling. For Suzuki reactions, ethereal solvents like 1,4-Dioxane or 2-MeTHF are often effective.[16][17]
-
Use Anhydrous Conditions: While some Suzuki protocols use water, if hydrodehalogenation is a major issue, minimizing the primary proton source is key. Try performing the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane.[15]
-
Check Boronic Acid Quality: Another common side reaction, protodeboronation of the coupling partner, can also lead to low yields and appear as if the aryl halide is not reacting. This is often caused by excess water or harsh basic conditions.[15]
-
Problem 3: My analysis shows a mixture of products, including some from reaction at the C-Cl bond.
-
Underlying Cause: While the C-Br bond is much more reactive, coupling at the C-Cl bond can occur under forcing conditions (high temperature, highly active catalysts). The solvent can play a subtle but important role in modulating this chemoselectivity.[7] Highly polar, coordinating solvents like DMF or MeCN have been shown in other systems to stabilize anionic palladium intermediates that can alter the selectivity of oxidative addition.[7][8][18]
-
Solution Workflow:
-
Prioritize Non-Polar Solvents: To maximize selectivity for the C-Br bond, use non-polar or moderately polar solvents such as Toluene, THF, or 1,4-Dioxane .[7][9] These solvents are less likely to form the anionic palladium complexes that can complicate selectivity.
-
Moderate the Temperature: Avoid excessive heating. Screen temperatures starting from 80 °C up to the reflux temperature of the solvent to find the point where the C-Br coupling proceeds efficiently without initiating C-Cl activation.
-
Ligand Choice: The ligand has a major effect on reactivity. Less reactive ligands may require higher temperatures that could trigger C-Cl coupling. Conversely, extremely active ligands might be less selective. A systematic screening of ligands in a non-polar solvent is recommended.
-
Scenario 2: Sonogashira Coupling
Problem: The reaction is sluggish, and I'm getting a low yield of the desired aryl-alkyne product.
-
Underlying Cause: The Sonogashira reaction is highly sensitive to the solvent environment. The solvent must effectively dissolve the aryl halide, the terminal alkyne, the palladium and copper catalysts, and the amine base.[5] A common failure mode involves the solvent inhibiting the catalyst. For example, a strongly coordinating solvent like DMF can sometimes displace other essential ligands from the palladium complex, slowing the reaction.[5]
-
Solution Workflow:
-
Screen a Range of Solvents: Do not assume a single solvent is optimal. A good starting screen would include Toluene, THF, and DMF . Sometimes, using the amine base (e.g., Et₃N) as the solvent is also highly effective.[19]
-
Consider an Amine Co-Solvent: Even when using a solvent like toluene, the addition of the amine base (e.g., Et₃N, DIPEA) is crucial. It not only acts as a base but also helps to solubilize intermediates.[20]
-
Evaluate Catalyst/Ligand Compatibility: The performance of a given ligand can be highly solvent-dependent. A ligand that works well in toluene might perform poorly in DMF. If switching solvents doesn't work, consider screening a new set of ligands in the most promising solvent.
-
Data Presentation: Solvent Properties and Their Implications
The following table summarizes key properties of solvents commonly used for reactions with this compound.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type | Typical Application & Rationale |
| Toluene | 2.4 | 111 | Non-Polar | Excellent first choice for Suzuki/Sonogashira. High boiling point allows for a wide temperature range. Low polarity favors selective C-Br activation.[3] |
| 1,4-Dioxane | 2.2 | 101 | Non-Polar Ether | Versatile for Suzuki/Buchwald-Hartwig. Good solubilizing properties for organic compounds and miscible with water for biphasic systems.[16] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic Ether | Good for lower-temperature couplings. Higher polarity than toluene but still favors C-Br selectivity. Lower boiling point limits reaction temperature.[16] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Use with caution. High polarity can alter selectivity in some systems.[7] Can be useful if substrate solubility is a major issue. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | For challenging couplings or SNAr. Excellent solvent but can inhibit some Pd catalysts by coordination.[5] High boiling point. |
| Water | 80.1 | 100 | Polar Protic | Co-solvent for Suzuki. Used to dissolve inorganic bases in biphasic systems.[11] |
Experimental Protocols & Visualizations
Standard Protocol: Suzuki-Miyaura Coupling Solvent Screening
This protocol outlines a robust method for screening solvents to optimize the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[14]
-
Anhydrous, degassed solvents (Toluene, 1,4-Dioxane, THF)
-
Degassed deionized water
-
Schlenk flasks or reaction vials, stir bars, inert gas (Argon or Nitrogen) manifold
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the chosen degassed solvent system (e.g., for a biphasic system, 5 mL of 4:1 Dioxane/Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure for analysis or purification.
Visualization: Solvent Selection & Troubleshooting Workflows
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. books.lucp.net [books.lucp.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Cost-Effective Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5). This critical intermediate, essential for the production of the SGLT2 inhibitor Dapagliflozin, is primarily synthesized via a Friedel-Crafts alkylation or acylation/reduction pathway.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, focusing on enhancing yield, purity, and cost-effectiveness.
Core Synthesis Overview: The Friedel-Crafts Pathway
The most prevalent and industrially scalable method to synthesize this compound involves a two-step, one-pot process starting from 5-bromo-2-chlorobenzoic acid.[2][3]
-
Acylation: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative using reagents like oxalyl chloride or thionyl chloride.[2][4] This intermediate then undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) to form the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[2][3]
-
Reduction: The ketone is subsequently reduced in situ to the desired methylene bridge. Common reducing agents for this step include triethylsilane (Et₃SiH) with a Lewis acid or sodium borohydride (NaBH₄) with aluminum chloride.[2][4]
This one-pot approach is generally favored as it avoids the isolation of the ketone intermediate, streamlining the process.[2][3]
Experimental Workflow & Key Decision Points
The following diagram illustrates the typical workflow for the synthesis. Each stage presents variables that can be optimized for cost and efficiency.
Caption: One-pot synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:
-
Moisture Contamination: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Even trace amounts of water in the solvent, starting materials, or glassware will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Insufficient Catalyst Loading: For di-halogenated, moderately deactivated substrates like 1-bromo-4-chlorobenzene, a stoichiometric amount of the Lewis acid catalyst is often required, as it complexes with the ketone product.[5] For cost-effectiveness, catalyst loading should be optimized, but starting with at least 1.1 to 1.5 equivalents is a common practice.
-
Incomplete Reduction: The reduction of the intermediate benzophenone can be sluggish. Ensure sufficient time and appropriate temperature for this step. When using triethylsilane, the reaction may require extended stirring (e.g., 24-36 hours) at room temperature.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]
-
Sub-optimal Temperature Control: The initial Friedel-Crafts acylation is highly exothermic. The reaction should be maintained at a low temperature (0-5 °C) during the addition of the catalyst and reactants to prevent side reactions.[2] Allowing the temperature to rise can lead to undesired byproducts.
Question 2: I'm observing significant amounts of an impurity with the same mass in my GC-MS analysis. What is it and how can I prevent it?
Answer: You are likely dealing with an isomer, specifically 2-Bromo-4-chloro-1-(4-ethoxybenzyl)benzene. This arises from the Friedel-Crafts reaction occurring at the wrong position on the 1-bromo-4-chlorobenzene ring.
-
Cause - Directing Effects: In electrophilic aromatic substitution, both the chloro and bromo substituents are ortho, para-directing.[6] However, the substitution occurs ortho to the chlorine and meta to the bromine to yield the desired product. The formation of the undesired isomer occurs ortho to the bromine. Steric hindrance from the bulky bromine atom typically favors substitution at the less hindered position (ortho to chlorine).[7]
-
Prevention & Mitigation:
-
Lewis Acid Choice: The choice and purity of the Lewis acid can influence regioselectivity. While AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity profiles.[8]
-
Slow Addition: Adding the electrophile (the acyl chloride-AlCl₃ complex) slowly to the solution of phenetole at a controlled low temperature can improve selectivity.
-
Purification: If isomer formation is unavoidable, careful purification is necessary. The isomers often have very similar polarities, making column chromatography challenging.[9] Recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, is often the most effective method for separation on a larger scale.[9][10]
-
Caption: Isomer formation pathways.
Question 3: The reaction generates a lot of dark, tar-like material, complicating purification. How can I minimize this?
Answer: Tar formation is usually a sign of side reactions, such as polyalkylation or decomposition, driven by overly harsh conditions.
-
Cause - Over-alkylation: The product, this compound, is an activated aromatic ring and can react again with the electrophile, leading to diaryl or triaryl methane byproducts. This is a known limitation of Friedel-Crafts alkylations.[11]
-
Cause - High Temperatures: As mentioned, excessive temperature during the exothermic acylation step can cause polymerization and decomposition of reactants.
-
Solutions for Cost-Effective Synthesis:
-
Control Stoichiometry: Use a slight excess of the 1-bromo-4-chlorobenzene substrate relative to the acylating agent to minimize the chance of the product reacting further.
-
Strict Temperature Control: Use an ice/salt bath to maintain the temperature below 5 °C during catalyst and reactant addition.
-
Efficient Quenching: After the reaction is complete, quench it promptly but carefully by pouring the reaction mixture into ice water or a dilute acid solution to deactivate the catalyst and prevent further reactions.[9]
-
Question 4: Are there more cost-effective or "greener" alternatives to the standard AlCl₃/Dichloromethane system?
Answer: Yes, research is ongoing to develop more sustainable protocols.
-
Alternative Catalysts: Iron(III) chloride (FeCl₃) is a cheaper, less toxic, and more moisture-tolerant Lewis acid that has been successfully used for Friedel-Crafts reactions.[8] Boron trifluoride etherate (BF₃·OEt₂) is another effective catalyst, often used in conjunction with triethylsilane for the reduction step.[4]
-
Solvent-Free or Alternative Solvents: While dichloromethane is a common solvent, exploring solvent-free conditions or using higher-boiling point solvents like toluene could simplify product isolation and reduce volatile organic compound (VOC) waste.[2][10] Some patents describe using toluene for extraction after the reaction.[2]
-
One-Pot Procedures: The most significant cost-saving measure is the use of a one-pot acylation-reduction sequence, which is already common practice.[2][3] This eliminates the need for isolating and purifying the ketone intermediate, saving time, solvent, and materials.
Summary of Key Parameters for Optimization
| Parameter | Standard Condition | Optimization/Troubleshooting Consideration | Impact on Cost/Efficiency |
| Catalyst | AlCl₃ (1.1-1.5 eq.) | Test FeCl₃ or BF₃·OEt₂. Ensure anhydrous conditions. Optimize loading to find the minimum effective amount. | High (Catalyst is a major cost driver) |
| Solvent | Dichloromethane (DCM) | Ensure anhydrous. Consider alternative solvents for easier workup or recycling. | Medium (Solvent cost and disposal) |
| Temperature | 0-5 °C (Acylation) | Strict control is critical. Monitor internal temperature. | High (Prevents side products, improves yield) |
| Reaction Time | 1-2h (Acylation), 16-36h (Reduction) | Monitor by TLC/HPLC to avoid unnecessarily long reaction times or incomplete conversion. | Medium (Impacts equipment usage and throughput) |
| Workup | Aqueous Quench & Extraction | Use cold water/dilute HCl for quench. Toluene can be an effective extraction solvent. | Low (Minor impact on overall cost) |
| Purification | Recrystallization (Ethanol) | Optimize solvent system to maximize recovery and purity, minimizing need for chromatography. | High (Chromatography is expensive and slow) |
References
- 1. nbinno.com [nbinno.com]
- 2. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. EP3063116A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Quality Landscape of Dapagliflozin Intermediates: A Comparative Guide to the Certificate of Analysis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of active pharmaceutical ingredient (API) synthesis, the quality of each intermediate is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5), a critical intermediate in the synthesis of the SGLT2 inhibitor, Dapagliflozin.[1][2][3][4][5][6] We will dissect the key analytical tests, compare this intermediate with potential alternatives in Dapagliflozin synthesis, and provide the experimental framework necessary for its comprehensive evaluation.
The Central Role of this compound in Dapagliflozin Synthesis
This compound serves as the aglycone precursor in a widely utilized synthetic route to Dapagliflozin. Its precise structure and purity are critical for the successful stereoselective glycosylation and subsequent final steps of the API synthesis. Impurities in this intermediate can carry through to the final API, potentially impacting its safety profile and therapeutic efficacy.
Deconstructing the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis is more than a mere formality; it is a testament to the quality and purity of a chemical substance. For researchers and drug developers, a thorough understanding of the CoA is the first line of defense against substandard starting materials. A typical CoA for this compound will feature a suite of analytical tests designed to confirm its identity, purity, and impurity profile.[7]
| Parameter | Typical Specification | Significance in Dapagliflozin Synthesis |
| Appearance | White to off-white solid | A visual check for gross contamination or degradation. |
| Identification by ¹H NMR | Conforms to structure | Confirms the molecular structure and the absence of major structural isomers. |
| Identification by Mass Spectrometry | Conforms to molecular weight | Verifies the molecular formula and provides an initial screen for impurities. |
| Purity by HPLC/UPLC | ≥98% | Quantifies the amount of the desired compound and detects process-related impurities and degradation products. |
| Residual Solvents | Complies with ICH Q3C limits | Ensures that solvents used in the synthesis are removed to levels that are safe for human health. |
Comparative Analysis: Benchmarking Against Alternatives
While the synthetic route utilizing this compound is well-established, alternative pathways to Dapagliflozin exist, employing different key intermediates. Understanding these alternatives provides a broader perspective on process optimization and impurity control.
One notable alternative involves the use of organometallic reagents, such as Grignard or zinc reagents, which can offer milder reaction conditions compared to the use of phenyllithium.[8] These alternative routes may generate a different impurity profile, necessitating a distinct analytical strategy for quality control.
Another approach involves a "green" synthesis pathway that aims to reduce waste and use less hazardous reagents.[9] The intermediates in such routes would be compared based on their synthetic efficiency, cost-effectiveness, and the complexity of their purification and analysis.
The following diagram illustrates the pivotal position of this compound in a common Dapagliflozin synthesis and highlights potential alternative synthetic strategies.
Caption: Comparative overview of synthetic routes to Dapagliflozin.
Experimental Protocols for Quality Verification
To ensure the integrity of this compound, a robust analytical testing program is essential. Below are detailed, step-by-step methodologies for key experiments.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To verify the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm): The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, the benzylic methylene protons, and the ethoxy group protons (quartet for -OCH₂- and triplet for -CH₃).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Expected Chemical Shifts (δ, ppm): The spectrum should display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the ethoxy group.
-
Data Interpretation: The obtained chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be compared with established reference data to confirm the structure.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify any impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B). The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Data Interpretation: A high-purity sample will show a single major peak with minimal or no other peaks. Any additional peaks should be investigated and, if necessary, identified and quantified.
Caption: A typical analytical workflow for the quality control of pharmaceutical intermediates.
Addressing Potential Impurities
The synthesis of this compound can potentially introduce several impurities. A common precursor is (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, and incomplete reduction can lead to its presence in the final product.[5] Additionally, side reactions during the Friedel-Crafts acylation can introduce isomeric impurities. A particularly noteworthy impurity, N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, can form if acetonitrile is used as a solvent at elevated temperatures during the reduction step.[6][10] A well-developed HPLC method should be capable of separating these and other potential impurities from the main compound.
Conclusion
A comprehensive understanding and critical evaluation of the Certificate of Analysis for this compound are indispensable for ensuring the quality and consistency of Dapagliflozin synthesis. By employing robust analytical methodologies, such as NMR and HPLC, and being cognizant of potential impurities and alternative synthetic routes, researchers and drug development professionals can mitigate risks and build a strong foundation for the production of a safe and effective pharmaceutical product. This guide serves as a foundational resource for navigating the complexities of intermediate quality control in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 461432-23-5 [chemicalbook.com]
- 6. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: An Essential Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the efficient and robust synthesis of key intermediates is paramount. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) stands out as a critical building block in the manufacture of leading antidiabetic drugs, including Dapagliflozin and Empagliflozin.[1][2] This guide provides an in-depth comparison of viable synthetic routes to this vital intermediate, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their process optimization and scale-up efforts.
Introduction: The Strategic Importance of the Diphenylmethane Scaffold
The target molecule, a substituted diphenylmethane, is central to the efficacy of SGLT2 inhibitors. Its precise structure is assembled through a multi-step synthesis where strategic bond formation and functional group manipulation are key to achieving high purity and yield. The most prevalent and industrially relevant approach involves a two-stage process: a Friedel-Crafts acylation to construct the diaryl ketone core, followed by a reduction to furnish the final methylene bridge.
This guide will dissect this primary pathway, focusing on a comparative analysis of different methodologies for the critical reduction step. We will explore a modern ionic hydrogenation alongside two classical, yet relevant, reduction techniques.
The Convergent Synthesis Strategy: Acylation-Reduction
The dominant synthetic paradigm for this compound hinges on a convergent approach. This strategy first unites two simpler aromatic precursors via a Friedel-Crafts acylation, forming the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This ketone is then deoxygenated to yield the target diphenylmethane.
Caption: General two-step synthesis of the target molecule.
Part 1: Friedel-Crafts Acylation to Forge the Diaryl Ketone
The initial and crucial carbon-carbon bond formation is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is reliable for creating aryl ketones.[3]
Reaction Mechanism and Rationale
The process begins with the conversion of 5-bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative. Reagents such as oxalyl chloride or thionyl chloride are effective for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5] The resulting 5-bromo-2-chlorobenzoyl chloride is a potent electrophile.
In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), the acyl chloride reacts with phenetole (ethoxybenzene). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the generation of an acylium ion. The electron-rich phenetole then attacks the acylium ion, leading to the formation of the diaryl ketone intermediate after an aqueous workup. The ethoxy group on phenetole is a strong ortho-, para-director, ensuring the acylation occurs predominantly at the desired para-position.
Experimental Protocol: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of DMF (e.g., 0.02 eq).[4] Slowly add oxalyl chloride (1.1 eq) or thionyl chloride (1.1 eq) at room temperature under a nitrogen atmosphere.[4][6] Stir the mixture for 1-2 hours or until gas evolution ceases and a clear solution is formed. Concentrate the reaction mixture under vacuum to remove excess reagent and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[4][5]
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a suitable solvent such as DCM.[4] Cool the solution to 0-5 °C in an ice bath. Add phenetole (1.0 eq) to the solution.[5] Portion-wise, add anhydrous aluminum chloride (1.1-1.3 eq) while maintaining the temperature between 0-5 °C.[5]
-
Reaction and Workup: Stir the reaction mixture at 0-5 °C for 2-3 hours.[5] Monitor the reaction by TLC or HPLC for the consumption of starting materials. Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel.[5] A reported yield for this step is approximately 97%.[5]
Part 2: The Reduction Step - A Comparative Analysis
The conversion of the diaryl ketone to the target diphenylmethane is a critical transformation. The choice of reduction method has significant implications for yield, purity, safety, and scalability. We will compare three distinct approaches: Triethylsilane/Lewis Acid Reduction, the Clemmensen Reduction, and the Wolff-Kishner Reduction.
Caption: Comparative reduction pathways from the ketone intermediate.
Route A: Triethylsilane / Lewis Acid Reduction (Ionic Hydrogenation)
This modern approach offers a milder alternative to classical reductions. It involves the use of a hydrosilane, typically triethylsilane (Et₃SiH), in the presence of a strong Lewis acid or protic acid.
Mechanism and Rationale: The Lewis acid (e.g., BF₃·OEt₂) activates the carbonyl group, making it more susceptible to hydride attack. Triethylsilane then serves as the hydride donor, reducing the protonated carbonyl to a benzylic carbocation. A second hydride transfer from another molecule of triethylsilane quenches the carbocation to yield the final methylene group. This method is often referred to as ionic hydrogenation and is particularly effective for reducing diaryl ketones.
Experimental Protocol:
-
Dissolve the ketone intermediate (1.0 eq) in a mixture of dry 1,2-dichloroethane and acetonitrile (2:1).[5]
-
Cool the solution in an ice bath and add triethylsilane (2.4 eq).[5]
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.15 eq).[5]
-
Heat the mixture to 50 °C for approximately 3 hours, monitoring by TLC/HPLC.[5]
-
After cooling to room temperature, quench the reaction by adding a strong aqueous base (e.g., 7N KOH).[5]
-
Extract the product with dichloromethane, wash the combined organic layers, and dry over sodium sulfate.
-
Purify by column chromatography (hexane/ethyl acetate) to yield the product as a white solid. A high yield of 97% has been reported for this reduction step.[5]
Route B: Clemmensen Reduction
The Clemmensen reduction is a classic method for deoxygenating ketones and aldehydes to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[7][8]
Mechanism and Rationale: The exact mechanism is not fully elucidated but is believed to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, likely proceeding through organozinc intermediates.[8] This method is particularly effective for aryl-alkyl ketones that are stable to strongly acidic conditions.[7]
Representative Protocol:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.
-
Add the ketone intermediate, amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene) to a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for several hours, with periodic additions of concentrated HCl.
-
Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over a drying agent.
-
Purify by distillation or chromatography.
Route C: Wolff-Kishner Reduction
The Wolff-Kishner reduction is another classic method that achieves the same transformation but under strongly basic conditions.[9][10]
Mechanism and Rationale: The ketone first reacts with hydrazine (H₂NNH₂) to form a hydrazone intermediate.[11] In the presence of a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures, the hydrazone is deprotonated, and through a series of steps, it eliminates nitrogen gas to form a carbanion, which is then protonated by the solvent to give the alkane product.[11] The Huang-Minlon modification, which uses a high-boiling solvent like ethylene glycol, allows for the removal of water, driving the reaction to completion at temperatures around 200 °C.[9][12]
Representative Protocol (Huang-Minlon Modification):
-
To a flask containing the ketone intermediate, add hydrazine hydrate (excess, e.g., 3-5 eq) and a high-boiling solvent such as diethylene glycol.
-
Add a strong base, such as potassium hydroxide pellets (excess, e.g., 4-5 eq).
-
Heat the mixture to reflux (around 110-130 °C) for 1-2 hours to form the hydrazone.
-
Increase the temperature (to ~200 °C) to distill off water and excess hydrazine.
-
Maintain the high temperature for an additional 3-5 hours until nitrogen evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene or ether).
-
Wash the combined organic extracts, dry, and purify the product.
Performance Comparison
| Parameter | Route A: Triethylsilane/Lewis Acid | Route B: Clemmensen Reduction | Route C: Wolff-Kishner Reduction |
| Overall Yield | High (Reported ~97%)[5] | Moderate to High (Typically 60-80%) | Moderate to High (Typically 70-90%) |
| Reaction Conditions | Mild (50 °C)[5] | Harsh (Strongly acidic, reflux)[7] | Harsh (Strongly basic, ~200 °C)[9] |
| Reaction Time | Short (approx. 3 hours)[5] | Long (several hours to overnight) | Long (4-8 hours)[9] |
| Substrate Scope | Good, but sensitive to strong Lewis acids. | Limited to acid-stable substrates.[8] | Limited to base- and heat-stable substrates.[11] |
| Safety Concerns | Triethylsilane is flammable. BF₃·OEt₂ is corrosive. | Highly toxic mercury compounds. Corrosive concentrated HCl. | Toxic and explosive hydrazine. High temperatures. Corrosive strong base. |
| Scalability | Good; avoids toxic metals and very high temperatures. | Poor; use of mercury is a major environmental and safety issue for industrial scale. | Challenging due to high temperatures and handling of hydrazine. |
| Workup/Purification | Standard extractive workup and chromatography.[5] | Requires separation from zinc salts and potential mercury waste. | Standard extractive workup. |
Discussion and Recommendations
For the synthesis of this compound, the choice of reduction method is a critical decision point that balances efficiency with practical and safety considerations.
Route A (Triethylsilane/Lewis Acid) emerges as the superior choice for both laboratory and industrial settings. The reaction proceeds under significantly milder conditions and in a shorter timeframe compared to the classical alternatives.[5] The high reported yield of 97% is a compelling advantage.[5] From a process safety and environmental perspective, this route avoids the use of highly toxic mercury and the dangerously high temperatures required for the Wolff-Kishner reduction. While triethylsilane is flammable and Lewis acids are corrosive, these are manageable hazards in a standard chemical processing environment. The scalability is favorable, making it a modern, efficient, and more sustainable option.
Route B (Clemmensen Reduction) , while historically significant, is largely obsolete for industrial applications due to the extreme toxicity of mercury.[8] Its use is heavily restricted, and the associated waste disposal costs are prohibitive. While it is effective for acid-stable aryl ketones, the safety and environmental drawbacks make it an unadvisable choice for new process development.
Route C (Wolff-Kishner Reduction) offers a viable alternative if the substrate is sensitive to acid but stable under strongly basic, high-temperature conditions. The target molecule's ether linkage is generally stable to base, making this route chemically feasible. However, the high reaction temperatures (approaching 200 °C) and the use of hydrazine, a toxic and potentially explosive reagent, present significant safety and engineering challenges for large-scale production.[9][10] While yields can be good, the operational hazards and energy costs are substantial drawbacks compared to the triethylsilane method.
For researchers and drug development professionals, the Triethylsilane/Lewis Acid reduction (Route A) represents the state-of-the-art for this particular transformation. It offers an optimal balance of high yield, operational simplicity, mild conditions, and a superior safety and environmental profile. It is the recommended route for synthesizing this compound, particularly when considering future scale-up and manufacturing. The classical methods, while important to understand from a chemical principles standpoint, are largely superseded by this more efficient and safer methodology in a modern pharmaceutical development context.
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. apicule.com [apicule.com]
- 3. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]
- 4. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene vs other intermediates for Dapagliflozin
An In-Depth Comparative Guide to Intermediates in Dapagliflozin Synthesis: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development and manufacturing. For Dapagliflozin, a leading selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes, the choice of synthetic route and key intermediates profoundly impacts overall yield, purity, cost, and scalability. This guide provides a detailed comparison of the traditional synthetic pathway utilizing the key intermediate This compound against more recent, optimized alternatives.
The synthesis of Dapagliflozin has historically relied on a convergent strategy where the C-aryl glucoside core is constructed by coupling an activated aromatic fragment with a glucose derivative. In this primary route, this compound serves as the crucial aryl precursor.
Synthesis and Role of the Intermediate
This intermediate is typically prepared from 5-bromo-2-chlorobenzoic acid. The process involves a Friedel-Crafts acylation with phenetole (ethoxybenzene) to form a benzophenone derivative, which is subsequently reduced to yield this compound.[1][2]
Its central role involves a lithium-halogen exchange using a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures. This creates a highly reactive aryllithium species. This nucleophile then attacks a protected D-glucono-1,5-lactone, forming the crucial carbon-carbon bond that defines the C-glycoside structure of Dapagliflozin.[3][4][5] Subsequent steps involve reduction and deprotection to yield the final API.[4][5]
Figure 1: Synthesis pathway for Dapagliflozin using the key intermediate this compound.
Experimental Protocol: Dapagliflozin Synthesis
-
Aryllithium Formation: Dissolve this compound in a mixture of anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to approximately -78 °C under an inert nitrogen atmosphere. Slowly add n-butyllithium (1.3 equivalents) dropwise, maintaining the low temperature to ensure complete lithium-halogen exchange.
-
Coupling Reaction: In a separate vessel, a solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone in an anhydrous solvent is prepared and cooled. The freshly prepared aryllithium reagent is then slowly transferred into the protected gluconolactone solution. The reaction is stirred at -78 °C for several hours.
-
Hydrolysis: The reaction is quenched by the addition of an acid, such as methanesulfonic acid in methanol, to hydrolyze the silyl protecting groups and the intermediate lactol, forming the methyl glycoside.[3][4]
-
Reduction: The resulting crude methyl C-aryl glycoside is then subjected to a stereoselective reduction. This is commonly achieved using triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to yield the protected Dapagliflozin core.[6][7]
-
Final Deprotection/Purification: If acetyl groups were used for protection, a final hydrolysis step with a base like lithium hydroxide (LiOH) is performed to yield Dapagliflozin.[4] The final product is then purified through crystallization, often from an ethyl acetate/heptane solvent system, to achieve high purity (>99.7%).[3][8][9]
Advantages and Disadvantages
The primary advantage of this route is its well-documented and established nature, providing a reliable pathway to the target molecule. However, it suffers from significant drawbacks for large-scale industrial production:
-
Cryogenic Conditions: The mandatory use of temperatures around -78 °C for the lithium-halogen exchange requires specialized and energy-intensive cryogenic equipment, increasing operational costs.[7]
-
Hazardous Reagents: n-Butyllithium is a pyrophoric reagent, posing significant safety and handling challenges, especially at scale.
-
Process Control: The reaction is highly sensitive to moisture and temperature fluctuations, which can lead to the formation of impurities and reduce yield.
Alternative Synthetic Strategies and Intermediates
To overcome the limitations of the traditional route, researchers have developed more efficient, safer, and "greener" synthetic alternatives.
Alternative 1: The Crystalline Ethyl C-Aryl Glycoside Intermediate Route
A significant process improvement involves modifying the initial coupling and hydrolysis steps to generate a stable, crystalline intermediate. This approach avoids the isolation of the often syrupy and difficult-to-purify methyl glycoside.[3]
In this route, after the coupling of the aryllithium with the protected gluconolactone, the reaction is worked up with trifluoroacetic acid and then treated with methanesulfonic acid in ethanol (instead of methanol).[3] This generates the ethyl C-aryl glycoside, which is selectively crystallized from a solvent system like n-propanol/heptane/water.[6][8]
Figure 2: Workflow highlighting the isolation of a stable crystalline ethyl C-aryl glycoside intermediate.
Causality and Advantages: The key insight here is that creating a stable, crystalline solid at an intermediate stage acts as a powerful purification step. This "self-validating" protocol ensures that impurities generated during the sensitive organometallic coupling step are purged before the final reduction. The tetra-O-unprotected ethyl C-aryl glycoside can be obtained with high purity (>98.5%), and its direct reduction to Dapagliflozin proceeds with excellent diastereoselectivity.[3][8] This strategy significantly simplifies downstream purification of the final API.
Alternative 2: The One-Pot Friedel-Crafts Acylation/Ketalization Route
A more recent and "greener" approach seeks to minimize the number of steps and avoid the use of organolithium reagents altogether. This route starts with 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone.
In a one-pot process, a Friedel-Crafts acylation is performed, followed by an in-situ ketalization with the gluconolactone.[4] This forms a diaryl ketal intermediate which can be easily crystallized from the reaction mixture. This intermediate is then condensed with a protected glucose derivative and subsequently reduced to afford Dapagliflozin.
Figure 3: A streamlined, "greener" synthesis via a one-pot acylation and ketalization.
Causality and Advantages: This route is designed for process efficiency and safety. By combining two reactions into a single pot and generating a readily crystallizable intermediate, it eliminates work-up operations and reduces solvent waste.[4][10] Most importantly, it circumvents the need for cryogenic temperatures and pyrophoric n-BuLi, making the process inherently safer and more suitable for industrial application.
Comparative Performance Data
The following table summarizes the key performance indicators for each synthetic strategy, based on data reported in process chemistry literature.
| Metric | Route 1: Traditional Intermediate | Route 2: Crystalline Glycoside | Route 3: One-Pot Acylation |
| Key Intermediate | This compound | Ethyl C-aryl glycoside | Diaryl ketal |
| Overall Yield | ~26.4%[11] | ~79% (from key intermediate)[3][6] | ~76% (to key intermediate)[4] |
| Final Purity (HPLC) | >99.4%[11] | >99.7%[3][8] | >98%[4] |
| Key Reagents | n-BuLi, Et₃SiH, BF₃·OEt₂ | n-BuLi, Et₃SiH, BF₃·OEt₂ | BF₃·OEt₂ (catalytic) |
| Critical Conditions | Cryogenic (-78 °C) | Cryogenic (-78 °C) | Ambient/Mild Heating |
| Safety Profile | High (Pyrophoric n-BuLi) | High (Pyrophoric n-BuLi) | Improved (No n-BuLi) |
| Scalability | Challenging due to cost and safety | Improved due to better purification | Excellent |
| "Green" Chemistry | Poor (hazardous reagents, high energy) | Moderate | Good (fewer steps, less waste)[10] |
Conclusion
The synthesis of Dapagliflozin showcases the evolution of pharmaceutical process chemistry. While the route employing This compound as the key intermediate is foundational and effective, its reliance on cryogenic conditions and hazardous organolithium reagents presents significant challenges for safe and economical large-scale manufacturing.
Modern alternatives offer compelling advantages. The strategy of isolating a stable, crystalline ethyl C-aryl glycoside represents a major process optimization, dramatically simplifying purification and improving final API quality. Furthermore, innovative one-pot acylation/ketalization routes represent a paradigm shift towards greener, safer, and more efficient manufacturing by eliminating the most hazardous and energy-intensive steps. For researchers and drug development professionals, the selection of a synthetic pathway must balance tradition with innovation, weighing factors of yield and purity against the increasingly critical metrics of process safety, cost-effectiveness, and environmental impact.
References
- 1. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 461432-23-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caod.oriprobe.com [caod.oriprobe.com]
A Senior Application Scientist's Guide to the Analytical Validation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Purity
In the synthesis pathway of Dapagliflozin, a critical medication for type 2 diabetes, the purity of each intermediate is paramount.[1][2] One such pivotal intermediate is 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5).[2][3][4] Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). A failure to control impurities at this stage can lead to downstream reaction inefficiencies and, more critically, the introduction of potentially harmful related substances in the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and regulatory compliance, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
The Regulatory Pillar: ICH Q2(R1) Validation Guidelines
Any analytical method intended for quality control in a pharmaceutical setting must be validated to prove it is fit for its intended purpose.[8] The ICH Q2(R1) guideline is the globally recognized standard, outlining the necessary validation characteristics.[5][6][7][9] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which in this case is the quantitative determination of purity and impurities.[10][11]
The core validation parameters that must be assessed are:
-
Specificity: The ability to measure the analyte unequivocally in the presence of other components.[6][12][13]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[6][13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method is shown to be accurate, precise, and linear.[6]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][13] This includes Repeatability and Intermediate Precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-active organic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard analytical technique.[] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related process impurities and potential degradants.
Rationale for HPLC Method Selection
The choice of RP-HPLC is deliberate. The target molecule possesses aromatic rings, making it an excellent chromophore for UV detection. Its moderate polarity is perfectly suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This combination provides robust retention and separation from both more polar and less polar impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative method developed for purity determination.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 230 nm[15]
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50 v/v)[16]
Visualizing the HPLC Validation Workflow
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Data Summary: HPLC Method Validation
The following table summarizes the expected results from the validation of the described HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time from placebo, impurities, or degradants. Resolution > 2. | Peak is pure; No co-elution observed under acid, base, oxidative, thermal, and photolytic stress conditions.[17][18] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.05% to 150% of the nominal concentration. |
| Range | 50% - 150% of nominal concentration | Method is linear, accurate, and precise over the specified range. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.5% for spiked samples at 80%, 100%, and 120% levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 preparations | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 3.0% (different day, analyst) | RSD = 1.2% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; Accurate & Precise | 0.05% of nominal concentration |
| Robustness | RSD ≤ 5.0% after minor changes (flow, temp) | System suitability passes for variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Orthogonal Analytical Technique: Gas Chromatography (GC)
In pharmaceutical analysis, relying on a single method is not sufficient.[19] An orthogonal method—one that utilizes a different scientific principle for separation—is crucial for confirming the results and ensuring no impurities are missed.[19][20][21] For this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent orthogonal choice.
Rationale for GC as an Orthogonal Method
GC separates compounds based on their volatility and interaction with the stationary phase at high temperatures.[22] This is fundamentally different from HPLC's liquid-phase separation based on polarity. GC is particularly adept at detecting volatile or semi-volatile impurities that may not be well-retained or detected by HPLC.[23][24] Given the analyte is a halogenated aromatic compound, GC is a highly suitable technique.[23][25]
Experimental Protocol: A Validated GC Method
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector Temperature: 280°C
-
Detector (FID) Temperature: 300°C
-
Oven Program:
-
Initial: 150°C, hold 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 10 min at 280°C
-
-
Injection: 1 µL, Split ratio 50:1
-
Diluent: Dichloromethane
Visualizing the Decision Logic: HPLC vs. GC
References
- 1. nbinno.com [nbinno.com]
- 2. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | 461432-23-5 | FB76075 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. starodub.nl [starodub.nl]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. BiochemSphere [biochemicalsci.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 20. jaanoandseekho.in [jaanoandseekho.in]
- 21. The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals | Technology Networks [technologynetworks.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. epa.gov [epa.gov]
- 24. agilent.com [agilent.com]
- 25. apps.dtic.mil [apps.dtic.mil]
The Synthetic Cornerstone of SGLT2 Inhibitors: A Comparative Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes treatment, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors have emerged as a pivotal class of therapeutics. A key molecule underpinning the synthesis of several of these blockbuster drugs, most notably Dapagliflozin, is 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No: 461432-23-5). This guide offers an in-depth technical analysis of its application, objectively comparing its primary synthetic routes and evaluating its role against alternative strategies in the broader context of SGLT2 inhibitor development. We will delve into the causality behind experimental choices, presenting supporting data to inform process optimization and novel synthetic design.
The Central Role of a Diaryl Methane Intermediate
This compound is a diaryl methane derivative that serves as a crucial building block. Its structure contains the essential phenyl rings that will ultimately form the aglycone core of C-aryl glucoside SGLT2 inhibitors. The bromine atom provides a reactive handle for subsequent coupling with a glucose moiety, a critical step in forming the final drug substance.
The primary application of this intermediate is in the synthesis of Dapagliflozin.[1][2] It is also a key intermediate for other SGLT2 inhibitors like Empagliflozin.[2] The journey from this intermediate to the final Active Pharmaceutical Ingredient (API) typically involves a metal-mediated coupling reaction with a protected gluconolactone derivative.
Comparative Analysis of Synthetic Routes to this compound
The efficiency, purity, and cost-effectiveness of producing this key intermediate directly impact the overall viability of the final drug's manufacturing process. Two main strategies for its synthesis have been prominently described in the literature: a classical two-step approach involving a Friedel-Crafts acylation followed by reduction, and more recent, optimized one-pot procedures.
The Classical Two-Step Approach
The traditional synthesis involves two discrete chemical transformations:
-
Friedel-Crafts Acylation: 5-Bromo-2-chlorobenzoyl chloride is reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the benzophenone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[3]
-
Reduction of the Ketone: The resulting benzophenone is then reduced to the desired diaryl methane product. A common reducing agent for this step is triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[4]
This classical approach, while effective, has several drawbacks that have driven the development of alternative methods. These include the need to isolate the ketone intermediate, which adds a unit operation to the process, and the use of harsh and moisture-sensitive reagents like AlCl₃.
Optimized One-Pot Synthesis
To enhance efficiency and reduce operational complexity, one-pot procedures have been developed. These methods combine the acylation and reduction steps without the isolation of the intermediate ketone. A notable example is a process that starts from 5-bromo-2-chlorobenzoic acid. The carboxylic acid is first activated (e.g., with oxalyl chloride or thionyl chloride) to form the acid chloride in situ. This is immediately followed by the Friedel-Crafts reaction with phenetole and subsequent reduction in the same reaction vessel.[3][5]
One of the key advantages highlighted in patent literature is the avoidance of specific solvents like acetonitrile during the reduction step.[3] Using acetonitrile can lead to the formation of the N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity, which complicates purification.[3] The one-pot process in alternative solvent systems, such as dichloromethane, circumvents this issue, leading to a cleaner product profile.[3][5]
Experimental Data Comparison
The following table summarizes the key differences and reported data for the two primary synthetic strategies.
| Parameter | Classical Two-Step Method | Optimized One-Pot Method | Rationale for Preference |
| Starting Material | 5-Bromo-2-chlorobenzoyl chloride | 5-Bromo-2-chlorobenzoic acid | The acid is often more readily available and stable than the acid chloride. |
| Key Reagents | AlCl₃, Et₃SiH, BF₃·OEt₂ | Oxalyl chloride, AlCl₃, Et₃SiH | The one-pot method avoids isolation of the intermediate. |
| Solvent System | Dichloromethane, potentially Acetonitrile | Dichloromethane | Avoids formation of N-acetyl impurity associated with acetonitrile.[3] |
| Reported Yield | Varies, generally lower overall yield | High, with some processes reporting yields over 85% | Fewer unit operations and reduced handling losses contribute to higher overall yield. |
| Purity Profile | Risk of N-acetyl impurity | Substantially free of the N-acetyl impurity | Improved process control and solvent choice lead to higher purity.[3] |
| Process Efficiency | Multiple steps, intermediate isolation | Single pot, no isolation | Significantly reduces processing time and resource utilization. |
Alternatives to this compound in Dapagliflozin Synthesis
While the bromo-chloro intermediate is a well-trodden path, alternative strategies for the synthesis of Dapagliflozin exist, some of which utilize different halogenated precursors or entirely different coupling strategies.
Iodo-Substituted Analogues
One alternative approach involves the use of the iodo-analogue, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene . The rationale behind using an iodo-substituted precursor lies in its higher reactivity in certain cross-coupling reactions, potentially allowing for milder reaction conditions or different catalyst systems. However, iodine is a more expensive halogen, which can negatively impact the overall cost of goods.
Direct C-H Arylation and Alternative Coupling Strategies
More advanced synthetic strategies for SGLT2 inhibitors aim to reduce the number of steps and avoid the pre-functionalization of the aromatic rings with halogens. While not yet the dominant industrial method for Dapagliflozin, research into direct C-H arylation and other novel coupling methods represents the next frontier. These approaches could, in theory, bypass the need for intermediates like this compound altogether, leading to more atom-economical and environmentally friendly syntheses.
A comprehensive review of synthetic strategies for SGLT2 inhibitors highlights the diverse approaches to forming the crucial C-aryl bond, including the use of organometallic reagents (lithium, magnesium, zinc) with various glycosyl donors.[6]
Experimental Protocols
Protocol for Optimized One-Pot Synthesis of this compound
This protocol is a representative synthesis based on literature procedures and should be adapted and optimized for specific laboratory conditions.[3][5]
-
To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in dichloromethane, add a catalytic amount of dimethylformamide.
-
Slowly add oxalyl chloride (1.1 equivalents) to the mixture at room temperature and stir for 1-2 hours until the conversion to the acid chloride is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to 0°C and add phenetole (1.2 equivalents).
-
Portion-wise, add aluminum chloride (1.5 equivalents) while maintaining the temperature below 5°C. Stir for 2-4 hours.
-
Slowly add triethylsilane (2.0 equivalents) to the reaction mixture, followed by a Lewis acid such as boron trifluoride etherate (if required), keeping the temperature controlled.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the reduction is complete.
-
Quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the reaction workflows.
Caption: Comparison of synthetic routes to the key intermediate.
Caption: General synthetic pathway from the intermediate to Dapagliflozin.
Conclusion and Future Outlook
This compound remains a highly relevant and industrially significant intermediate in the production of leading SGLT2 inhibitors. The evolution of its synthesis from a classical two-step method to optimized one-pot procedures demonstrates a clear trajectory towards increased efficiency, safety, and purity. For researchers and process chemists, the choice of synthetic route will depend on factors such as scale, cost of raw materials, and available equipment. While the one-pot approach offers clear advantages in terms of process mass intensity and waste reduction, the classical method may still find utility in smaller-scale research settings.
Looking ahead, the field will likely see a continued push towards more convergent and atom-economical syntheses of SGLT2 inhibitors. The development of robust C-H activation or novel cross-coupling methodologies could eventually render halogenated intermediates like this compound obsolete. However, for the foreseeable future, the optimization of its synthesis and application will remain a critical focus for pharmaceutical manufacturing.
References
A Comparative Guide to Establishing a Reference Standard for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a High-Quality Reference Standard
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) serves as a key building block in pharmaceutical synthesis.[1][2][3] The quality of this intermediate directly impacts the impurity profile of the final drug substance. A reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests.[4][5] It is essential for the identification, purity assessment, and strength determination of the API and its intermediates.[6] Given that this specific compound is often synthesized in-house or sourced as a raw material, a rigorous qualification process is not just a regulatory expectation but a scientific necessity.[7][8][9]
This guide will compare the primary analytical techniques used to establish the identity, purity, and stability of a candidate batch of this compound, providing the technical rationale behind each method.
Foundational Steps: Synthesis, Purification, and Structural Elucidation
Before a purity assessment can begin, the candidate material must be synthesized and purified to the highest possible degree. Patented synthesis routes often involve the reaction of 5-bromo-2-chlorobenzoic acid derivatives with phenetole.[8][9][10] Post-synthesis, purification via recrystallization or column chromatography is critical to remove process-related impurities.
Once a highly pure batch is obtained, its chemical structure must be unequivocally confirmed. This is a non-negotiable step that forms the basis of the standard's identity.
Core Structural Verification Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. The resulting spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[2] For this halogenated compound, MS is particularly powerful. The presence of both chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will produce a characteristic isotopic pattern in the mass spectrum, providing strong evidence for the presence of these atoms.[11][12][13]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a characteristic fingerprint.
The combination of these techniques provides an orthogonal approach to structural confirmation, ensuring the material is what it is purported to be before proceeding with quantitative analysis.
Comparative Analysis of Purity Determination Methods
The cornerstone of reference standard qualification is the accurate determination of its purity. No compound is 100.00% pure; the goal is to precisely measure the mass fraction of the main component and identify/quantify any impurities.[5] Two primary methods are compared here: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a ubiquitous technique in pharmaceutical analysis for separating and quantifying components in a mixture.[14][15][16] For purity assessment, an "area percent" method is often employed.
Experimental Workflow: HPLC-UV Purity by Area Percent
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 461432-23-5 | FB76075 [biosynth.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mriglobal.org [mriglobal.org]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. This compound | 461432-23-5 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. rbscience.co.in [rbscience.co.in]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the strategic functionalization of complex intermediates is paramount. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key building block in the synthesis of SGLT2 inhibitors like Dapagliflozin, presents a versatile scaffold for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.[1][2][3] The presence of a reactive bromine atom on the aromatic ring makes this molecule an ideal candidate for a variety of palladium, nickel, copper, and iron-catalyzed cross-coupling reactions.[4]
This in-depth technical guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound. By examining the performance of different metal catalysts and ligand systems, supported by representative experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in catalyst selection, optimizing synthetic routes for efficiency, cost-effectiveness, and sustainability.
The Strategic Importance of Catalyst Selection
The choice of catalyst is a critical determinant of success in cross-coupling reactions, influencing reaction rates, yields, selectivity, and functional group tolerance. While palladium has long been the dominant force in this field, the growing emphasis on sustainable and cost-effective synthesis has propelled the exploration of catalysts based on more earth-abundant metals like nickel, copper, and iron.[5][6][7][8][9][10]
This guide will delve into the nuances of each catalytic system, providing a framework for selecting the optimal catalyst for your specific synthetic goals.
Comparative Analysis of Catalytic Systems
The following sections provide a head-to-head comparison of palladium, nickel, copper, and iron-based catalysts for three key cross-coupling reactions of this compound. The experimental data presented is representative of typical results observed for structurally similar aryl bromides, offering a valuable baseline for reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures. The choice of catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance of Catalysts in Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | A classic, reliable catalyst, though sometimes requiring higher catalyst loadings.[11] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 | Excellent for a broad range of substrates; the dppf ligand enhances catalyst stability and activity. |
| NiCl₂(dme) | PCy₃ | K₃PO₄ | t-AmylOH | 110 | 6 | 80-90 | A cost-effective alternative to palladium, particularly effective for aryl chlorides and bromides.[1] |
| Fe-NHC Complex | IPr | LiOtBu | THF | 80 | 18 | 75-85 | An emerging sustainable option, though often requiring specific N-heterocyclic carbene (NHC) ligands and stronger bases.[5][12] |
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Olefin Arylation
The Heck reaction provides a direct method for the arylation of alkenes. The catalyst's ability to facilitate migratory insertion and β-hydride elimination is key to its efficacy.
Catalytic Cycle of the Heck Reaction:
Caption: Catalytic cycle of the Heck reaction.
Comparative Performance of Catalysts in the Heck Reaction:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 80-90 | A widely used and effective system, though the phosphine ligand can be air-sensitive.[4] |
| Pd/C | None | K₂CO₃ | NMP | 120 | 24 | 70-80 | A heterogeneous catalyst that is easily separated from the reaction mixture, but may require higher temperatures. |
| NiBr₂ | dppp | Na₂CO₃ | DMAc | 130 | 12 | 75-85 | Can be a good choice for electron-rich aryl bromides and offers a cost advantage over palladium.[13][14] |
| CuI | None | K₃PO₄ | DMSO | 110 | 24 | 60-70 | Less common for Heck-type reactions but can be effective in specific cases, often requiring higher catalyst loading. |
Experimental Protocol: Heck Reaction with Pd(OAc)₂
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. The choice of ligand is particularly critical in this reaction to facilitate the reductive elimination step.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance of Catalysts in Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | 90-99 | Highly efficient for a wide range of amines and aryl bromides due to the bulky and electron-rich XPhos ligand.[15] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 | A versatile catalyst system, with the bidentate BINAP ligand providing good stability. |
| Ni(cod)₂ | dppf | K₃PO₄ | THF | 90 | 18 | 70-80 | A more economical choice, though may require longer reaction times and can be sensitive to air and moisture. |
| CuI | Phenanthroline | K₂CO₃ | DMSO | 120 | 24 | 75-85 | A classic system for C-N bond formation, often requiring higher temperatures and polar aprotic solvents.[16][17] |
Experimental Protocol: Buchwald-Hartwig Amination with a Palladium/XPhos System
-
Add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol) to a glovebox.
-
Add morpholine (1.2 mmol) and toluene (5 mL).
-
Seal the reaction vessel and heat to 100 °C for 4 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine.
Conclusion: A Strategic Approach to Catalyst Selection
The choice of catalyst for reactions involving this compound is a multifaceted decision that requires careful consideration of factors such as cost, efficiency, and sustainability.
-
Palladium-based catalysts , particularly those with bulky phosphine ligands like XPhos, remain the gold standard for achieving high yields and broad substrate scope in Suzuki-Miyaura and Buchwald-Hartwig aminations.[15]
-
Nickel catalysts offer a compelling, cost-effective alternative, especially for large-scale syntheses, and can exhibit unique reactivity.[1]
-
Copper and iron catalysts represent the forefront of sustainable cross-coupling chemistry.[5][6][10] While they may currently require more specialized conditions or exhibit a narrower substrate scope, ongoing research is rapidly expanding their utility.
By understanding the strengths and limitations of each catalytic system, researchers and drug development professionals can strategically design and optimize synthetic routes, ultimately accelerating the path to novel therapeutics.
References
- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nasc.ac.in [nasc.ac.in]
- 14. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 17. chemrxiv.org [chemrxiv.org]
supplier qualification for high-purity 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
A Guide to Supplier Qualification for High-Purity 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Ensuring Quality in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its starting materials. For SGLT2 inhibitors like Canagliflozin and Dapagliflozin, this compound (CAS: 461432-23-5) is a critical intermediate.[1][2][3] The purity and impurity profile of this key raw material directly impacts the efficiency of downstream reactions, the impurity profile of the final API, and ultimately, patient safety. Therefore, a robust supplier qualification process is not merely a regulatory formality but a scientific necessity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare and qualify suppliers of high-purity this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to illustrate the importance of a multi-faceted analytical approach.
The Imperative of Stringent Qualification
The synthesis of this compound can introduce a variety of impurities, including regioisomers, unreacted starting materials, and by-products from side reactions.[1][2] The presence of these impurities can have significant consequences, such as interfering with catalytic processes in subsequent steps or introducing new, difficult-to-remove impurities in the final drug substance.[4] A thorough supplier qualification process mitigates these risks by ensuring a consistent and high-quality supply of this critical intermediate.[5][6] This aligns with the principles of Good Manufacturing Practice (GMP) for APIs as outlined in ICH Q7, which emphasizes the importance of controlling the quality of starting materials.[7][8]
A Multi-Step Approach to Supplier Qualification
A comprehensive supplier qualification program should be a systematic process that includes documentation review, on-site or remote audits, and rigorous analytical testing of samples.[6][9] This guide will focus on the analytical testing component, which provides the empirical data necessary for an objective comparison of potential suppliers.
Caption: A streamlined workflow for qualifying suppliers of critical raw materials.
Analytical Arsenal for Comprehensive Characterization
A battery of analytical techniques should be employed to build a complete profile of the material from each potential supplier. This multi-pronged approach ensures that various aspects of the compound's quality are assessed, leaving no stone unturned.
Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of organic molecules.[10][11][12] Both ¹H and ¹³C NMR should be utilized to confirm the identity of this compound and to detect any structural isomers or major impurities. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment.
Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound and its fragments, further confirming its identity.[13][14]
Impurity Profiling
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.[15][16][17] A validated, stability-indicating HPLC method should be used to separate and quantify the main component from any related substances.
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile organic compounds (VOCs), including residual solvents from the manufacturing process.[18][19] Given that this compound is an organohalide, GC can be a powerful tool for its analysis.[13][20]
Elemental Impurities
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The presence of elemental impurities, often originating from catalysts or manufacturing equipment, is a significant concern in pharmaceutical manufacturing.[21][22][23] ICP-MS is the gold standard for detecting and quantifying trace metals, ensuring compliance with regulatory limits such as those outlined in ICH Q3D.
Comparative Analysis: A Hypothetical Case Study
To illustrate the importance of this analytical rigor, let's consider a hypothetical comparison of three potential suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder | White to off-white powder |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Purity (HPLC) | 99.8% | 99.5% | 98.9% | ≥ 99.5% |
| Largest Unknown Impurity (HPLC) | 0.08% | 0.15% | 0.35% | ≤ 0.10% |
| Total Impurities (HPLC) | 0.15% | 0.45% | 1.05% | ≤ 0.50% |
| Residual Solvents (GC-HS) | Toluene: 50 ppm | Toluene: 250 ppm | Toluene: 950 ppm | ≤ 890 ppm (ICH Limit) |
| Dichloromethane: 20 ppm | Dichloromethane: 150 ppm | Dichloromethane: 700 ppm | ≤ 600 ppm (ICH Limit) | |
| Elemental Impurities (ICP-MS) | ||||
| Palladium (Pd) | < 1 ppm | 8 ppm | 25 ppm | ≤ 10 ppm |
| Aluminum (Al) | < 5 ppm | 15 ppm | 50 ppm | Report |
Analysis of the Comparative Data:
-
Supplier A demonstrates the highest quality, with excellent purity, a low impurity profile, and minimal residual solvents and elemental impurities.
-
Supplier B meets the minimum purity specification, but the level of the largest unknown impurity exceeds the acceptance criteria. The palladium content is also approaching the limit.
-
Supplier C fails on multiple fronts: color, purity, and impurity levels. The residual solvent and elemental impurity levels are also significantly higher, indicating a less controlled manufacturing process.
Based on this data, Supplier A would be the clear choice for further consideration and a potential audit.
Experimental Protocols: A Deeper Dive
To ensure the trustworthiness of the analytical data, the following detailed experimental protocols should be implemented.
HPLC Method for Purity and Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Causality: A gradient elution is chosen to ensure the separation of closely related impurities with different polarities. The use of a C18 column is standard for reversed-phase chromatography of moderately polar organic molecules. Formic acid is used as a mobile phase modifier to improve peak shape and ionization in a potential LC-MS application.
GC-MS Method for Residual Solvents
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium
-
Oven Program:
-
Initial: 40°C, hold for 5 min
-
Ramp: 10°C/min to 240°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Detector (MS): Scan range 35-350 amu
-
Headspace Sampler Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 min
-
Causality: A DB-624 column is specifically designed for the analysis of residual solvents. Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix components. The temperature program is optimized to separate a wide range of common organic solvents.
Caption: Chemical structure of this compound.
Conclusion: A Foundation of Quality
The qualification of suppliers for critical raw materials like this compound is a cornerstone of robust pharmaceutical development. By moving beyond a simple reliance on a supplier's Certificate of Analysis and implementing a comprehensive, in-house analytical testing program, drug developers can gain a much deeper understanding of the quality of their starting materials.[24] This data-driven approach not only ensures regulatory compliance but also builds a foundation of quality that will carry through the entire manufacturing process, ultimately leading to safer and more effective medicines.
References
- 1. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | 461432-23-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Supplier Qualification for GMP Compliance [pharmuni.com]
- 7. ICH Q7 GMP for APIs [pharmuni.com]
- 8. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Supplier Qualification: How to Ensure Quality in Pharma - [blogs.atlas-compliance.ai]
- 10. Nmr Spectroscopy In Pharmaceutical Analysis [unidesktesting.motion.ac.in]
- 11. Nmr Spectroscopy In Pharmaceutical Analysis [topperlearning.motion.ac.in]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jmolecularsci.com [jmolecularsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 21. agilent.com [agilent.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS [qikan.cmes.org]
- 24. gmptrends.com [gmptrends.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene from Different Suppliers
Introduction: The Criticality of Supplier Validation in Research and Development
In the landscape of drug discovery and development, the starting materials' identity, purity, and consistency are foundational pillars of experimental success and regulatory compliance. The compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the synthesis of pharmaceuticals such as Dapagliflozin, serves as a perfect case study for the importance of rigorous supplier qualification[1][2][]. Variations in synthetic routes, purification methods, and quality control (QC) standards among suppliers can introduce subtle but significant differences in material quality[4][5]. These differences, including residual solvents, isomeric impurities, or reaction by-products, can profoundly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic.
This guide provides a comprehensive framework for the spectroscopic and chromatographic comparison of this compound sourced from different suppliers. We will move beyond a simple checklist of specifications, delving into the causality behind experimental choices and demonstrating a self-validating analytical workflow. Our objective is to empower researchers to make informed decisions, ensuring the integrity and reproducibility of their work. The quality control process is a cornerstone of product safety and quality assurance in the pharmaceutical industry[5].
The Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's quality. Therefore, we employ a multi-pronged strategy that combines structural elucidation with purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and information on certain impurities. ¹H NMR is particularly sensitive for identifying and quantifying proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition through isotopic pattern analysis, which is critical for a molecule containing both bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): The industry standard for purity determination, capable of separating the target compound from closely related impurities and quantifying them with high precision[6].
This workflow ensures that the material not only is the correct molecule but also meets the stringent purity requirements for its intended use.
Caption: Overall workflow for the comparative analysis of chemical suppliers.
Experimental Protocols
The following protocols are designed to be robust and self-validating, with the analysis of a certified reference standard (Supplier A) serving as the benchmark.
Sample Preparation
Rationale: Consistent and accurate sample preparation is crucial for data comparability. Acetonitrile is chosen as the primary solvent due to its compatibility with reversed-phase HPLC and its volatility, which is advantageous for MS analysis.
-
Step 1: Accurately weigh 10 mg of the compound from each supplier into separate 10 mL volumetric flasks.
-
Step 2: Dissolve the compound and bring to volume with HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Step 3: For NMR analysis, transfer 0.5 mL of the stock solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 0.7 mL of Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS). Transfer to an NMR tube.
-
Step 4: For HPLC and LC-MS analysis, create a 0.1 mg/mL working solution by diluting 1 mL of the stock solution into a 10 mL volumetric flask with the mobile phase A/B (50:50) mixture.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides a detailed fingerprint of the molecule's structure. Protons in different chemical environments will resonate at different frequencies, and their splitting patterns reveal neighboring protons. This allows for verification of the key structural motifs: the di-substituted and tri-substituted aromatic rings, the ethoxy group, and the critical benzyl -CH₂- bridge[7][8].
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃ with TMS
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5.0 seconds
-
Acquisition Time: 4.0 seconds
-
-
Analysis: Compare the chemical shifts (δ), splitting patterns (singlet, doublet, triplet, etc.), and integration values for all signals against the reference standard. Pay close attention to the aromatic region (6.8-7.5 ppm) and the benzylic proton signal (~4.0 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS confirms both the molecular weight and provides chromatographic separation. The mass spectrometer is set to detect the protonated molecule [M+H]⁺. The key diagnostic feature is the isotopic pattern generated by the presence of one bromine atom (⁷⁹Br/⁸¹Br in an ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio), which creates a unique and easily identifiable cluster of peaks.
-
LC System: UPLC/HPLC System
-
MS Detector: ESI-QTOF or Quadrupole Mass Spectrometer
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS Mode: ESI Positive, Full Scan (m/z 100-500)
-
Analysis: Confirm the retention time of the main peak matches the reference. Extract the mass spectrum for the main peak and verify the molecular weight (Expected [M+H]⁺ for C₁₅H₁₄⁷⁹Br³⁵ClO ≈ 325.00). Analyze the isotopic distribution pattern.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This is the primary method for quantitative purity assessment. A reversed-phase C18 column is used to separate the nonpolar target compound from potential impurities[9]. The UV detector response is proportional to the concentration, allowing for the calculation of purity as a percentage of the total peak area.
-
Instrument: HPLC system with UV/PDA Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 20 minutes, then to 95% B for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 220 nm
-
Analysis: Calculate the area percent purity for each sample. Identify and quantify any impurity peaks that are ≥ 0.05% of the total area.
Hypothetical Results and Interpretation
To illustrate the power of this comparative approach, we present hypothetical data for three suppliers.
Table 1: ¹H NMR Data Comparison (Key Signals, δ in ppm)
| Signal Description | Expected Shift | Supplier A (Reference) | Supplier B (Bulk) | Supplier C (Economy) | Interpretation |
| Benzylic (-CH₂) | ~4.05 | 4.04 (s, 2H) | 4.04 (s, 2H) | 4.04 (s, 2H) | Identity Confirmed: Core benzylic protons present in all samples. |
| Ethoxy (-OCH₂CH₃) | ~4.02 | 4.01 (q, 2H) | 4.01 (q, 2H) | 4.01 (q, 2H) | Identity Confirmed: Ethoxy group present. |
| Ethoxy (-OCH₂CH₃) | ~1.40 | 1.41 (t, 3H) | 1.41 (t, 3H) | 1.41 (t, 3H) | Identity Confirmed: Ethoxy group present. |
| Aromatic Protons | 6.8 - 7.5 | Complex multiplet (7H) | Complex multiplet (7H) | Complex multiplet (7H) | Identity Confirmed: Aromatic protons consistent across samples. |
| Residual Solvent | N/A | None Detected | 2.16 (s, ~0.05H) | 1.55 (s, ~0.15H) | Difference: Supplier B contains trace acetone. Supplier C contains significant residual ethyl acetate. |
Table 2: LC-MS and HPLC-UV Data Summary
| Parameter | Supplier A (Reference) | Supplier B (Bulk) | Supplier C (Economy) | Interpretation |
| LC-MS Results | ||||
| Retention Time (min) | 4.15 | 4.15 | 4.15 | Identity Confirmed: All samples show the main peak at the same retention time. |
| Observed [M+H]⁺ (m/z) | 325.0011 | 325.0013 | 325.0010 | Identity Confirmed: Molecular weight matches the expected value. |
| Isotopic Pattern | Matches theoretical | Matches theoretical | Matches theoretical | Identity Confirmed: Presence of Br and Cl confirmed. |
| HPLC-UV Results | ||||
| Purity (Area %) | 99.91% | 99.55% | 97.80% | Critical Difference: Significant variation in purity levels. |
| Impurity 1 (RRT 0.95) | 0.06% | 0.35% | 0.55% | Difference: Known related impurity is higher in B and C. |
| Impurity 2 (RRT 1.10) | Not Detected | 0.08% | 1.51% | Red Flag: Supplier C has a major, unknown impurity. |
Discussion: Synthesizing the Data for a Qualification Decision
Caption: Logical flow for data analysis and supplier qualification.
-
Supplier A (Reference Standard): This material meets all criteria for identity and purity. It is free of detectable solvent residues and has a clean impurity profile. This batch is unequivocally accepted and serves as the benchmark for all future evaluations.
-
Supplier B (Bulk): The identity of the material is confirmed without question. The purity of 99.55% is high, though slightly lower than the reference standard. The primary difference is a slightly elevated level of a known related impurity (RRT 0.95) and trace amounts of acetone.
-
Decision: This supplier is likely acceptable for many research and early-stage development applications. The known impurity should be tracked, and specifications should be set to tolerate its presence at <0.5%. The trace solvent is unlikely to be problematic. This represents a good balance of quality and cost for scale-up activities.
-
-
Supplier C (Economy): While the material is correctly identified, it fails on two critical quality attributes. First, the purity of 97.80% is significantly lower. Second, and more importantly, it contains a major unknown impurity at 1.51%. The presence of a significant, uncharacterized impurity is a major risk in drug development, as it could have unknown reactivity or toxicity[6]. The high level of residual solvent also indicates a less optimized manufacturing or purification process.
-
Decision: This supplier is rejected. The risk associated with the unknown impurity is unacceptable for pharmaceutical development. Using this material would compromise the integrity of any subsequent synthetic steps and could lead to costly failures or regulatory hurdles.
-
Conclusion
This guide demonstrates that a robust, multi-technique spectroscopic and chromatographic comparison is not merely a quality control exercise but a fundamental risk mitigation strategy. By systematically evaluating identity (NMR, MS) and purity (HPLC), researchers can move beyond the supplier's Certificate of Analysis and generate their own objective, data-driven evidence. This process ensures the selection of high-quality raw materials, which is essential for reproducible science and the successful development of safe and effective medicines. Establishing such rigorous internal standards is a hallmark of a mature and reliable R&D program[10][11].
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 461432-23-5 [chemicalbook.com]
- 4. reagent.co.uk [reagent.co.uk]
- 5. gmpsop.com [gmpsop.com]
- 6. moravek.com [moravek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Authored for Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5). As an intermediate in the synthesis of APIs like Dapagliflozin, its handling and disposal demand rigorous adherence to safety and environmental standards.[1][2] This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
Section 1: Compound Identification and Hazard Profile
Understanding the specific chemical properties and associated hazards of a compound is the foundation of its safe management. This compound is a halogenated aromatic hydrocarbon, a class of compounds that requires special consideration for disposal due to its potential for environmental persistence and toxicity.
1.1: Chemical and Physical Properties
The physical characteristics of the compound dictate its handling and storage requirements. As a low-melting solid, it can be present in various forms at ambient laboratory temperatures, necessitating precautions against both dust and vapor inhalation.[1][]
| Property | Value | Source |
| CAS Number | 461432-23-5 | [4] |
| Molecular Formula | C₁₅H₁₄BrClO | [] |
| Molecular Weight | 325.63 g/mol | [] |
| Appearance | White to Off-white Low-Melting Solid/Powder | [1][] |
| Melting Point | 40-43 °C | [1][] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |
| Density | ~1.4 g/cm³ | [] |
1.2: GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and consistent framework for understanding the risks. This compound presents significant hazards, particularly severe eye damage and high aquatic toxicity, which are the primary drivers for the stringent disposal protocols outlined below.[4][5][6]
| Hazard Code | Hazard Statement | Pictogram | Source |
| H318 | Causes serious eye damage. | Corrosion | [4][5][6] |
| H400 | Very toxic to aquatic life. | Environment | [4][5][6] |
| H410 | Very toxic to aquatic life with long lasting effects. | Environment | [4][5][6] |
| H302 | Harmful if swallowed. | Exclamation Mark | [5][7] |
| H312 | Harmful in contact with skin. | Exclamation Mark | [5][7] |
| H332 | Harmful if inhaled. | Exclamation Mark | [5][7] |
Section 2: Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and correct segregation at the point of generation. The causality is clear: preventing cross-contamination and ensuring the waste stream is correctly categorized is paramount for both safety and compliant disposal.
2.1: Personal Protective Equipment (PPE)
Given the compound's hazard profile, particularly its classification as causing serious eye damage, a robust PPE protocol is non-negotiable.[4]
-
Eye Protection: Wear chemical splash goggles and a face shield.[4][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9][10]
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[8][11]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
2.2: The Critical Importance of Waste Segregation
This compound is a halogenated organic compound due to the presence of bromine and chlorine atoms.[12] This is the single most important factor determining its disposal pathway. Mixing halogenated waste with non-halogenated waste streams is a costly and non-compliant error. It contaminates the less hazardous waste, forcing the entire volume to be treated via the more expensive and specialized disposal route required for halogenated materials.[13]
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Never mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexane) or aqueous waste.[12]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.[10][14]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of pure, unused this compound and materials contaminated with it.
3.1: Waste Collection
-
Container Preparation: Select a suitable, leak-proof container with a secure lid. Affix a "Hazardous Waste" label.
-
Transferring Waste: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. For residual amounts in original containers, the entire container should be disposed of as hazardous waste.[9]
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads from a spill) must also be placed in the designated halogenated waste container.[11]
-
Labeling: On the hazardous waste tag, clearly list "this compound" and its CAS number (461432-23-5). Ensure all components of any mixture are listed with their approximate percentages.[13]
3.2: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[13]
-
Segregation: Ensure the container is stored with other compatible halogenated wastes, away from acids, bases, and oxidizers.[10]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate the impact of any potential leaks.[10]
3.3: Final Disposal Pathway
The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[9][12]
-
Professional Disposal Service: Arrange for waste pickup with your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company.[9] Do not attempt to dispose of this chemical through any other means.
-
Incineration Rationale: The compound must be burned in a chemical incinerator equipped with an afterburner and a scrubber.[9] This is crucial for two reasons:
-
The high temperature ensures the complete destruction of the aromatic rings.
-
The scrubber is essential to neutralize the acidic halogenated byproducts (hydrobromic and hydrochloric acid) that are formed during combustion, preventing their release into the atmosphere.
-
The entire process, from generation to final disposal, is visualized in the workflow diagram below.
Diagram 1: Workflow for the proper segregation and disposal of this compound.
Section 4: Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Immediately call a poison center or doctor.[4][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[9]
-
Small Spills: Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[9] Place the swept-up material and all cleanup materials into the designated halogenated waste container.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EH&S.
Section 5: Regulatory Context
Disposal of this compound is governed by local, state, and federal regulations (e.g., EPA guidelines under the Resource Conservation and Recovery Act - RCRA in the United States).[11] These regulations mandate the "cradle-to-grave" management of hazardous waste. Adherence to the protocols in this guide, particularly segregation and the use of a licensed disposal vendor for incineration, is essential for maintaining compliance.[11][15]
References
- 1. cphi-online.com [cphi-online.com]
- 2. nbinno.com [nbinno.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. echemi.com [echemi.com]
- 8. canbipharm.com [canbipharm.com]
- 9. capotchem.com [capotchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. aksci.com [aksci.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ethz.ch [ethz.ch]
- 15. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
